molecular formula C4H10ClNO2 B13549172 2-Methylalanine-d6 Hydrochloride

2-Methylalanine-d6 Hydrochloride

Cat. No.: B13549172
M. Wt: 145.62 g/mol
InChI Key: QFHPUEPQOHXZSF-TXHXQZCNSA-N
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Description

2-Methylalanine-d6 Hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO2 and its molecular weight is 145.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylalanine-d6 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylalanine-d6 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H10ClNO2

Molecular Weight

145.62 g/mol

IUPAC Name

2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid;hydrochloride

InChI

InChI=1S/C4H9NO2.ClH/c1-4(2,5)3(6)7;/h5H2,1-2H3,(H,6,7);1H/i1D3,2D3;

InChI Key

QFHPUEPQOHXZSF-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])N.Cl

Canonical SMILES

CC(C)(C(=O)O)N.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 2-Methylalanine-d6 Hydrochloride (CAS 50348-93-1)

[1]

Executive Summary

2-Methylalanine-d6 Hydrochloride (CAS 50348-93-1), commonly referred to as



Beyond bioanalysis, AIB-d6 is utilized as a mechanistic probe in metabolic flux studies to monitor System A amino acid transport without the confounding effects of metabolism, as AIB is not significantly metabolized by mammalian enzymes. This guide details its physicochemical properties, synthesis logic, validated LC-MS/MS protocols, and handling requirements.

Chemical Identity & Physicochemical Properties[2][3][4][5]

AIB-d6 HCl is a zwitterionic amino acid salt. Its structure features a quaternary

Table 1: Chemical Specification
PropertySpecification
Chemical Name 2-Methylalanine-d6 Hydrochloride
Synonyms

-Aminoisobutyric acid-d6; 2-Amino-2-methylpropanoic acid-d6 HCl
CAS Number 50348-93-1
Molecular Formula

Molecular Weight 145.62 g/mol (Salt); ~109.16 g/mol (Free Base)
Isotopic Purity

atom % D
Chemical Purity

(CP-NMR)
Solubility Highly soluble in water (>50 mg/mL), Methanol; Insoluble in non-polar solvents
pKa Values

(COOH)

;

(

)

Appearance White to off-white crystalline solid

Synthesis & Isotopic Integrity

To ensure high isotopic enrichment (>99%) and prevent "isotopic scrambling" (loss of deuterium labels), the synthesis of AIB-d6 typically bypasses alkylation of glycine enolates (which can be prone to exchange) and instead utilizes the Bucherer-Bergs reaction starting from fully deuterated acetone.

Synthesis Workflow (Bucherer-Bergs Route)

This pathway is preferred for its atom economy and the commercial availability of high-purity Acetone-d6.

  • Condensation: Acetone-d6 reacts with Potassium Cyanide (KCN) and Ammonium Carbonate [

    
    ].
    
  • Cyclization: Formation of the intermediate Hydantoin-d6 (5,5-dimethyl-d6-hydantoin).

  • Hydrolysis: Alkaline hydrolysis (NaOH/Heat) opens the ring to yield the free amino acid AIB-d6.

  • Salt Formation: Treatment with HCl generates the hydrochloride salt, improving shelf-life and solubility.

SynthesisAcetoneAcetone-d6(CD3-CO-CD3)ReagentsKCN + (NH4)2CO3(Bucherer-Bergs)Acetone->ReagentsHydantoinIntermediate:5,5-Dimethyl-d6-hydantoinReagents->HydantoinHydrolysisHydrolysis(NaOH, Heat)Hydantoin->HydrolysisAIB_FreeAIB-d6(Free Base)Hydrolysis->AIB_FreeHCl_Step+ HClAIB_Free->HCl_StepFinal2-Methylalanine-d6 HCl(CAS 50348-93-1)HCl_Step->Final

Figure 1: Bucherer-Bergs synthesis pathway for 2-Methylalanine-d6, ensuring preservation of the hexadeuterated methyl groups.

Application: Bioanalytical Internal Standard (LC-MS/MS)

The primary application of AIB-d6 is as an Internal Standard (IS) for quantifying AIB in biological matrices (plasma, urine, CSF). AIB is a structural isomer of GABA and N-Methylalanine. Accurate quantitation requires chromatographic resolution and mass-selective detection.

Why AIB-d6?
  • Mass Shift (+6 Da): The mass difference between AIB (m/z 104) and AIB-d6 (m/z 110) is sufficient to prevent "cross-talk" (isotopic overlap) in the mass spectrometer, even at high concentrations.

  • Co-Elution: As a stable isotope isomer, AIB-d6 co-elutes with AIB. This allows it to perfectly compensate for matrix effects (ion suppression/enhancement) and ionization variability at the exact moment of detection.

Protocol: LC-MS/MS Quantitation (Underivatized)

While derivatization (e.g., Butanol-HCl) is common, modern mixed-mode chromatography allows for direct "Dilute-and-Shoot" analysis, reducing sample prep errors.

Methodology:

  • Column: Mixed-mode C18/Cation-Exchange (e.g., Intrada Amino Acid or similar).

  • Mobile Phase A: 100 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Ionization: ESI Positive Mode.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve AIB-d6 HCl in water to 1 mg/mL. Store at -20°C.

  • Working IS Solution: Dilute Stock to 10 µg/mL in 0.1% Formic Acid.

  • Sample Prep:

    • Aliquot 50 µL Plasma.

    • Add 150 µL Working IS Solution (precipitates proteins + adds IS).

    • Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

  • Injection: Inject 2-5 µL of supernatant.

  • Detection: Monitor MRM transitions.

Table 2: MRM Transitions
CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
AIB (Analyte) 104.1

87.1

, 58.1
15, 25
AIB-d6 (IS) 110.1

93.1

, 64.1
15, 25

Note: The +6 Da shift is maintained in the fragment ions (87 vs 93), confirming the stability of the methyl deuteration during fragmentation.

LCMS_Workflowcluster_prepSample Preparationcluster_lcLC Separationcluster_msMS/MS DetectionSampleBiological Sample(Plasma/Urine)IS_AddAdd AIB-d6 HCl(Internal Standard)Sample->IS_AddPrecipProtein Precipitation(Acetonitrile/MeOH)IS_Add->PrecipCentrifugeCentrifuge(10,000g, 5 min)Precip->CentrifugeInjectInject SupernatantCentrifuge->InjectColumnMixed-Mode Column(Separates AIB from GABA)Inject->ColumnIonizationESI PositiveColumn->IonizationQ1Q1 Filter104.1 (AIB) / 110.1 (d6)Ionization->Q1CollisionCollision Cell(Fragmentation)Q1->CollisionQ3Q3 Filter87.1 (AIB) / 93.1 (d6)Collision->Q3

Figure 2: LC-MS/MS workflow for AIB quantitation using AIB-d6 as the internal standard.

Advanced Application: Metabolic Flux & Transport Studies

AIB is a non-metabolizable amino acid analogue . It is transported into cells primarily via System A (sodium-dependent) but is not incorporated into proteins or catabolized.

  • Usage: Researchers use AIB-d6 to measure amino acid uptake rates in vivo or in vitro.

  • Advantage of d6: In dual-tracer studies, AIB-d6 can be co-administered with a radiolabeled tracer (e.g.,

    
    C-AIB) or a different amino acid to track competitive inhibition of transport systems without interference.
    
  • Protocol Insight: Cells are incubated with AIB-d6. After washing, the intracellular content is extracted and quantified by LC-MS/MS (as per Section 4). The total intracellular concentration reflects the cumulative transport activity over the incubation period.

Handling, Stability & Safety

Storage & Stability
  • Hygroscopicity: As a hydrochloride salt, AIB-d6 is hygroscopic. It must be stored in a tightly sealed container, preferably in a desiccator.

  • Temperature: Long-term storage at -20°C is recommended to prevent any potential degradation, although the C-D bonds are extremely stable.

  • Solution Stability: Stock solutions in water are stable for >3 months at -20°C. Avoid repeated freeze-thaw cycles.

Safety Profile
  • Hazards: Classified as a skin and eye irritant (H315, H319).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the powder in a fume hood to avoid inhalation.

  • Disposal: Dilute with water and dispose of via standard chemical waste streams for organic amines.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 16218846, 2-Aminoisobutyric acid-d6. Retrieved from [Link]

  • Synthesis Route (Bucherer-Bergs): Bucherer, H. T., & Fischbeck, K. (1934). Über die Synthese von Hydantoinen und Aminosäuren. Journal für Praktische Chemie. (General reference for reaction mechanism applied to isotopologues).
  • Metabolic Application: Shotwell, M. A., et al. (1983). Regulation of amino acid transport system A in Chinese hamster ovary cells. Journal of Biological Chemistry. (Foundational text on AIB as a transport probe).
  • Internal Standard Best Practices: Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

2-Methylalanine-d6 Hydrochloride chemical properties and stability

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Isotopic Stability, and Bioanalytical Applications

Executive Summary

2-Methylalanine-d6 Hydrochloride (AIB-d6 HCl) is the stable isotope-labeled analog of


-aminoisobutyric acid (AIB). Characterized by the substitution of six methyl protons with deuterium (

), this compound serves as a "gold standard" Internal Standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Unlike proteinogenic amino acids, AIB is non-metabolizable and acts as a specific probe for amino acid transport systems (System A). The


-labeling provides a +6 Da mass shift, ensuring interference-free resolution from endogenous AIB while maintaining identical chromatographic retention and ionization efficiency. This guide details the chemical properties, stability mechanisms, and validated protocols for utilizing AIB-d6 HCl in high-precision drug development assays.
Chemical Identity & Physicochemical Properties[1][2][3]

2-Methylalanine-d6 HCl is a non-chiral, achiral


-amino acid derivative. Its structural rigidity, conferred by the gem-dimethyl group (now gem-di(methyl-d3)), makes it a potent helix inducer in peptide synthesis and a stable metabolic probe.
Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name 2-Methylalanine-d6 Hydrochloride
Synonyms

-Aminoisobutyric acid-d6 HCl; AIB-d6 HCl; 2-Amino-2-(methyl-d3)-propanoic-3,3,3-d3 acid HCl
CAS Number 50348-93-1 (Labelled); 15028-41-8 (Unlabelled HCl)
Molecular Formula

Molecular Weight 145.62 g/mol (Salt); 109.16 g/mol (Free Acid)
Isotopic Purity

98 atom % D
Solubility Water (>50 mg/mL), Methanol, DMSO
pKa (approx) 2.3 (COOH), 9.7 (

)
Appearance White to off-white hygroscopic crystalline powder
Synthesis & Isotopic Integrity
3.1 Synthesis Logic (The Strecker Route)

The synthesis of AIB-d6 typically follows a modified Strecker synthesis using Acetone-d6 as the starting material. This ensures that the deuterium labels are located on the gem-dimethyl groups attached to the


-carbon.

Why this matters:

  • Metabolic Stability: The C-D bonds are located on the methyl side chains, which are not subject to metabolic cleavage or enzymatic exchange in standard biological matrices.

  • Exchange Resistance: Unlike deuterium placed on heteroatoms (N-D, O-D), which exchange rapidly with solvent protons (

    
    ), the C-D bonds in AIB-d6 are inert. The mass shift of +6 Da is permanent and robust.
    
Diagram 1: Synthesis & Label Positioning

Caption: Logical flow of AIB-d6 synthesis ensuring label stability on methyl groups via Acetone-d6 precursor.

Synthesis Acetone Acetone-d6 (CD3-CO-CD3) Reagents NH4Cl / NaCN (Strecker Reaction) Acetone->Reagents Intermediate Aminonitrile-d6 Intermediate Reagents->Intermediate Hydrolysis Acid Hydrolysis (HCl / Heat) Intermediate->Hydrolysis Product 2-Methylalanine-d6 HCl (Stable C-D Bonds) Hydrolysis->Product Crystallization

[9]

Stability & Storage Protocols
4.1 Hygroscopicity Management

As a hydrochloride salt, AIB-d6 HCl is hygroscopic . Exposure to ambient moisture does not degrade the molecule chemically but will alter the effective mass-to-weight ratio, leading to weighing errors in quantitative stock preparation.

  • Risk: Absorbed water dilutes the standard, causing systematic under-dosing of the Internal Standard.

  • Mitigation: Store in a desiccator at -20°C. Equilibrate to room temperature before opening the vial to prevent condensation.

4.2 Isotopic Exchange (D-H Exchange)

A common misconception is that all deuterium labels are stable.

  • Labile Sites: The protons on the ammonium group (

    
    ) and the carboxylic acid (
    
    
    
    ) are exchangeable. In an aqueous solution (
    
    
    ), these will rapidly swap with H.
  • Stable Sites: The six deuterium atoms on the methyl groups are covalently bonded to carbon (

    
    ). These do not  exchange.
    
  • Implication: When analyzing by MS, the parent ion will retain the +6 Da shift regardless of solvent pH, provided the ionization method (ESI) accounts for the protonation state.

Bioanalytical Applications (LC-MS/MS)

AIB-d6 is primarily used to normalize matrix effects, recovery losses, and ionization variability in quantitative bioanalysis.

5.1 Internal Standard Selection Criteria

In LC-MS/MS, AIB-d6 is superior to structural analogs (e.g., valine or alanine) because:

  • Co-elution: It elutes at the exact same retention time as endogenous AIB.

  • Matrix Matching: It experiences the exact same ion suppression/enhancement zone as the analyte.

  • Differentiation: The +6 Da shift places it well outside the isotopic envelope of natural AIB (M+1, M+2), preventing crosstalk.

Diagram 2: LC-MS/MS Quantitation Workflow

Caption: Workflow for utilizing AIB-d6 HCl as an Internal Standard to normalize bioanalytical data.

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike IS (AIB-d6 HCl) Sample->Spike  Precision Step Extract Protein Precipitation (Methanol/ACN) Spike->Extract LC LC Separation (HILIC or C18) Extract->LC  Supernatant MS MS/MS Detection (MRM Mode) LC->MS  Co-elution Data Data Processing (Area Ratio: Analyte/IS) MS->Data  Quantification

Experimental Protocols
Protocol A: Preparation of Primary Stock Solution (1.0 mg/mL)

Critical Step: Correcting for the HCl salt and purity.

  • Calculate Mass:

    • Target Concentration (Free Acid basis):

      
      
      
    • Correction Factor (

      
      ): 
      
      
      
    • Weighing Target: To prepare 10 mL, weigh

      
       of AIB-d6 HCl.
      
  • Solvent Selection: Dissolve in 50:50 Methanol:Water . Pure methanol may cause precipitation of salts over time; pure water promotes microbial growth.

  • Dissolution: Vortex for 1 minute. Sonicate for 5 minutes if crystals persist.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stability: 12 months.

Protocol B: QC Check for Isotopic Purity (Pre-Assay)

Before running clinical samples, verify the "Isotopic Cross-Talk" (contribution of IS signal to Analyte channel).

  • Infusion: Infuse a

    
     solution of AIB-d6 into the MS source.
    
  • Scan: Perform a Q1 scan (Parent Ion).

    • Expected:

      
       (assuming 
      
      
      
      of d6-Free Acid).
    • Note: AIB unlabelled

      
       is 104.1.
      
  • MRM Check: Monitor the transition for Unlabelled AIB (e.g.,

    
    ) while infusing only  the d6-IS.
    
  • Acceptance Criteria: The signal in the unlabelled channel must be

    
     of the IS response. High background indicates poor isotopic purity (<98% D) or degradation.
    
References
  • Santa Cruz Biotechnology. 2-Methylalanine-d6 Hydrochloride (CAS 50348-93-1) Product Specifications. [1]

  • National Institutes of Health (NIH). Selecting a Structural Analog as an Internal Standard for the Quantification of Small Molecules by LC-MS/MS. 2018.

  • Cayman Chemical. L-Alanine Methyl Ester Hydrochloride Product Information (Analogous Stability Data).

  • WuXi AppTec. Internal Standards in LC-MS Bioanalysis: Which, When, and How. 2025.[2][3]

  • Organic Syntheses.Synthesis of

    
    -Aminoisobutyric Acid (Strecker Method). Coll. Vol. 2, p. 29.
    
    

Sources

The Isotopic Identity: A Comprehensive Technical Guide to 2-Methylalanine-d6 and AIB-d6 in Peptide Therapeutics and Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly expanding landscape of peptide therapeutics and bioanalytical chemistry, researchers frequently encounter two seemingly distinct stable-isotope-labeled compounds: 2-Methylalanine-d6 and AIB-d6 . The foundational premise of this whitepaper is to clarify a common industry misconception: there is zero chemical difference between the two . They are exact structural synonyms for deuterated


-aminoisobutyric acid[1].

The "difference" lies exclusively in nomenclatural context—whether the molecule is being utilized as a small-molecule analytical standard (IUPAC nomenclature) or as a non-proteinogenic building block in peptide engineering (biochemical nomenclature). This guide deconstructs their structural identity, explores the mechanistic role of AIB in blockbuster drugs like Semaglutide[2], and provides field-validated protocols for utilizing the d6 isotopologue in synthesis and mass spectrometry.

Nomenclatural Divergence & Structural Equivalence

To understand the dual nomenclature, one must look at the molecule's core structure: an


-carbon substituted with an amino group, a carboxyl group, and two methyl groups.
  • 2-Methylalanine-d6 (IUPAC Context): This name treats the molecule as a derivative of the canonical amino acid alanine. By adding a second methyl group to the

    
    -carbon (the 2-position), it becomes 2-methylalanine. The "-d6" denotes that both methyl groups are fully deuterated (
    
    
    
    )[1].
  • AIB-d6 (Peptide Context): In peptide chemistry, the molecule is viewed as a derivative of isobutyric acid with an amine group at the

    
    -position, hence 
    
    
    
    -Aminoisobutyric Acid (AIB).

Nomenclature Molecule Chemical Entity C4H3D6NO2 SmallMol IUPAC Nomenclature 2-Methylalanine-d6 Molecule->SmallMol Small Molecule Peptide Peptide Nomenclature AIB-d6 Molecule->Peptide Bioengineering

Fig 1. Nomenclatural divergence of the chemically identical C4H3D6NO2 molecule.

The Mechanistic Imperative of AIB in Peptide Engineering

Native peptide hormones, such as Glucagon-Like Peptide-1 (GLP-1), suffer from severe pharmacokinetic limitations. Native GLP-1 has an in vivo half-life of approximately 1.5 minutes due to rapid proteolytic cleavage by dipeptidyl peptidase-4 (DPP-4), which cleaves the peptide bond immediately following the position 2 alanine residue (position 8 in the broader GLP sequence)[2],[3].

The Causality of AIB Substitution: To engineer proteolytic resistance, pharmaceutical developers replace the native Alanine with AIB (as seen in Semaglutide)[4],[5]. The causality behind this choice is rooted in steric hindrance . The gem-dimethyl groups on the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon of AIB severely restrict the 

and

dihedral angles of the peptide backbone. This forces the local peptide sequence into a highly rigid

-helical or

-helical conformation. Because DPP-4 requires its substrate to adopt an extended conformation to fit into its catalytic cleft, the rigid, bulky AIB residue physically blocks enzymatic docking, effectively neutralizing degradation[5],.

DPP4_Pathway GLP1 Native GLP-1 (Pos 8: Alanine) DPP4 DPP-4 Enzyme (Proteolytic Cleavage) GLP1->DPP4 Semaglutide Semaglutide (Pos 8: AIB) Semaglutide->DPP4 Steric Blockade Active Active Therapeutic (Extended Half-Life) Semaglutide->Active Resists Cleavage Degraded Inactive Metabolite (Rapid Clearance) DPP4->Degraded

Fig 2. Mechanism of AIB-mediated steric hindrance against DPP-4 degradation.

The Analytical Superiority of the d6 Isotopologue

While unlabeled AIB provides therapeutic stability, AIB-d6 (2-Methylalanine-d6) is synthesized specifically for advanced bioanalysis and structural characterization.

  • Isotope-Dilution Mass Spectrometry (IDMS): In pharmacokinetic (PK) studies of AIB-containing drugs, matrix effects (ion suppression/enhancement) during electrospray ionization (ESI) can skew quantification. AIB-d6 acts as the ultimate Stable-Isotope-Labeled Internal Standard (SIL-IS). The +6 Da mass shift ensures clean mass spectral separation from endogenous or unlabeled AIB, while its identical physicochemical properties guarantee it co-elutes chromatographically and experiences identical matrix effects[6].

  • Deuterium Stability: The deuterium atoms are locked within the methyl groups (

    
    ). Unlike exchangeable amide protons, these carbon-bound deuteriums do not scramble or back-exchange with aqueous solvents during acid hydrolysis, ensuring a self-validating, permanent mass tag.
    

Quantitative Data & Comparative Analysis

Table 1: Physicochemical Identity Matrix

Demonstrating the identical nature of the two nomenclatures.

Property2-Methylalanine-d6AIB-d6
Chemical Formula


Molecular Weight 109.16 g/mol (Free base)109.16 g/mol (Free base)
Isotopic Labeling

-gem-dimethyl-


-gem-dimethyl-

Primary Application Small molecule MS standardPeptide SPPS building block
Table 2: Pharmacokinetic Impact of AIB Substitution

Comparing Native GLP-1 to AIB-modified Semaglutide.

ParameterNative GLP-1Semaglutide
Position 8 Residue L-Alanine

-Aminoisobutyric Acid (AIB)
DPP-4 Vulnerability Highly Labile (Cleaved in minutes)Highly Resistant (Steric blockade)
In Vivo Half-Life ~1.5 minutes~7 days (aided by lipid conjugation)

Field-Validated Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporating AIB-d6

Causality Focus: Overcoming Steric Hindrance Coupling AIB-d6 during SPPS is notoriously difficult. The gem-dimethyl groups shield the amine, making the subsequent coupling step highly inefficient. Standard coupling reagents (e.g., HBTU) will fail or result in massive deletion sequences[4].

  • Resin Preparation: Swell the Fmoc-protected peptide-resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF.

  • Coupling AIB-d6:

    • System Logic: Use highly reactive uronium salts.

    • Activate 4 equivalents of Fmoc-AIB-d6-OH with 3.9 equivalents of HATU and 8 equivalents of DIPEA in DMF.

    • React for 2 hours at room temperature, or utilize microwave-assisted SPPS at 75°C for 15 minutes.

  • Coupling ONTO AIB-d6 (Critical Step):

    • System Logic: The incoming amino acid cannot easily reach the sterically hindered secondary-like amine of AIB.

    • Use the symmetric anhydride of the incoming amino acid, or an acid fluoride derivative. Alternatively, perform a double-coupling cycle using COMU/Oxyma with extended microwave heating (75°C, 30 mins).

Protocol B: LC-MS/MS Bioanalysis of Semaglutide using AIB-d6

Causality Focus: Absolute Quantification via Hydrolysis To quantify total Semaglutide in plasma, intact peptide MS is often hindered by poor ionization of the large lipidated peptide. A self-validating alternative is total amino acid hydrolysis followed by quantification of the unique AIB residue[6].

  • Sample Aliquoting & IS Spiking: Aliquot 50 µL of human plasma containing Semaglutide. Spike in 10 µL of a known concentration of AIB-d6 (Internal Standard).

  • Acid Hydrolysis:

    • System Logic: Cleave all peptide bonds to release free AIB.

    • Add 6M HCl containing 1% phenol (to protect against oxidation). Seal the vial under vacuum or inert argon.

    • Incubate at 110°C for 24 hours[6].

  • Drying & Reconstitution: Evaporate the HCl under a gentle stream of nitrogen. Reconstitute in 0.1 N HCl.

  • Derivatization (Optional but Recommended): React with ortho-phthalaldehyde (OPA) to increase hydrophobicity and MS ionization efficiency[6].

  • LC-MS/MS Analysis:

    • Monitor the MRM (Multiple Reaction Monitoring) transitions.

    • Unlabeled AIB (from drug): m/z 104.1

      
       Product Ion.
      
    • AIB-d6 (Internal Standard): m/z 110.1

      
       Product Ion.
      
    • Calculate the drug concentration based on the peak area ratio of AIB / AIB-d6.

LCMS_Workflow Sample Plasma Sample Spike Spike IS (AIB-d6) Sample->Spike Hydrolysis Acid Hydrolysis Spike->Hydrolysis LCMS LC-MS/MS Quantification Hydrolysis->LCMS

Fig 3. Bioanalytical workflow utilizing AIB-d6 as an internal standard for absolute quantification.

References

  • Clearsynth: 2-Methylalanine-d6 Hydrochloride | CAS No. | Clearsynth.
  • Semaglutide - Wikipedia.
  • What is Semaglutide? - BroadPharm.
  • Semaglutide, a glucagon like peptide-1 receptor agonist with cardiovascular benefits for management of type 2 diabetes.
  • The Discovery and Development of Liraglutide and Semaglutide.
  • Amino Acid Composition Test of Semaglutide and Liraglutide Using an Agilent 1260 Infinity II Prime Bio LC.

Sources

Technical Guide: 2-Amino-2-methylpropanoic acid-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-2-methylpropanoic acid-d6 hydrochloride (AIB-d6 HCl) is the stable isotope-labeled analog of


-aminoisobutyric acid (AIB). Characterized by the substitution of six hydrogen atoms with deuterium on the two methyl groups, this compound serves as a critical tool in quantitative mass spectrometry and structural biology. Its primary utility lies in its role as an internal standard for metabolic profiling and as a non-proteinogenic building block in peptide engineering, where it induces helical conformation while providing a distinct mass signature.

This guide provides a comprehensive technical analysis of AIB-d6 HCl, establishing a definitive reference for its nomenclature, physicochemical properties, synthesis logic, and application protocols.

Nomenclature & Chemical Identity

The nomenclature for this compound can be inconsistent across databases due to the variation in naming conventions for the aminoisobutyric acid core. The following table consolidates the accepted synonyms to facilitate accurate database searching and procurement.

Table 1: Synonyms and Identifiers
CategoryName / IdentifierContext
IUPAC Name 2-Amino-2-(methyl-d3)-propanoic-3,3,3-d3 acid hydrochlorideFormal chemical nomenclature
Common Name 2-Methylalanine-d6 hydrochlorideWidely used in amino acid catalogs
Abbreviation AIB-d6 HClCommon in peptide chemistry & MS
Alt.[1][2][3][4][5][6] Synonym

-Aminoisobutyric acid-d6 HCl
Traditional organic chemistry usage
Alt. Synonym 2,2-Dimethylglycine-d6 hydrochlorideStructural derivative naming
CAS Number 50348-93-1 Specific to the HCl salt form
Free Base CAS 1219803-61-0Refers to the non-salt form
Molecular Formula C

H

D

NO


HCl
Stoichiometric composition

Technical Specifications

Understanding the physicochemical behavior of AIB-d6 HCl is prerequisite for experimental design. The deuteration of the methyl groups increases the molecular weight by approximately 6 Daltons compared to the unlabeled standard, creating a mass shift sufficient to avoid isobaric interference in mass spectrometry.

Table 2: Physicochemical Properties
PropertyValueNotes
Molecular Weight 145.62 g/mol Includes HCl and 6 Deuteriums
Appearance White to off-white crystalline powderHygroscopic nature
Solubility Water (>50 mg/mL), MethanolPoor solubility in non-polar solvents
Melting Point >280 °C (sublimes)Typical of amino acid salts
Isotopic Purity

98 atom % D
Critical for MS baseline separation
pKa Values 2.36 (COOH), 10.21 (NH

)
Values approx. to unlabeled AIB
Storage -20°C, DesiccatedPrevent H/D exchange and hydrolysis

Synthesis & Production Logic

The synthesis of AIB-d6 generally follows the Strecker synthesis pathway, adapted for isotopic labeling. The core logic involves using Acetone-d6 as the starting material. This route is preferred over H/D exchange methods because it ensures the deuterium labels are located on the non-exchangeable methyl positions, guaranteeing isotopic stability in aqueous media.

Synthesis Pathway Diagram[2]

The following diagram illustrates the chemical transformation from Acetone-d6 to the final hydrochloride salt.

SynthesisPathway Acetone Acetone-d6 (CD3-CO-CD3) Cyanohydrin Intermediate Cyanohydrin-d6 Acetone->Cyanohydrin Nucleophilic Addition Aminonitrile Aminonitrile-d6 Cyanohydrin->Aminonitrile Amination AIB_Base AIB-d6 (Free Base) Aminonitrile->AIB_Base Hydrolysis AIB_HCl AIB-d6 HCl (Final Product) AIB_Base->AIB_HCl Salt Formation Reagent1 NaCN / NH4Cl Reagent2 NH3 (sat) Reagent3 Acid Hydrolysis (HBr or HCl) Reagent4 HCl (gas/ether)

Caption: Figure 1. Strecker synthesis route for AIB-d6 HCl using Acetone-d6 to ensure stable methyl deuteration.

Applications in Drug Development[7][8]

Mass Spectrometry Internal Standard

AIB-d6 HCl is the gold standard for quantifying AIB levels in biological matrices. AIB is a non-proteinogenic amino acid often used as a probe for amino acid transport (System A) because it is transported into cells but not metabolized.

  • Mechanism: The +6 Da mass shift moves the signal away from the endogenous AIB M+1 and M+2 isotopes.

  • Fragmentation: In MS/MS (ESI+), the parent ion [M+H]+ fragments via the loss of the carboxylic acid moiety.

    • Transition:

      
       (Loss of HCOOH, retaining the deuterated gem-dimethyl amine core).
      
Peptide Engineering

In medicinal chemistry, AIB is incorporated into peptide drugs (e.g., GLP-1 agonists) to induce helical structure and prevent proteolytic degradation.

  • Usage: AIB-d6 is used during the optimization phase to trace the metabolic fate of the specific AIB residue within a larger peptide chain or to study the conformation of the peptide using isotope-edited NMR spectroscopy.

Experimental Protocols

Protocol A: Preparation of Internal Standard Stock Solution

Self-Validating Step: Gravimetric preparation is superior to volumetric for stable isotopes to minimize cost and maximize precision.

  • Equilibration: Allow the AIB-d6 HCl vial to reach room temperature before opening to prevent condensation (hygroscopicity management).

  • Weighing: Accurately weigh 10.0 mg of AIB-d6 HCl into a tared 10 mL volumetric flask (Class A).

  • Dissolution: Add 5 mL of LC-MS grade Water . Vortex for 30 seconds until fully dissolved.

    • Note: Do not use pure Methanol initially if the salt form is resistant; water ensures complete dissociation of the HCl salt.

  • Dilution: Make up to volume with LC-MS grade Methanol or Water depending on the downstream mobile phase compatibility.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stability is >12 months if kept sealed.

Protocol B: LC-MS/MS Method Development

Causality: The choice of transition is dictated by the stability of the gem-dimethyl carbocation/iminium ion.

Instrument Parameters (Representative):

  • Ionization: ESI Positive Mode.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high polarity of AIB. A C18 column will likely result in elution in the void volume.

  • Mobile Phase: Acetonitrile/Water with 10mM Ammonium Formate (pH 3.0).

Workflow Diagram:

MS_Workflow Sample Biological Sample (Plasma/Cell Lysate) Spike Spike IS (AIB-d6 HCl) Sample->Spike Add 10 µL Stock Precipitation Protein Precipitation (Cold Methanol) Spike->Precipitation Mix 1:3 v/v Centrifuge Centrifugation (10,000 x g, 10 min) Precipitation->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LCMS LC-MS/MS Analysis HILIC Column Supernatant->LCMS Inject 2 µL Data Quantitation Ratio (Analyte/IS) LCMS->Data MRM 110->64

Caption: Figure 2. Sample preparation and LC-MS/MS workflow for AIB quantification using AIB-d6.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 50348-93-1, 2-Methylalanine-d6 hydrochloride. Retrieved from [Link]

  • Organic Syntheses (1943).

    
    -Aminoisobutyric Acid (General Strecker Synthesis). Org.[7] Synth. 1943, 23, 108. Retrieved from [Link]
    

Sources

The Definitive Technical Guide to 2-Methylalanine-d6 Hydrochloride: Molecular Weight, Isotopic Kinetics, and LC-MS/MS Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in mass spectrometry and pharmacokinetic assay development, I have designed this whitepaper to provide an authoritative, causality-driven analysis of 2-Methylalanine-d6 Hydrochloride (also known as α-Aminoisobutyric acid-d6 HCl or AIB-d6 HCl). This guide deconstructs its molecular weight dynamics, structural utility, and provides a field-proven, self-validating protocol for its use as an internal standard in high-throughput LC-MS/MS workflows.

Chemical Identity and Molecular Weight Dynamics

2-Methylalanine (AIB) is a non-proteinogenic amino acid that strongly promotes helical conformations in peptides and serves as a highly sensitive marker for blood-brain barrier permeability [[1]](). To utilize AIB in quantitative pharmacokinetic studies, stable heavy isotopes are incorporated into the molecule to act as tracers 2.

The deuterated derivative, 2-Methylalanine-d6 Hydrochloride , features six deuterium atoms replacing the hydrogen atoms on the two methyl groups .

Causality of the Hydrochloride Salt

Why supply this compound as a hydrochloride salt rather than a free base?

  • Solubility & Stability: The free base of AIB forms a zwitterion that can limit solubility in highly organic extraction solvents. The HCl salt ensures rapid dissolution in aqueous and methanolic solutions.

  • Volatility Prevention: Low molecular weight amines can volatilize during the nitrogen-drying steps of sample preparation. The HCl salt locks the amine in a protonated, non-volatile state.

Exact Molecular Weight Calculation

The theoretical molecular weight of 2-Methylalanine-d6 Hydrochloride (Formula:


) is 145.62  g/mol   [[4]](). The precise mass contributions are summarized in Table 1.

Table 1: Quantitative Molecular Weight Breakdown of


 
ElementIsotopeAtom CountAtomic Mass (Da)Total Mass (Da)Mass Fraction (%)
Carbon

412.01148.04432.99%
Hydrogen

41.0084.0322.77%
Deuterium

62.01412.0848.30%
Nitrogen

114.00714.0079.62%
Oxygen

215.99931.99821.97%
Chlorine

135.45035.45024.35%
Total -18 -145.615 100.00%

Structural Biology and Pharmacokinetic Utility

In biological systems, AIB acts as a regulator of alanine aminotransferases and is actively transported across cell membranes . Because it is not incorporated into host proteins, it is the perfect tracer for evaluating the activity of the System A amino acid transporter (SNAT2) .

Pathway Extracellular Extracellular Matrix [AIB-d6 HCl] Transporter SNAT2 Transporter (System A) Extracellular->Transporter Binding Intracellular Intracellular Space [Accumulated Tracer] Transporter->Intracellular Translocation Gradient Na+ Gradient (Electrochemical Drive) Gradient->Transporter Co-transport

Cellular uptake of AIB-d6 via the Na+-dependent System A transporter (SNAT2).

The Causality of the +6 Da Mass Shift

For LC-MS/MS quantification, an internal standard (IS) must co-elute with the analyte to perfectly correct for matrix-induced ionization suppression. However, if the mass difference between the analyte and the IS is too small (e.g., +2 Da or +3 Da), the natural isotopic envelope of the highly concentrated analyte (due to natural


 and 

) will bleed into the IS detection channel, causing non-linear calibration curves.

By utilizing the d6 variant, we achieve a robust +6 Da mass shift . The protonated precursor


 for unlabeled AIB is m/z 104.1, while AIB-d6 is m/z 110.1. This wide mass gap completely eliminates isotopic cross-talk in the quadrupole.

LC-MS/MS Quantification Workflow (Experimental Protocol)

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It employs Hydrophilic Interaction Liquid Chromatography (HILIC) because highly polar aliphatic amino acids like AIB exhibit poor retention on standard C18 reversed-phase columns.

Step-by-Step Methodology

Step 1: Reagent & Standard Preparation

  • Prepare a 1.0 mg/mL stock solution of 2-Methylalanine-d6 Hydrochloride in 50:50 Methanol:Water.

  • Dilute to a working IS concentration of 500 ng/mL in 100% Acetonitrile (MeCN) containing 0.1% Formic Acid (FA). Causality: FA ensures the amine group remains protonated (

    
    ) to maximize Positive Electrospray Ionization (ESI+) efficiency.
    

Step 2: Self-Validating Sample Extraction

  • Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.

  • Spike IS: Add 150 µL of the working IS solution (MeCN + 0.1% FA) to all wells except the Double Blank.

  • Validation Controls:

    • Double Blank: 50 µL blank matrix + 150 µL pure MeCN (Validates absence of endogenous matrix interference).

    • Zero Sample: 50 µL blank matrix + 150 µL working IS solution (Validates absence of IS isotopic impurities bleeding into the analyte channel).

  • Precipitation: Vortex for 2 minutes to induce protein precipitation.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

Workflow S1 Plasma Sample (50 µL) S2 Spike IS (AIB-d6, +6 Da) S1->S2 S3 Protein PPT (MeCN + 0.1% FA) S2->S3 S4 Centrifugation (14k x g) S3->S4 S5 HILIC LC (Polar Retention) S4->S5 S6 ESI-MS/MS (MRM Detection) S5->S6

Step-by-step LC-MS/MS sample preparation and MRM detection workflow for AIB-d6.

Step 3: MRM Data Acquisition Parameters

Configure the triple quadrupole mass spectrometer using the Multiple Reaction Monitoring (MRM) transitions outlined in Table 2. The primary fragmentation pathway involves the loss of water and carbon monoxide (


, -46 Da) from the carboxylic acid moiety.

Table 2: Optimized MRM Parameters for AIB and AIB-d6

CompoundPrecursor Ion

(m/z)
Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-Methylalanine (Unlabeled) 104.158.15015
2-Methylalanine-d6 (IS) 110.164.15015

References

1.[4] Pharmaffiliates. "Alanine-Impurities - 2-Methylalanine-d6 Hydrochloride". URL: 2.[] BOC Sciences. "CAS 50348-93-1 (α-Amino-iso-butyric-d6 Acid (dimethyl-d6))". URL: 3.[2] MedChemExpress. "D(-)-2-Aminobutyric acid-d6 | Stable Isotope". URL: 4.[1] Sigma-Aldrich. "α-Aminoisobutyric acid analytical standard". URL:

Sources

solubility of 2-Methylalanine-d6 HCl in water vs methanol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Solvation Thermodynamics and Handling of 2-Methylalanine-d6 Hydrochloride in Polar Media

Executive Summary

This technical guide characterizes the solubility profile of 2-Methylalanine-d6 Hydrochloride (also known as


-aminoisobutyric acid-d6 HCl or AIB-d6 HCl) in two primary solvent systems: Water  (

) and Methanol (

).

The Core Insight: While 2-Methylalanine-d6 HCl exhibits high solubility in water due to its ionic lattice energy being easily overcome by the high dielectric constant of water, its behavior in methanol is nuanced. Unlike its free zwitterionic base, the hydrochloride salt retains significant solubility in methanol, a property critical for process chemistry and metabolomic standard preparation. However, the solubility in methanol is approximately 3-5x lower than in water, creating a thermodynamic window useful for recrystallization and purification.

Physicochemical Profile

To understand solubility, we must first define the solute's structural constraints.

PropertySpecificationTechnical Note
Compound 2-Methylalanine-d6 HCl

-dialkyl amino acid (Non-proteinogenic)
Formula

Deuteration occurs on the two gem-dimethyl groups (

).[1]
MW ~145.62 g/mol Shifted from protio-analog (139.58 g/mol ) due to 6 deuterium atoms.
Salt Form Hydrochloride (

)
Disrupts the internal zwitterionic salt bridge, enhancing organic solubility.
pKa ~2.36 (

), ~10.21 (

)
Values based on protio-analog; isotope effect on pKa is negligible (

units).
The Deuterium Stability Rule
  • Non-Exchangeable: The six deuterium atoms on the methyl groups (

    
    ) are chemically inert and will not exchange  with solvent protons in water or methanol.
    
  • Exchangeable: The ammonium protons (

    
    ) and carboxylic proton (
    
    
    
    ) will rapidly exchange with solvent protons (
    
    
    ) in non-deuterated solvents.

Theoretical Solvation Dynamics

The solubility differential between water and methanol is governed by the competition between Lattice Energy (


) and Solvation Enthalpy  (

).
Water: The Dielectric Continuum

Water (


) acts as a superior solvent for the ionic HCl lattice.
  • Mechanism: The high dipole moment of water stabilizes the dissociated cation (

    
    ) and anion (
    
    
    
    ) through a tight hydration shell.
  • Thermodynamics:

    
     is highly negative (spontaneous). The hydrophobic penalty of the deuterated methyl groups is negligible compared to the ionic stabilization.
    
  • Expected Solubility:

    
     (High).
    
Methanol: The Protio-Organic Interface

Methanol (


) presents a lower dielectric environment.
  • Mechanism: Methanol can solvate the ionic species via hydrogen bonding (-OH group), but it is less effective at shielding the electrostatic attraction between

    
     and 
    
    
    
    .
  • The "Salt" Factor: The free zwitterion of 2-Methylalanine is poorly soluble in methanol because the lattice energy of the zwitterionic crystal is high. However, the HCl salt disrupts this lattice, significantly increasing solubility in MeOH compared to the free base.

  • Expected Solubility:

    
     (Moderate).
    
Visualization: Solvation Shell Mechanics

SolvationDynamics cluster_0 Solid State Lattice cluster_1 Solvent Interaction cluster_2 Solubility Outcome Lattice [AIB-d6(+)] [Cl(-)] Crystal Lattice Water Water (H2O) High Dielectric Strong Ion Shielding Lattice->Water Dissolution MeOH Methanol (MeOH) Lower Dielectric Partial Ion Pairing Lattice->MeOH Dissolution HighSol High Solubility (>500 mg/mL) Fully Dissociated Water->HighSol Entropy Driven ModSol Moderate Solubility (~100 mg/mL) Ion Pairs Exist MeOH->ModSol Enthalpy Limited

Figure 1: Comparative solvation mechanics. Water effectively shields ions leading to full dissociation, while Methanol supports solubility but allows for some ion-pairing, resulting in lower saturation limits.

Experimental Determination Protocol

Since specific solubility data for the deuterated analog is rarely published, researchers must validate this empirically. Do not rely on visual inspection alone.

Protocol A: Gravimetric Saturation (The Gold Standard)

Objective: Determine exact solubility limit at


.
  • Preparation: Weigh 200 mg of 2-Methylalanine-d6 HCl into a 2 mL chemically resistant vial (borosilicate glass).

  • Solvent Addition: Add solvent (Water or MeOH) in

    
     increments.
    
  • Equilibration: Vortex for 30 seconds after each addition. If solid remains, sonicate for 5 minutes at

    
    .
    
  • Saturation Point: Continue addition until the solution is clear.

    • Critical Step: Once clear, add a slight excess of solid (approx. 5 mg) to ensure true saturation, then centrifuge (10,000 x g for 5 mins).

  • Quantification:

    • Pipette

      
       of the supernatant into a pre-weighed aluminum pan.
      
    • Evaporate solvent under

      
       stream or vacuum oven (
      
      
      
      ).
    • Weigh the residue.

    • Calculation:

      
      .
      
Protocol B: LC-MS/MS Validation (For Standards)

Objective: Verify concentration and isotopic purity in solution.

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), capable of retaining polar amines.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Detection: MS/MS (MRM mode).

    • Transition: Monitor

      
       (Protio) vs 
      
      
      
      (d6).
  • Why this matters: In methanol, trace esterification can occur over long storage periods (forming methyl ester). LC-MS confirms the integrity of the acid.

Applications & Handling Strategy

Solvent Selection Matrix
ApplicationRecommended SolventRationale
LC-MS Standard Water (0.1% FA) Maximizes stability; prevents potential esterification seen in MeOH.
NMR Standard D2O Prevents proton-deuterium exchange overlap; high solubility ensures good signal-to-noise.
Crystallization MeOH + Ether Dissolve in minimal hot MeOH, add Diethyl Ether (antisolvent) to crash out pure crystals.
Stock Solution Water Store at -20°C. MeOH stocks are prone to evaporation and concentration drift.
The Hygroscopicity Warning

As an HCl salt, 2-Methylalanine-d6 is hygroscopic .

  • Problem: Exposure to humid air causes the powder to clump and absorb water weight, skewing gravimetric measurements.

  • Solution: Always equilibrate the vial to room temperature before opening (to prevent condensation). Weigh quickly or use a dry box.

Isotopic Integrity

Users often confuse "d6" with "fully deuterated."

  • Fact: Only the methyl groups are deuterated.

  • Implication: If you dissolve this in

    
    , the NMR spectrum will show a solvent peak exchangeable with the amine protons. This is normal  and does not indicate degradation of the d6-methyl tag.
    

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6119, 2-Aminoisobutyric acid. Retrieved from [Link]

  • Needham, T. E. (1970).[2] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Retrieved from [Link]

  • Renzi, D., et al. (2000). Solvation properties of non-polar amino acids in water and methanol: A molecular dynamics study. Molecular Physics. Retrieved from [Link]

Sources

2-Methylalanine-d6 Hydrochloride safety data sheet SDS

Author: BenchChem Technical Support Team. Date: March 2026

Precision Analytics & Safety Protocol for Deuterated Amino Acids

Executive Summary

2-Methylalanine-d6 Hydrochloride (also known as


-Aminoisobutyric acid-d6 or AIB-d6 HCl) is a stable isotope-labeled amino acid derivative used primarily as an Internal Standard (IS)  in quantitative mass spectrometry (LC-MS/MS).

Unlike standard amino acids, 2-Methylalanine is non-proteinogenic; it is not incorporated into proteins during translation but acts as a specific metabolic marker and a helix-inducing residue in peptide engineering. The deuterated form (d6) provides a mass-shifted analogue that co-elutes with the analyte of interest, correcting for matrix effects, ionization suppression, and extraction variability in complex biological matrices (plasma, urine).

This guide synthesizes the chemical safety profile (SDS core) with high-level analytical applications, providing researchers with a self-validating workflow for handling and utilization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The hydrochloride salt form improves the stability and water solubility of the amino acid, making it suitable for aqueous mobile phases.

PropertySpecification
Chemical Name 2-Methylalanine-d6 Hydrochloride
Synonyms

-Aminoisobutyric acid-d6 HCl; 2-Amino-2-methylpropanoic acid-d6 HCl
CAS Number 50348-93-1
Molecular Formula

Molecular Weight 145.62 g/mol
Appearance White to off-white crystalline solid
Isotopic Purity

98 atom % D
Solubility Soluble in Water, Methanol; slightly soluble in Ethanol
Melting Point > 300 °C (sublimes/decomposes)
Structural Visualization

The following diagram illustrates the deuterated methyl groups attached to the


-carbon, which provide the +6 Da mass shift relative to the unlabeled compound.

ChemicalStructure C_alpha α-Carbon COOH Carboxyl (-COOH) C_alpha->COOH NH3 Amine (-NH3+ Cl-) C_alpha->NH3 CD3_1 Methyl-d3 (-CD3) C_alpha->CD3_1 Stable Isotope Label CD3_2 Methyl-d3 (-CD3) C_alpha->CD3_2 Stable Isotope Label

Figure 1: Structural connectivity of 2-Methylalanine-d6.[1][2] The two methyl groups are fully deuterated.[1]

Safety Data Sheet (SDS) Core & Risk Mitigation

While often classified as non-hazardous by some regulatory bodies due to its biological inertness, the hydrochloride salt nature dictates that it be treated as a potential irritant.

3.1 Hazard Classification (GHS)

Signal Word: WARNING

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[3][4]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[3][4]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[3][4]
3.2 Handling & Storage Protocol

Causality: The HCl salt is hygroscopic. Absorption of atmospheric moisture leads to hydrolysis and "clumping," which alters the effective mass during weighing, ruining quantitative accuracy.

  • Storage: Keep tightly closed at 2–8°C (Refrigerator). Store under inert gas (Nitrogen/Argon) if possible.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation on the cold solid.

  • Incompatibility: Strong oxidizing agents.[5][6][7]

3.3 Emergency Response Decision Tree

SafetyProtocol Start Exposure Incident Type Identify Exposure Type Start->Type Eye Eye Contact (H319) Type->Eye Skin Skin Contact (H315) Type->Skin Inhale Inhalation (H335) Type->Inhale EyeAction Rinse cautiously with water for 15 mins. Remove contacts. Eye->EyeAction SkinAction Wash with soap & water. Remove contaminated clothing. Skin->SkinAction InhaleAction Move to fresh air. Support breathing if needed. Inhale->InhaleAction Medical Seek Medical Advice (Show Label/SDS) EyeAction->Medical SkinAction->Medical InhaleAction->Medical

Figure 2: Immediate response protocol for exposure incidents.

Technical Application: LC-MS/MS Internal Standard

The primary utility of 2-Methylalanine-d6 is in Targeted Metabolomics . Because it is not naturally present in the proteome, it serves as an excellent tracer for non-canonical amino acid metabolism.

4.1 The Principle of Isotopic Dilution

In LC-MS/MS, the signal intensity of an analyte can be suppressed by co-eluting matrix components (phospholipids, salts).

  • Mechanism: The d6-labeled standard has identical chemical properties (pKa, hydrophobicity) to the unlabeled analyte but a different mass (

    
    ).
    
  • Validation: It co-elutes with the analyte, experiencing the exact same suppression. The ratio of Analyte Area / IS Area remains constant, correcting the data.

4.2 Experimental Workflow: Plasma Extraction

This protocol describes the quantification of AIB in plasma using AIB-d6 HCl as the internal standard.

  • Preparation of IS Stock: Dissolve 2-Methylalanine-d6 HCl in 0.1M HCl to create a 1 mg/mL stock (stable for 6 months at -20°C).

  • Working Solution: Dilute stock to 10 µg/mL in Methanol.

  • Sample Processing:

    • Aliquot 50 µL Plasma.

    • Spike: Add 10 µL of AIB-d6 Working Solution.

    • Precipitate: Add 200 µL cold Acetonitrile (removes proteins).

    • Centrifuge: 10,000 x g for 10 mins.

    • Inject: Analyze supernatant via LC-MS/MS (HILIC column preferred for polar amino acids).

4.3 Mass Spectrometry Transitions (MRM)

For a Triple Quadrupole (QqQ) system:

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Polarity
2-Methylalanine (Unlabeled) 104.1

87.1

15ESI (+)
2-Methylalanine-d6 (IS) 110.1

93.1

15ESI (+)

Note: The loss of 17 Da (


) or 46 Da (

) are common fragmentation pathways. The transition 110.1

93.1 corresponds to the loss of ammonia (

).

LCMSWorkflow Sample Biological Sample (Plasma/Urine) Spike Spike IS: 2-Methylalanine-d6 Sample->Spike Normalization Extract Protein Precipitation (Acetonitrile) Spike->Extract Cleanup LC LC Separation (HILIC Column) Extract->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantification (Ratio: Analyte/IS) MS->Data Calculate

Figure 3: Analytical workflow for quantitative metabolomics.

References
  • Santa Cruz Biotechnology. (2024). 2-Methylalanine-d6 Hydrochloride Safety Data Sheet. Retrieved from

  • LGC Standards. (2024). Certificate of Analysis: 2-Methylalanine-d6 Hydrochloride. Retrieved from

  • PubChem. (2024). Compound Summary: 2-Aminoisobutyric acid (Unlabeled Parent). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Stable Isotopes for Mass Spectrometry: Technical Guide. Retrieved from

Sources

structure of deuterated alpha-aminoisobutyric acid

Engineering Helical Architectures: The Structure, Synthesis, and Application of Deuterated -Aminoisobutyric Acid (d6-Aib)

Executive Summary





d6-Aib

The Structural Logic of Aib and the Case for Deuteration

The defining feature of Aib is its gem-dimethyl substitution at the







1

Mechanistic Rationale for Deuteration: By replacing these six protons with deuterium (

  • Spectral Silencing: The aliphatic

    
    H NMR region is instantly cleared of the overwhelming Aib signal, unmasking hidden resonances required for 2D NOESY/TOCSY assignments[1].
    
  • Quadrupolar Probing: The

    
    H nucleus (spin 
    
    
    ) possesses a quadrupole moment. When placed in a magnetic field, the rapid rotation of the
    
    
    group averages the quadrupolar tensor. The resulting quadrupolar splitting (
    
    
    ) provides a highly precise, direct mathematical restraint for calculating the tilt and rotation of membrane-bound helices[1].

Synthesis Workflows: Overcoming Steric Hindrance

Standard peptide coupling of Aib is notoriously sluggish due to steric hindrance, often resulting in truncated sequences or the formation of unreactive oxazolone intermediates. To circumvent this, the synthesis of highly reactive, non-epimerizable building blocks such as

21
Protocol 1: Synthesis of D6-Azib-Cl (Activated d6-Aib Equivalent)

This protocol is a self-validating system designed to prevent racemization and ensure >98% isotopic purity, adapted from established methodologies[2].

  • Step 1: Cyanohydrin Formation. React acetone-d6 with potassium cyanide (KCN) and HCl to generate acetone cyanohydrin-d6[2].

    • Causality: Starting from inexpensive acetone-d6 ensures cost-effective, complete isotopic labeling of the methyl groups.

    • Validation: Fourier Transform Infrared (FTIR) spectroscopy must confirm the presence of the

      
       stretch (~2250 cm
      
      
      ) and the
      
      
      stretch (~3400 cm
      
      
      ).
  • Step 2: Amination & Azide Transfer. Convert the cyanohydrin to an aminonitrile using anhydrous ammonia, followed by a diazo transfer reaction to yield azidonitrile-d6[2].

    • Causality: The azide group acts as a robust, non-sterically demanding protecting group that completely prevents oxazolone formation during subsequent peptide coupling.

    • Validation: Disappearance of the primary amine signal and the appearance of a sharp, intense azide stretch (~2100 cm

      
      ) in FTIR.
      
  • Step 3: Hydrolysis and Acid Chloride Activation. Hydrolyze the azidonitrile under strongly acidic conditions to the corresponding carboxylic acid, then reflux with thionyl chloride (

    
    ) to yield D6-Azib-Cl[2].
    
    • Validation:

      
      C NMR must show the carbonyl carbon shifted downfield (~175 ppm). 
      
      
      H NMR must show a complete absence of aliphatic proton signals, confirming the integrity of the
      
      
      groups.

SynthFlowAAcetone-d6BAcetoneCyanohydrin-d6A->B KCN, HClCAminonitrile-d6B->C NH3DAzidonitrile-d6C->D Diazo TransferED6-Azib-Cl(Activated Aib)D->E 1. Hydrolysis 2. SOCl2

Synthetic workflow for D6-Azib-Cl from Acetone-d6.

Advanced Analytical Applications: Solid-State NMR

The most powerful application of d6-Aib is in determining the 3D topology of membrane-active peptides (e.g., alamethicin or antimicrobial peptaibols) using

1
Protocol 2: Membrane-Bound Conformation Analysis via H MAS NMR

This workflow translates raw spectroscopic data into precise geometric restraints[1].

  • Step 1: Peptide Assembly & Reconstitution. Incorporate D6-Azib-Cl (or Fmoc-Aib-d6) into the peptide via SPPS. Co-dissolve the purified peptide with synthetic lipids (e.g., DMPC) in organic solvent, lyophilize, and hydrate with buffer to form Multilamellar Vesicles (MLVs)[1].

    • Validation: Use Dynamic Light Scattering (DLS) to ensure uniform vesicle size and complete lipid hydration.

  • Step 2:

    
    H MAS NMR Acquisition.  Pack the MLVs into a MAS rotor. Acquire 
    
    
    H spectra using a quadrupolar echo pulse sequence under magic-angle spinning[1].
    • Causality: MAS narrows the broad deuterium powder pattern into sharp sidebands, significantly increasing the signal-to-noise ratio compared to static oriented samples[1].

  • Step 3: Extraction of Orientational Restraints. Measure the residual quadrupolar splitting (

    
    ) from the spacing of the spinning sidebands[1].
    
    • Validation: The measured

      
       must be mathematically fitted to the geometric model of an ideal 
      
      
      -helix. Because the C-CD
      
      
      bond vector is fixed relative to the helix backbone,
      
      
      unambiguously dictates the macroscopic tilt angle (
      
      
      ) and azimuthal rotation (
      
      
      ) of the peptide within the lipid bilayer[1].

NMRFlowS1SPPS with d6-Aib EquivalentS2Lipid Reconstitution(MLVs / Aligned Bilayers)S1->S2S32H MAS NMR Acquisition(Quadrupolar Echo)S2->S3S4Extract QuadrupolarSplitting (Δνq)S3->S4S5Calculate Helix Tilt (τ)& Rotation (ρ)S4->S5

Logic flow for 2H MAS NMR structural determination.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical and analytical parameters of standard Aib versus deuterated d6-Aib, highlighting the causal impact on drug design and structural biology.

ParameterStandard AibDeuterated d6-AibImpact on Drug Design & Analysis
Isotopic Mass 103.12 g/mol 109.16 g/mol +6 Da mass shift provides a distinct isotopic signature for mass spectrometry (MS) based metabolic tracking.

H NMR Signal
Intense singlet (~1.4 ppm, 6H)Silent (No aliphatic proton signal)Eliminates severe spectral overlap; reveals hidden

/

resonances of adjacent residues[1].
Solid-State NMR Requires complex 2D/3D

C/

N experiments
Direct

H quadrupolar splitting (

)
Enables rapid, unambiguous determination of helical tilt and rotation in lipid membranes[1].
Steric Profile Highly restricted (

)
Identical to standard AibPreserves strict

-helical or

-helical conformation; no loss of proteolytic stability.
Coupling Efficiency Poor (Steric hindrance)Poor (Requires activated D6-Azib-Cl)Necessitates specialized building blocks to prevent oxazolone formation during SPPS[2].

References

  • Bertelsen, K., Pedersen, J. M., Rasmussen, B. S., Skrydstrup, T., Nielsen, N. C., & Vosegaard, T. (2007).

    
    -Amino Isobutyric Acids by 
    
    
    H Magic Angle Spinning Solid-State NMR Spectroscopy. Journal of the American Chemical Society.[Link]
  • Fox, D. J., et al. (2011). Synthesis of enantiomerically enriched (R)-

    
    C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. Beilstein Journal of Organic Chemistry.[Link]
    

Precision Metabolomics: The Strategic Application of 2-Methylalanine-d6 HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-dimensional landscape of metabolomics, data integrity is constantly threatened by matrix effects, extraction variability, and ionization suppression. 2-Methylalanine-d6 HCl (also known as


-aminoisobutyric acid-d6 or AIB-d6) has emerged as a gold-standard exogenous internal standard (IS) . Unlike endogenous metabolites labeled with isotopes (e.g., 

C-Glutamine), AIB-d6 is non-proteinogenic and absent in mammalian biological matrices. This unique "alien" status allows it to serve as an absolute baseline for normalizing extraction efficiency and instrument performance without the confounding factor of endogenous background levels.

This guide details the physicochemical properties, experimental protocols, and data normalization strategies required to deploy 2-Methylalanine-d6 HCl effectively in LC-MS and GC-MS workflows.

Part 1: The Physicochemical Anchor

Chemical Profile & Stability

2-Methylalanine-d6 is the deuterated form of


-aminoisobutyric acid. Its structural rigidity and isotopic placement render it chemically inert to most metabolic enzymes (e.g., transaminases), ensuring it remains stable throughout sample preparation.
PropertySpecificationSignificance in Metabolomics
Chemical Name 2-Methylalanine-d6 Hydrochloride

-Aminoisobutyric acid-d6 (AIB-d6)
CAS Number 50348-93-1Unique identifier for regulatory compliance.
Formula C

H

D

ClNO

d6-labeling on the two methyl groups ensures no H/D exchange in protic solvents.
MW 145.62 g/mol Distinct mass shift (+6 Da) separates it from unlabeled AIB (if present) and isobaric interferences.
Structure Zwitterionic, Non-proteinogenicDoes not incorporate into proteins; resistant to proteases.
pKa ~2.3 (COOH), ~9.7 (NH

)
Amphoteric nature allows retention in both HILIC (positive mode) and Ion-Pairing RP modes.
Why "d6" Matters

The placement of deuterium on the methyl groups (–CD


) is critical. Unlike deuterium on labile positions (like –OH or –NH), methyl-deuteriums are non-exchangeable. This guarantees that the mass shift remains constant even in acidic extraction solvents or during derivatization, preventing "isotopic scrambling" that ruins quantification.

Part 2: Strategic Application & Workflow

The most critical decision in using AIB-d6 is the point of introduction . To validate the entire workflow, the IS must be introduced before any sample manipulation occurs.

The "Total Process" Normalization Workflow

The following diagram illustrates the correct insertion point of AIB-d6 to correct for both extraction loss and ionization variability.

G cluster_logic Correction Logic Sample Biological Sample (Plasma/Tissue) Spike SPIKE-IN POINT Add 2-Methylalanine-d6 Sample->Spike Extract Metabolite Extraction (MeOH/ACN Precipitation) Spike->Extract Homogenize Centrifuge Centrifugation (Remove Protein) Extract->Centrifuge Analysis LC-MS / GC-MS Acquisition Centrifuge->Analysis Supernatant Data Data Normalization (IS Ratio) Analysis->Data Peak Area Ratio

Caption: Workflow demonstrating the pre-extraction spike-in of 2-Methylalanine-d6 to normalize total process variability.

Part 3: Analytical Methodologies

Protocol A: LC-MS/MS (HILIC Mode)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for underivatized amino acids. AIB-d6 elutes in the amino acid window but is chromatographically distinct from isomers.

Reagents:

  • Stock Solution: 1 mg/mL 2-Methylalanine-d6 HCl in water (Store at -20°C).

  • Working Solution: 10 µg/mL in 90% Acetonitrile (ACN).

Step-by-Step Procedure:

  • Sample Prep: Aliquot 50 µL of plasma/cell homogenate.

  • Spike-In: Add 10 µL of Working Solution (AIB-d6) to the sample before solvent addition. Vortex for 10s.

  • Extraction: Add 450 µL ice-cold ACN/MeOH (75:25). Vortex 1 min.

  • Separation: Centrifuge at 14,000 x g for 15 min at 4°C.

  • Injection: Inject 2 µL of supernatant onto the LC-MS.

LC-MS Parameters:

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: ACN with 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 10 min.

  • MS Detection: Positive ESI (ESI+).

    • Precursor Ion: m/z 110.1 (based on d6-AIB free base + H

      
      ).
      
    • Product Ion: m/z 64.1 (loss of formate/carboxyl group). Note: Verify transitions experimentally as fragmentation energy varies by instrument.

Protocol B: GC-MS (Derivatization Required)

For GC-MS, AIB-d6 must be derivatized to become volatile. The Methyl Chloroformate (MCF) or Propyl Chloroformate (PCF) method is recommended for rapid batch processing.

Derivatization Workflow:

  • Spike: Add AIB-d6 to sample.

  • Dry: Evaporate supernatant to dryness under N

    
    .
    
  • Resuspend: Add 20 µL Pyridine + 20 µL Methanol.

  • React: Add 10 µL Methyl Chloroformate (MCF). Vortex 30s.

  • Extract: Add 100 µL Chloroform + 100 µL 1% Bicarbonate. Vortex.

  • Analyze: Inject Chloroform layer.

Part 4: Data Interpretation & Quality Assurance

Calculating the Response Factor

Using AIB-d6 allows for the calculation of Relative Response Ratios (RRR), which are far more robust than raw peak areas.



Handling Deuterium Isotope Effects

Deuterated compounds may elute slightly earlier than their hydrogenated counterparts in Reversed-Phase (RP) chromatography due to the slightly lower lipophilicity of the C-D bond compared to C-H.

  • Observation: In high-resolution C18 runs, AIB-d6 may shift 0.05–0.1 min relative to unlabeled AIB.

  • Action: Ensure integration windows are wide enough to capture this shift, or set specific RT windows for the d6 standard.

Troubleshooting Low Recovery

If AIB-d6 signal is low/variable:

  • Solubility: Ensure the HCl salt is fully dissolved in the aqueous stock before dilution into organic working solvents.

  • Ion Suppression: If AIB-d6 elutes in the "void volume" (common in C18), it will suffer massive suppression. Switch to HILIC or use an Ion-Pairing agent (e.g., HFBA) to retain it.

References

  • Santa Cruz Biotechnology. 2-Methylalanine-d6 Hydrochloride (CAS 50348-93-1).[1][2] Product Specifications and Chemical Properties.[2][3][4][5][6]

  • Thermo Fisher Scientific. An end-to-end robust semi-targeted metabolomics workflow. Application Note on Amino Acid Analysis.

  • NIH / PubMed Central. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Detailed extraction protocols for amino acids.

  • IROA Technologies. Internal Standard Sets for Reliable Metabolomic Analysis. Principles of isotopic normalization.

  • Cayman Chemical. L-Alanine methyl ester (hydrochloride) Product Information. Solubility and stability data for alanine derivatives.

Sources

Methodological & Application

Application Note: Preparation and Solid-Phase Peptide Synthesis (SPPS) Integration of 2-Methylalanine-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Methylalanine-d6 (also known as α-aminoisobutyric acid-d6 or Aib-d6) is a non-proteinogenic, α,α-disubstituted amino acid widely utilized in peptide therapeutics to induce rigid α-helical and


-helical conformations[]. The incorporation of its deuterated isotopologue (Aib-d6) provides enhanced metabolic stability against proteolytic cleavage and serves as a highly visible isotopic tracer for NMR and mass spectrometry.

However, integrating Aib-d6 into a peptide chain presents a dual chemical challenge:

  • Hydrochloride Salt Neutralization : Commercially available Aib-d6 is typically supplied as a hydrochloride salt (CAS 50348-93-1)[]. Direct N-protection requires the liberation of the free amine. Maintaining a strictly basic environment (pH 8–9) is critical; if the pH drops, the amine remains protonated, nucleophilic attack on the protecting group donor fails, and the reaction stalls[2].

  • Severe Steric Hindrance in SPPS : The gem-dimethyl groups of Aib create immense steric shielding around both the α-amine and the carboxyl carbon. Traditional room-temperature SPPS frequently results in incomplete couplings and deletion sequences. Overcoming this requires highly reactive acylating agents and thermal energy to bypass the thermodynamic activation barrier[3][4].

Experimental Workflow

G N1 2-Methylalanine-d6 HCl (Starting Material) N2 Neutralization 10% Na2CO3 (pH 8-9) N1->N2 N3 N-Protection Fmoc-OSu in 1,4-Dioxane N2->N3 N4 Acidification & Extraction HCl (pH 2) / EtOAc N3->N4 N5 Fmoc-Aib-d6-OH (Isolated Intermediate) N4->N5 N6 Carboxyl Activation DIC/OxymaPure or COMU N5->N6 N7 SPPS Coupling Elevated Temp (75°C) N6->N7

Workflow for Fmoc-protection and SPPS coupling of Aib-d6 HCl.

Protocol I: Synthesis of Fmoc-Aib-d6-OH

Causality Insight : We utilize Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) rather than Fmoc-Chloride (Fmoc-Cl). While Fmoc-Cl is highly reactive, it is prone to forming dipeptide impurities (e.g., Fmoc-Aib-Aib-OH) and requires stringent condition control[][6]. Fmoc-OSu provides a milder, more controlled acylation with significantly fewer side reactions[].

Materials
  • 2-Methylalanine-d6 Hydrochloride (Aib-d6 HCl)

  • Fmoc-OSu (1.1 equivalents)

  • 10% Sodium Carbonate (

    
    ) aqueous solution
    
  • 1,4-Dioxane

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology
  • Neutralization : Dissolve 10 mmol of Aib-d6 HCl in 20 mL of 10% aq.

    
    .
    
    • Self-Validation: Check the pH using indicator paper. It must read between 8.5 and 9.0 to ensure the amine is fully deprotonated and nucleophilic.

  • Solubilization : Add 10 mL of 1,4-Dioxane to the aqueous solution and cool the mixture to 0–5°C in an ice bath.

  • Acylation : Dissolve 11 mmol of Fmoc-OSu in 10 mL of 1,4-Dioxane. Add this solution dropwise to the Aib-d6 solution over 30 minutes under vigorous stirring.

  • Reaction Propagation : Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 12–18 hours.

    • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the ninhydrin-positive free amine spot indicates completion.

  • Aqueous Wash : Evaporate the bulk of the dioxane under reduced pressure. Dilute the remaining aqueous phase with 30 mL of water and wash twice with 20 mL of diethyl ether to remove unreacted Fmoc-OSu and fluorenyl byproducts.

  • Acidification & Extraction : Cool the aqueous layer to 0°C and slowly acidify to pH 2.0 using 1M HCl. A white precipitate (Fmoc-Aib-d6-OH) will form. Extract the product with EtOAc (

    
     mL).
    
  • Purification : Wash the combined EtOAc layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. Recrystallize from EtOAc/Hexanes to yield pure Fmoc-Aib-d6-OH.
    

Protocol II: SPPS Coupling of Fmoc-Aib-d6-OH

Causality Insight : The coupling of sterically hindered amino acids is heavily diffusion-limited[3]. We employ DIC/OxymaPure, which forms a highly reactive ester intermediate that resists base-mediated side reactions, combined with elevated temperature (75°C) to drive the reaction to completion[7][4].

Materials
  • Resin-bound peptide (free N-terminus)

  • Fmoc-Aib-d6-OH (prepared in Protocol I)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure)

  • Dimethylformamide (DMF)

Step-by-Step Methodology
  • Resin Swelling : Swell the peptide resin in DMF for 30 minutes at room temperature.

  • Deprotection : Treat the resin with 20% piperidine in DMF for

    
     minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF (
    
    
    
    min).
  • Pre-Activation : In a separate vial, dissolve 4 equivalents (relative to resin loading) of Fmoc-Aib-d6-OH and 4 equivalents of OxymaPure in a minimal volume of DMF. Add 4 equivalents of DIC. Stir for 3 minutes to generate the active ester.

  • Thermal Coupling : Transfer the activated mixture to the resin. Heat the reaction vessel to 75°C using a microwave peptide synthesizer or a heated reactor block. Agitate for 15–20 minutes.

  • Washing : Drain the reaction mixture and wash the resin with DMF (

    
     min) at room temperature.
    
  • Validation : Perform a microcleavage of a few resin beads and analyze via LC-MS.

    • Self-Validation: Traditional colorimetric tests (like the Kaiser test) often yield false negatives for highly hindered amines; LC-MS provides definitive proof of mass addition (+109 Da for the Aib-d6 residue minus water).

Quantitative Data: Coupling Efficiency Comparison

To demonstrate the necessity of the optimized SPPS protocol, the following table summarizes the coupling efficiency of Fmoc-Aib-OH onto a growing peptide chain under various activator and temperature conditions[4].

Coupling ReagentSolventTemperatureAdditiveYield/Crude Purity
HBTUDMF25°CDIPEA< 30%
HATUDMF25°CDIPEA~ 60%
DICDMF75°COxymaPure> 90%
COMUDMF75°CDIPEA> 95%

References

  • Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides , Nature Communications (springernature.com).3

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey , ACS Publications. 4

  • Protection of Functional Groups: Synthesis of Nn-Fmoc Amino Acids with 9-Fluorenylmethyl Chloroformate , Thieme Connect. 2

  • Temperature Scanning | PurePep Chorus Applications | Peptide Synthesis , Gyros Protein Technologies. 7

  • Synthesis, Purification, and Biological Activity of AIB Substituted Glucagon and GLP-1 Peptide Analogues , IU ScholarWorks. 8

  • Fmoc Amino Acids , BOC Sciences.

  • Oxime Carbonates: Novel Reagents for the Introduction of Fmoc and Alloc Protecting Groups, Free of Side Reactions , European Journal of Organic Chemistry. 6

  • CAS 50348-93-1 (α-Amino-iso-butyric-d6 Acid (dimethyl-d6)) , BOC Sciences.

Sources

Application Note: Strategic Solubilization of 2-Methylalanine-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The incorporation of deuterium into pharmacophores—the "Deuterium Switch"—has revolutionized drug discovery by exploiting the Kinetic Isotope Effect (KIE) to enhance metabolic stability without altering target affinity. 2-Methylalanine-d6 (2-Aminoisobutyric acid-d6, or AIB-d6) is a critical building block in this domain, particularly for stabilizing helical peptide structures and acting as a metabolic probe.[1][2]

However, the hydrochloride salt form (


) presents specific solubilization challenges.[1] While highly water-soluble, its intrinsic acidity and hygroscopic nature can compromise biological assays and quantitative accuracy if mishandled.[1][3] This Application Note provides a validated, self-consistent protocol for dissolving 2-Methylalanine-d6 Hydrochloride, ensuring isotopic integrity and experimental reproducibility.

Physicochemical Profile: The "Why" Behind the Protocol

Understanding the molecule's behavior in solution is a prerequisite for successful handling.[3]

PropertySpecificationImplications for Solubilization
Chemical Formula

The HCl moiety renders the solid ionic and highly polar.[2]
Solubility (Water) High (>100 mg/mL)Dissolves instantly but creates a highly acidic solution (pH ~2.0).[1][3]
Solubility (Organic) Moderate (MeOH, DMSO)Soluble in polar protic/aprotic solvents; insoluble in non-polar organics (DCM, Hexane).[1]
Hygroscopicity HighThe salt lattice avidly absorbs atmospheric water, altering effective mass.[1]
Isotopic Stability Methyl (

): StableAmine/Acid (

): Exchangeable
Methyl deuteriums do not exchange with solvent.[1][2][3] Amine/Acid protons will exchange rapidly.[1][3]

Pre-Solubilization Checklist

Equipment & Reagents[3][4][5][6][7]
  • Balance: Analytical balance readable to 0.01 mg (essential due to high cost per mg).

  • Vessels: Glass vials (borosilicate) or Polypropylene (PP) tubes.[1][3] Avoid polystyrene for organic stocks.[2][3]

  • Solvents:

    • Milli-Q Water (18.2 MΩ[1][2][3]·cm) or LC-MS grade water.[1][2][3]

    • DMSO (Anhydrous, ≥99.9%) for organic stocks.[1][3]

    • 
       (≥99.9 atom % D) for NMR.[1][3]
      
  • pH Adjustment: 1N NaOH and 1N HCl (for aqueous buffering).

Safety Advisory
  • Hazard: The compound is an irritant (Skin/Eye).[3] The HCl salt generates acidic fumes if heated improperly.[3]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle powder in a fume hood to prevent inhalation.[1][3]

Experimental Protocols

Protocol A: Aqueous Stock Solution (For Biological Assays)

Objective: Create a neutral pH stock solution (100 mM) suitable for cell culture or enzymatic assays.

  • Weighing: Calculate the required mass based on the molecular weight (MW

    
     145.62  g/mol , check specific lot CoA for exact MW including hydration).
    
    • Target: 10 mL of 100 mM solution.[3]

    • Mass:

      
      .[1][3][4]
      
  • Initial Dissolution: Add 8 mL of Milli-Q water to the powder. Vortex for 30 seconds.[1][3] The solution will be clear but acidic (pH ~2.0).[3]

  • Neutralization (CRITICAL):

    • Place the vial on a magnetic stirrer.

    • Insert a micro-pH probe.[1][3]

    • Slowly add 1N NaOH dropwise.[1][3]

    • Target pH: 7.2 – 7.4.

    • Note: The zwitterionic point is near pH 6, but physiological pH requires neutralization of the HCl counter-ion.

  • Final Volume: Transfer to a volumetric flask or graduated cylinder. Add water to exactly 10 mL.

  • Sterilization: Filter through a 0.22 µm PES syringe filter into a sterile tube.

Protocol B: Organic Stock Solution (For Peptide Synthesis/Chemistry)

Objective: Create a high-concentration stock (500 mM) for chemical reactions where water is a contaminant.[1][2][3]

  • Solvent Choice:

    • Methanol (MeOH): Best for transfers and general handling.[1][3]

    • DMSO/DMF: Best for peptide coupling reactions or long-term library storage.[1][2][3]

  • Dissolution:

    • Weigh the salt into a glass vial.[3]

    • Add the calculated volume of Anhydrous DMSO.

    • Tip: If the salt dissolves slowly, sonicate at 40 kHz for 5 minutes at ambient temperature.[1] Do not heat above 40°C to prevent degradation.[1][3]

  • Free-Basing (Optional but Recommended for Coupling):

    • If using in a coupling reaction (e.g., HATU/DIC), add an equimolar amount of tertiary base (DIPEA or NMM) to neutralize the HCl in situ immediately before use.[1]

Protocol C: NMR Sample Preparation

Objective: Verify isotopic purity and structure.

  • Solvent: Use

    
     (99.9%) or DMSO-
    
    
    
    .[1][2][3]
  • Exchange Phenomenon:

    • Dissolve ~5-10 mg in 0.6 mL solvent.[1][2][3]

    • Observation: In

      
      , the 
      
      
      
      and
      
      
      protons will disappear (exchange with D).[1][2] The methyl signal (
      
      
      ) will be silent in
      
      
      -NMR (because it is deuterated).[2][3]
    • Verification: To see the carbon backbone, run a

      
      -NMR.[1] To confirm the presence of deuterium, run a 
      
      
      
      -NMR (Deuterium NMR).[1]

Decision Matrix & Workflow (Visualization)

The following diagram illustrates the logical flow for solvent selection based on downstream application.

G Start Start: 2-Methylalanine-d6 HCl AppCheck Determine Application Start->AppCheck BioAssay Biological Assay (Cell Culture/Enzyme) AppCheck->BioAssay Aqueous ChemSyn Chemical Synthesis (Peptide Coupling) AppCheck->ChemSyn Organic Analysis Analytical QC (NMR/MS) AppCheck->Analysis QC WaterSol Dissolve in H2O (Result: pH ~2.0) BioAssay->WaterSol OrgSol Dissolve in DMSO or MeOH (Anhydrous) ChemSyn->OrgSol D2O Dissolve in D2O (Check H/D Exchange) Analysis->D2O Neutralize Neutralize with NaOH to pH 7.4 WaterSol->Neutralize Filter 0.22 µm Sterile Filter Neutralize->Filter BaseAdd Add DIPEA/NMM (In-situ Neutralization) OrgSol->BaseAdd If Coupling

Figure 1: Decision tree for solvent selection and processing steps based on experimental intent.

Quality Control & Storage

Validation
  • Visual Inspection: The solution must be strictly clear and colorless. Any turbidity indicates incomplete dissolution or impurities.[1][3]

  • pH Check: For aqueous stocks, verify pH is 7.2–7.4 using a calibrated micro-probe.

  • Concentration Verification: Due to hygroscopicity, gravimetric preparation can be error-prone.[1][2][3] For critical assays, verify concentration via Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid).[1]

Storage Stability
  • Solid State: Store at +4°C or -20°C in a desiccator. Hygroscopic!

  • Aqueous Stock: Stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles (aliquot into single-use volumes).

  • DMSO Stock: Stable at -20°C for 6 months. DMSO is hygroscopic; seal tightly with Parafilm.[1][3]

References

  • Gant, T. G. (2014).[1][3] "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 57(9), 3595–3611.[1]

  • FDA Center for Drug Evaluation and Research. (2017).[1][3] "Deutetrabenazine Approval Package." U.S. Food and Drug Administration.[3][5][6]

  • Toniolo, C., et al. (2001).[1][3] "The Aib-residue as a helix-forming building block."[2][3] Biopolymers, 60(6), 396–419.[1]

  • PubChem. (2023).[1][3] "2-Aminoisobutyric acid Compound Summary." National Library of Medicine.[3]

  • Cambridge Isotope Laboratories. (2023).[1] "Deuterated Amino Acids: Stability and Handling." CIL Application Notes.

Sources

Application Note: Quantitative Analysis of α-Aminoisobutyric Acid in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of α-aminoisobutyric acid (AIB) in human plasma. α-Aminoisobutyric acid is a non-proteinogenic amino acid of significant interest in pharmaceutical and biochemical research due to its unique structural properties and its role as a tracer for amino acid transport.[1][2] To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled (SIL) internal standard, α-aminoisobutyric acid-d6 (AIB-d6). The use of a SIL internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample preparation and mitigates the impact of matrix effects, which are a common challenge in bioanalysis.[3][4] This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering all stages from sample preparation to data analysis, with in-depth explanations of the scientific principles behind each step.

Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard

α-Aminoisobutyric acid (AIB) is a non-natural amino acid characterized by a gem-dimethyl group at the α-carbon, which imparts significant conformational constraints on peptides incorporating it.[1][5] It is used in various research applications, including as a marker for blood-brain barrier permeability and in studies of amino acid transport systems.[6] Accurate quantification of AIB in biological matrices like plasma is crucial for these applications.

LC-MS/MS is the preferred technique for such analyses due to its high sensitivity and selectivity.[4][7] However, a significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.[8][9][10][11]

The principle of isotope dilution mass spectrometry (IDMS) offers a powerful solution to this problem.[12][13][14] By adding a known concentration of a stable isotope-labeled version of the analyte (in this case, AIB-d6) to the sample at the earliest stage of preparation, we introduce a compound that is chemically and physically almost identical to the analyte.[3][15] The SIL internal standard will experience the same extraction inefficiencies and ionization suppression or enhancement as the analyte.[4] Therefore, by measuring the ratio of the analyte's signal to the internal standard's signal, we can accurately calculate the analyte's concentration, effectively normalizing for these variations.[7]

This application note will guide you through the development and validation of an LC-MS/MS method for AIB, emphasizing the critical role of the AIB-d6 internal standard in achieving reliable and reproducible data, in line with regulatory expectations such as those from the FDA.[16][17][18]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
α-Aminoisobutyric acid (AIB)≥99%Sigma-Aldrich
α-Aminoisobutyric acid-d6 (AIB-d6)≥98% atom DCambridge Isotope Laboratories
Acetonitrile (ACN)LC-MS GradeFisher Scientific
Methanol (MeOH)LC-MS GradeFisher Scientific
Formic Acid (FA)LC-MS GradeFisher Scientific
WaterLC-MS GradeFisher Scientific
Human Plasma (K2-EDTA)PooledBioIVT
Stock and Working Solutions Preparation

Rationale: The accuracy of the entire assay is dependent on the accurate preparation of stock and working solutions. Using separate stock solutions for calibration standards and quality control samples is a key requirement for bioanalytical method validation to ensure an unbiased assessment of the method's accuracy.[18]

  • AIB Stock Solution (1 mg/mL): Accurately weigh 10 mg of AIB and dissolve in 10 mL of 50:50 (v/v) Methanol:Water.

  • AIB-d6 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of AIB-d6 and dissolve in 10 mL of 50:50 (v/v) Methanol:Water.

  • AIB Working Solutions for Calibration Curve (CC): Serially dilute the AIB stock solution with 50:50 (v/v) Methanol:Water to prepare working solutions for spiking into plasma to create the calibration curve.

  • AIB Working Solutions for Quality Control (QC): Prepare a separate set of working solutions for QCs from a new weighing of AIB.

  • IS Working Solution (100 ng/mL): Dilute the AIB-d6 stock solution with Acetonitrile containing 0.1% Formic Acid.

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and damage the LC column. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules like AIB in solution. The addition of the internal standard at this initial step ensures it undergoes the exact same sample processing as the analyte.[3]

  • Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and QC.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 200 µL of the IS working solution (100 ng/mL in ACN with 0.1% FA) to each tube.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (50 µL) add_is 2. Add IS in ACN (200 µL) plasma->add_is Precipitate Proteins vortex 3. Vortex (30s) add_is->vortex Mix centrifuge 4. Centrifuge (10 min) vortex->centrifuge Pellet Proteins supernatant 5. Transfer Supernatant (150 µL) centrifuge->supernatant Isolate Extract inject 6. Inject into LC-MS/MS (5 µL) supernatant->inject

Caption: Protein Precipitation Workflow.

LC-MS/MS Method Parameters

Rationale: The chromatographic method is designed to retain and separate the polar AIB from the void volume and from other endogenous plasma components. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for this purpose. The mobile phases are standard for reversed-phase and HILIC chromatography, with formic acid added to promote protonation and improve ionization efficiency in positive ion mode. The gradient is optimized to ensure a good peak shape and elution time.

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. The precursor ion (Q1) is the protonated molecule [M+H]+, and the product ion (Q3) is a characteristic fragment generated by collision-induced dissociation.

Liquid Chromatography (LC)

ParameterValue
ColumnWaters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient95% B to 40% B over 3 min, hold for 1 min, return to 95% B

Tandem Mass Spectrometry (MS/MS)

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
AIB104.158.11550
AIB-d6110.162.11550

Method Validation

A full validation of this method should be performed according to the FDA's Bioanalytical Method Validation Guidance for Industry.[16][19] This ensures the method is reliable and suitable for its intended purpose.

Key Validation Parameters
  • Selectivity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interferences are observed at the retention times of AIB and AIB-d6.

  • Calibration Curve: A calibration curve should be constructed by plotting the peak area ratio (AIB/AIB-d6) against the nominal concentration of AIB. A linear regression with a weighting factor of 1/x² is typically used. The curve should have a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at four levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High) in replicate (n=6) on at least three separate days. The accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: This is a critical parameter to assess the influence of the biological matrix on analyte ionization.[8][11] It can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.[20] The use of AIB-d6 is expected to normalize for this effect.

  • Recovery: The efficiency of the extraction process is determined by comparing the peak area of a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: The stability of AIB in plasma should be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

G cluster_validation Bioanalytical Method Validation Selectivity Selectivity Calibration Calibration Curve Accuracy_Precision Accuracy & Precision Matrix_Effect Matrix Effect Recovery Recovery Stability Stability Method Validated LC-MS/MS Method Method->Selectivity Method->Calibration Method->Accuracy_Precision Method->Matrix_Effect Method->Recovery Method->Stability

Caption: Key Parameters for Method Validation.

Data Analysis and Interpretation

The concentration of AIB in unknown samples is calculated using the linear regression equation derived from the calibration curve. The peak areas of AIB and AIB-d6 are integrated, and their ratio is used to determine the concentration.

The Power of the Internal Standard in Action:

Imagine a scenario where two different patient samples have varying levels of phospholipids, a known cause of matrix effects.[11] In one sample, the AIB signal is suppressed by 30%, while in the other, it's suppressed by 50%. Without an internal standard, this would lead to a significant underestimation of the AIB concentration, with the error varying between samples.

However, because AIB-d6 is added at the beginning and co-elutes with AIB, its signal will also be suppressed by 30% and 50% in the respective samples. When the ratio of AIB to AIB-d6 is calculated, the suppression effect cancels out, leading to an accurate and consistent quantification across different samples.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of α-aminoisobutyric acid in human plasma using LC-MS/MS with a deuterated internal standard. The use of AIB-d6 is paramount for mitigating matrix effects and ensuring the accuracy and precision of the results. By following the detailed steps for sample preparation, chromatography, and mass spectrometry, and by adhering to the principles of bioanalytical method validation, researchers can confidently generate high-quality data for their pharmacokinetic, metabolomic, and other research applications.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Google Cloud.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Center for Biotechnology Information.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). LinkedIn.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). LinkedIn.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). NorthEast BioLab.
  • Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid. (n.d.). Ovid.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024, June 12). U.S. Food and Drug Administration.
  • USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. (n.d.). Slideshare.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - Food and Drug Administration. (n.d.). U.S. Food and Drug Administration.
  • Unusual Amino Acids: α-Aminoisobutyric Acid | LifeTein Peptide Blog. (2025, August 27). LifeTein.
  • Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). (n.d.).
  • α-Aminoisobutyric acid analytical standard | Sigma-Aldrich - MilliporeSigma. (n.d.). MilliporeSigma.
  • Properties of Alpha-Aminoisobutyric Acid Transport in a Thermophilic Microorganism. (n.d.). National Center for Biotechnology Information.
  • α-Aminoisobutyric acid - Chem-Impex. (n.d.). Chem-Impex.
  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis - KCAS Bio. (2020, December 8). KCAS Bioanalytical & CRO Services.
  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. (2025, October 1). Bioanalysis Zone.
  • Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from... - YouTube. (2025, June 24). YouTube.
  • Conformational Manifold of α-Aminoisobutyric Acid (Aib) Containing Alanine-Based Tripeptides in Aqueous Solution Explored by Vibrational Spectroscopy, Electronic Circular Dichroism Spectroscopy, and Molecular Dynamics Simulations - ACS Publications. (2007, October 5). ACS Publications.
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. (n.d.). National Center for Biotechnology Information.
  • Guideline on Isotope Dilution Mass Spectrometry - OSTI.GOV. (2017, May 22). Office of Scientific and Technical Information.
  • Isotope dilution - Wikipedia. (n.d.). Wikipedia.
  • Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES - Dr. Imre Blank's Homepage. (n.d.). Dr. Imre Blank's Homepage.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (n.d.). Waters Corporation.

Sources

quantitative analysis of aminoisobutyric acid using 2-Methylalanine-d6

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and analytical scientists conducting quantitative analysis of


-Aminoisobutyric Acid (AIB) , also known as 2-Methylalanine , in biological matrices.

The protocol utilizes 2-Methylalanine-d6 as the stable isotope-labeled internal standard (SIL-IS) to ensure maximum precision and accuracy, particularly when correcting for matrix effects in LC-MS/MS analysis.

Application Note: Quantitative Analysis of Aminoisobutyric Acid (AIB) via LC-MS/MS

Introduction & Scientific Context

-Aminoisobutyric acid (AIB) is a non-proteinogenic amino acid that is structurally distinct due to its gem-dimethyl substitution at the 

-carbon. This structural feature renders it resistant to enzymatic degradation by standard aminotransferases, making it an excellent metabolic tracer for amino acid transport and a marker for blood-brain barrier permeability.
Critical Isomer Distinction

A major analytical challenge is distinguishing


-AIB from its structural isomers, most notably 

-Aminoisobutyric acid (BAIBA)
and

-Aminobutyric acid (AABA)
.[1]
  • 
    -AIB (2-Methylalanine):  Synthetic tracer, fungal metabolite (peptaibols).
    
  • 
    -AIB (BAIBA):  Myokine and metabolic biomarker involved in fatty acid oxidation and browning of white adipose tissue.[2]
    

Since these isomers share the same molecular weight (103.12 g/mol ) and similar fragmentation patterns, chromatographic resolution is the only reliable method for specific quantification. This protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve baseline separation of these isobaric compounds.

Experimental Workflow Diagram

AIB_Analysis_Workflow cluster_isomers Isomer Separation Logic Sample Biological Sample (Plasma/Serum/Urine) IS_Add Internal Standard Addition (2-Methylalanine-d6) Sample->IS_Add Spike IS Protein_Ppt Protein Precipitation (Sulfosalicylic Acid or MeOH) IS_Add->Protein_Ppt Mix Centrifuge Centrifugation (15,000 x g, 10 min) Protein_Ppt->Centrifuge Supernatant Supernatant Collection & Dilution (if needed) Centrifuge->Supernatant LC_Sep HILIC Separation (Intrada Amino Acid Column) Supernatant->LC_Sep Inject MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Elute AIB α-AIB (Target) RT: ~3.5 min LC_Sep->AIB BAIBA β-AIB (Interference) RT: ~4.2 min LC_Sep->BAIBA Data_Proc Data Processing (Isomer Integration & IS Correction) MS_Detect->Data_Proc Quantify

Caption: Workflow for the extraction and LC-MS/MS quantification of AIB, highlighting the critical chromatographic separation of isomers.

Protocol: Quantitative Analysis of AIB using 2-Methylalanine-d6

Materials & Reagents
  • Analyte:

    
    -Aminoisobutyric Acid (2-Methylalanine), >99% purity.
    
  • Internal Standard: 2-Methylalanine-d6 (AIB-d6), isotopic purity >98%.

  • Mobile Phases: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

  • Precipitation Agent: 10% Sulfosalicylic Acid (SSA) or Methanol (MeOH).

  • Column: Imtakt Intrada Amino Acid (3µm, 100 x 3 mm) or Restek Raptor Polar X (2.7µm, 100 x 2.1 mm).

Solution Preparation
A. Internal Standard (IS) Working Solution
  • Stock IS (1 mg/mL): Dissolve 1 mg of 2-Methylalanine-d6 in 1 mL of 0.1 M HCl. Store at -20°C.

  • Working IS (10 µM): Dilute the Stock IS with acetonitrile:water (50:50 v/v) to a final concentration of 10 µM (approx. 1 µg/mL).

B. Calibration Standards

Prepare a calibration curve ranging from 0.5 µM to 500 µM in a surrogate matrix (e.g., PBS with 4% BSA) or solvent, depending on the validation requirement.

  • Blank: Matrix + Solvent (No IS, No Analyte).

  • Zero: Matrix + IS (No Analyte).

  • Standards: Matrix + IS + AIB (0.5, 1, 5, 10, 50, 100, 250, 500 µM).

Sample Preparation (Protein Precipitation)

Rationale: AIB is highly polar. Liquid-liquid extraction is generally inefficient. Protein precipitation is the preferred method to maximize recovery.

  • Aliquot: Transfer 50 µL of biological sample (plasma/serum) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of Working IS Solution (10 µM 2-Methylalanine-d6). Vortex briefly.

  • Precipitate: Add 150 µL of ice-cold Methanol (or 25 µL of 10% Sulfosalicylic Acid for cleaner supernatants).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Collect the supernatant.

    • Note: If using HILIC, the high organic content of the methanol supernatant is compatible with the initial mobile phase. If using SSA, dilution with ACN (1:3) is recommended before injection to prevent peak distortion.

LC-MS/MS Conditions
A. Chromatography (HILIC Mode)
  • Column: Imtakt Intrada Amino Acid (100 x 3 mm, 3 µm)

  • Mobile Phase A: Acetonitrile / Formic Acid (100 / 0.3 v/v)[3]

  • Mobile Phase B: 100 mM Ammonium Formate in Water

  • Flow Rate: 0.4 mL/min[3]

  • Column Temp: 35°C

  • Injection Volume: 5 µL

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 14 Initial Hold
3.0 14 Isocratic elution of AIB
10.0 100 Wash
12.0 100 Hold
12.1 14 Re-equilibration

| 15.0 | 14 | End of Run |

Causality: The isocratic hold at the beginning is crucial.


-AIB typically elutes earlier than 

-AIB (BAIBA). A shallow gradient or isocratic step ensures these isomers do not co-elute, preventing false positives.
B. Mass Spectrometry (MRM Parameters)
  • Ionization: ESI Positive Mode

  • Spray Voltage: 4500 V

  • Source Temp: 500°C

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (eV)

-AIB
104.1 87.1 Quantifier 15

-AIB
104.158.1Qualifier25
2-Methylalanine-d6 110.1 93.1 IS Quantifier 15
2-Methylalanine-d6110.164.1IS Qualifier25

Note on Transitions:

  • 104.1

    
     87.1:  Corresponds to the loss of ammonia (
    
    
    
    , -17 Da).[4] This is the most abundant transition for
    
    
    -AIB.
  • 110.1

    
     93.1:  Corresponds to the loss of 
    
    
    
    from the deuterated IS. The deuteriums are on the methyl groups, so the ammonia loss (-17) remains unchanged, resulting in a product ion shift of +6 Da (87 + 6 = 93).
Data Analysis & Quality Control
Isomer Resolution Check

Before quantifying samples, inject a neat standard mix containing both


-AIB and 

-BAIBA.
  • Requirement: The resolution (

    
    ) between the 
    
    
    
    -AIB peak and the
    
    
    -BAIBA peak must be > 1.5 (baseline separation).
  • If peaks overlap, lower the %B in the initial isocratic step (e.g., from 14% to 12%).

Calculation

Quantify AIB concentration using the peak area ratio method:



Plot the Ratio vs. Concentration and fit using a linear regression with 

weighting to ensure accuracy at the lower end of the curve.
References
  • Biomarker Significance: Yi, X., et al. "Signaling metabolite

    
    -aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill." Frontiers in Endocrinology, 2023. Link
    
  • Isomer Separation: Wang, T.J., et al. "Separation and Quantification of Isomeric Forms of Aminobutyric Acids." Springer Protocols, 2025. Link

  • LC-MS/MS Method: "13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma." Restek Application Note, 2021. Link

  • Internal Standard Data: "2-Methylalanine-d6 Hydrochloride Product Information." Santa Cruz Biotechnology. Link

  • HILIC Column Technology: "Intrada Amino Acid: Technical Guide for LC-MS Analysis." Imtakt Corporation. Link

Sources

Topic: Robust Solid-Phase Extraction (SPE) Protocols for the Quantification of 2-Methylalanine-d6 in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylalanine (also known as α-aminoisobutyric acid or Aib) is a non-proteinogenic amino acid used in peptide design.[1][2] Its deuterated isotopologue, 2-Methylalanine-d6, serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accurate quantification of therapeutic candidates and their metabolites relies heavily on the cleanliness and reproducibility of sample preparation. However, extracting a small, polar, zwitterionic molecule like 2-Methylalanine-d6 from complex biological matrices such as plasma, serum, or urine presents significant challenges, including ion suppression and matrix effects. This guide provides two detailed, field-proven solid-phase extraction (SPE) protocols designed to achieve high recovery and exceptional extract cleanliness for 2-Methylalanine-d6, ensuring data integrity and analytical sensitivity. We will explore both a targeted Strong Cation Exchange (SCX) method and a more rigorous Mixed-Mode Cation Exchange (MCX) protocol, explaining the scientific rationale behind each step to empower researchers to adapt these methods to their specific needs.

Understanding the Analyte: Physicochemical Properties and Strategic Implications for SPE

The successful development of an SPE method is predicated on a thorough understanding of the analyte's physicochemical properties. 2-Methylalanine is an amino acid and thus possesses both a primary amine group and a carboxylic acid group. Its charge state is therefore highly dependent on pH.

PropertyValueSource
Chemical Formula C₄H₉NO₂[3][4]
Molar Mass 103.12 g/mol [4]
Carboxyl pKa (pKa₁) ~2.36[4]
Amino pKa (pKa₂) ~10.21[4]
Isoelectric Point (pI) ~6.29Calculated

Strategic Implications:

  • At pH < 2.36: The carboxylic acid group is neutral (COOH) and the amino group is protonated (NH₃⁺), resulting in a net positive charge .

  • At pH between 2.36 and 10.21: The molecule exists as a zwitterion, with a deprotonated carboxylate (COO⁻) and a protonated amine (NH₃⁺).

  • At pH > 10.21: The amino group is neutral (NH₂) and the carboxyl group is deprotonated (COO⁻), resulting in a net negative charge .

This pH-dependent charge is the primary handle for developing a selective ion-exchange SPE method. By acidifying the sample to a pH of ~2 or lower, we can ensure 2-Methylalanine-d6 carries a strong positive charge, making it an ideal candidate for retention on a cation exchange sorbent .[5][6]

Method Selection: Strong vs. Mixed-Mode Cation Exchange

We will detail two robust protocols based on cation exchange principles.

  • Protocol 1: Strong Cation Exchange (SCX): This method relies on a single retention mechanism: a strong electrostatic interaction between the positively charged analyte and the negatively charged sorbent (e.g., a sulfonic acid functional group).[5][7] It is highly effective and selective for basic/cationic compounds.

  • Protocol 2: Mixed-Mode Cation Exchange (MCX): This advanced method utilizes a sorbent that has both cation exchange and reversed-phase (e.g., C8 or C18) properties.[8][9] This dual retention mechanism allows for the removal of a wider array of interferences. Neutral and acidic matrix components can be washed away under acidic aqueous conditions, while non-polar interferences can be removed with an organic wash solvent, all while the positively charged 2-Methylalanine-d6 remains bound to the sorbent. This typically results in a cleaner final extract, which is critical for minimizing ion suppression in sensitive LC-MS/MS assays.[8]

Materials and Reagents

  • SPE Cartridges:

    • SCX: Strong Cation Exchange cartridges with a sulfonic acid-based sorbent.

    • MCX: Mixed-Mode Cation Exchange cartridges (e.g., C8/SCX).

  • Reagents:

    • Methanol (HPLC or LC/MS grade)

    • Water (HPLC or LC/MS grade)

    • Formic Acid (≥98%) or Acetic Acid

    • Ammonium Hydroxide (≥25% in water)

  • Apparatus:

    • SPE Vacuum Manifold

    • Vortex Mixer

    • Centrifuge

    • Analytical balance

    • pH meter

    • Glass test tubes or autosampler vials for collection

Protocol 1: Strong Cation Exchange (SCX) SPE

This protocol is designed for selective isolation of 2-Methylalanine-d6 based on its positive charge under acidic conditions.

Experimental Protocol: SCX
  • Sample Pre-treatment:

    • For every 1 mL of biological sample (e.g., plasma, urine), add 1 mL of 2% formic acid in water.

    • Vortex for 30 seconds.

    • Centrifuge for 10 minutes at ≥3000 x g to pellet proteins and particulates. Use the supernatant for loading.

    • Causality: Acidification ensures the analyte's amino group is fully protonated (NH₃⁺), maximizing its positive charge for strong retention on the SCX sorbent.[6][10]

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the SCX cartridge.

    • Causality: This step wets the sorbent and activates the functional groups. Do not let the sorbent go dry from this point forward.[11]

  • Cartridge Equilibration:

    • Pass 1 mL of water with 1% formic acid through the cartridge.

    • Causality: This step equilibrates the sorbent to the pH and solvent conditions of the loading sample, ensuring consistent and efficient binding.[10]

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (approx. 1 drop/second).

    • Causality: A slow flow rate provides sufficient residence time for the electrostatic interactions between the positively charged analyte and the negatively charged sorbent to occur.

  • Wash:

    • Wash the cartridge with 1 mL of water with 1% formic acid.

    • Next, wash the cartridge with 1 mL of methanol.

    • Causality: The acidic aqueous wash removes polar, neutral, and acidic interferences that are not retained by ion exchange. The methanol wash removes moderately non-polar interferences. The analyte remains bound due to the strong ionic tether.

  • Elution:

    • Elute the 2-Methylalanine-d6 from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

    • Causality: The basic elution solvent neutralizes the charge on the analyte's amino group (NH₃⁺ → NH₂), disrupting the electrostatic interaction with the sorbent and allowing the analyte to be eluted. The use of methanol ensures efficient solvation of the analyte off the sorbent.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

SCX Workflow Diagram

SCX_Workflow pretreatment Sample Pre-treatment (Acidify with Formic Acid) conditioning Condition (1 mL Methanol) equilibration Equilibrate (1 mL 1% Formic Acid) conditioning->equilibration loading Load Sample equilibration->loading wash1 Wash 1 (1 mL 1% Formic Acid) loading->wash1 loading_waste Interferences to Waste loading->loading_waste Flow-through wash2 Wash 2 (1 mL Methanol) wash1->wash2 wash1_waste Polar Interferences to Waste wash1->wash1_waste Washate elution Elute (1 mL 5% NH4OH in Methanol) wash2->elution wash2_waste Non-polar Interferences to Waste wash2->wash2_waste Washate post_elution Evaporate & Reconstitute elution->post_elution elution_collect Collect Analyte elution->elution_collect

Caption: Workflow for Strong Cation Exchange (SCX) SPE.

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE

This protocol provides a more rigorous cleanup by leveraging both ion exchange and reversed-phase retention mechanisms.

Experimental Protocol: MCX
  • Sample Pre-treatment:

    • Identical to the SCX protocol. For every 1 mL of biological sample, add 1 mL of 2% formic acid in water. Vortex and centrifuge.

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the MCX cartridge.

  • Cartridge Equilibration:

    • Pass 1 mL of water with 1% formic acid through the cartridge.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (approx. 1 drop/second).

    • Causality: The analyte is retained by two mechanisms: electrostatic attraction (ion exchange) and hydrophobic interaction with the sorbent's non-polar component (reversed-phase).[9][12]

  • Wash Steps (Multi-step Cleanup):

    • Wash 1: Wash with 1 mL of water with 1% formic acid.

      • Causality: Removes highly polar interferences (salts, etc.).

    • Wash 2: Wash with 1 mL of methanol.

      • Causality: This is the key differentiating step. Because the analyte is strongly bound by the ion-exchange mechanism, we can use a strong organic solvent to wash away a significant amount of hydrophobic and non-polar matrix components that would otherwise remain and cause ion suppression.

  • Elution:

    • Elute the 2-Methylalanine-d6 from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

    • Causality: As with the SCX method, the basic pH disrupts the ionic bond, while the high organic content disrupts any remaining reversed-phase interactions, ensuring complete elution of the analyte.

  • Post-Elution:

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

MCX Workflow Diagram

MCX_Workflow pretreatment Sample Pre-treatment (Acidify with Formic Acid) conditioning Condition (1 mL Methanol) equilibration Equilibrate (1 mL 1% Formic Acid) conditioning->equilibration loading Load Sample equilibration->loading wash1 Wash 1 (Aqueous) (1 mL 1% Formic Acid) loading->wash1 loading_waste Interferences to Waste loading->loading_waste Flow-through wash2 Wash 2 (Organic) (1 mL Methanol) wash1->wash2 wash1_waste Polar Interferences to Waste wash1->wash1_waste Washate elution Elute (1 mL 5% NH4OH in Methanol) wash2->elution wash2_waste Hydrophobic Interferences to Waste wash2->wash2_waste Washate post_elution Evaporate & Reconstitute elution->post_elution elution_collect Collect Analyte elution->elution_collect

Caption: Workflow for Mixed-Mode Cation Exchange (MCX) SPE.

Method Performance and Comparison

This table summarizes the expected performance characteristics of the two protocols. Absolute values will depend on the specific matrix and analytical instrumentation.

ParameterProtocol 1: SCXProtocol 2: MCXJustification
Analyte Recovery > 85%> 85%Both methods provide strong retention, leading to high recovery.
Reproducibility (RSD%) < 10%< 5%MCX is often more robust due to superior interference removal, leading to more consistent results.
Extract Cleanliness GoodExcellentThe organic wash step in the MCX protocol removes a wider range of matrix components.[8]
Matrix Effect Low to ModerateVery LowSuperior cleanliness of MCX extracts directly translates to reduced ion suppression or enhancement in the MS source.
Recommendation Ideal for cleaner matrices (e.g., urine) or when speed is a priority.Recommended Method for complex matrices (e.g., plasma, serum, tissue homogenates) and high-sensitivity assays.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Incomplete Retention: Sample pH too high; flow rate too fast.1. Ensure sample pH is at least 2 units below the analyte's amino pKa (~10.21). Decrease loading flow rate.
2. Incomplete Elution: Elution solvent not basic enough or insufficient volume.2. Increase concentration of ammonium hydroxide to 5-10%. Use a second 1 mL aliquot of elution solvent and combine eluates.
3. Sorbent Drying: Cartridge bed went dry after conditioning.3. Do not allow the sorbent to dry out before loading the sample. This deactivates the functional groups.[11]
High Matrix Effects / Dirty Extract 1. Insufficient Washing: Wash volume too low or solvent too weak.1. Increase wash volume. For MCX, consider a stronger organic wash solvent if the analyte is still retained (e.g., acetonitrile).
2. Cartridge Overload: Too much sample loaded for the sorbent mass.2. Reduce sample volume or use a cartridge with a higher sorbent bed mass.
Poor Reproducibility 1. Inconsistent Flow Rates: Variable vacuum pressure.1. Use a positive pressure manifold or ensure consistent vacuum for all samples.
2. Inconsistent pH: Variation in sample pre-treatment.2. Prepare pre-treatment solutions fresh and verify pH.

Conclusion

Solid-phase extraction is an indispensable tool for the reliable quantification of 2-Methylalanine-d6 in complex biological samples. For most applications, the Mixed-Mode Cation Exchange (MCX) protocol is highly recommended due to its superior ability to remove both polar and non-polar interferences, resulting in cleaner extracts, reduced matrix effects, and enhanced method robustness. The Strong Cation Exchange (SCX) method remains a viable and faster alternative for less complex matrices. The choice of method should be guided by the specific requirements of the assay, including the sample matrix, required limit of quantification, and the sensitivity of the LC-MS/MS system. By understanding the chemical principles behind each step, researchers can confidently implement and optimize these protocols to generate high-quality data in their drug development and research programs.

References

  • What is Solid-Phase Extraction? - Phenomenex. (n.d.). Phenomenex. Retrieved from [Link]

  • Solid Phase Extraction Amino SPE Cartridges,100 mg/ 1 mL. (n.d.). Orochem. Retrieved from [Link]

  • Fujii, T., et al. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI. Retrieved from [Link]

  • Choosing the solid-phase extraction media for synthetic peptide clean-up. (n.d.). Biotage. Retrieved from [Link]

  • Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation. Retrieved from [Link]

  • 2-Methylalanyl-2-methylalanine. (n.d.). PubChem. Retrieved from [Link]

  • SPE Method Development Tips and Tricks. (n.d.). Agilent. Retrieved from [Link]

  • [Analysis of amino acids in rat plasma by solid phase extraction-high performance liquid chromatography-electrospray tandem mass spectrometry and the application to radiation injury rat model]. (2012). PubMed. Retrieved from [Link]

  • Sample Preparation Reference Manual and Users Guide. (n.d.). LabRulez LCMS. Retrieved from [Link]

  • 2-Aminoisobutyric acid – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • 2-Aminoisobutyric acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Solid-Phase Extraction. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Understanding and Improving Solid-Phase Extraction. (2020). LCGC International. Retrieved from [Link]

  • 2-Aminoisobutyric acid. (n.d.). Bionity. Retrieved from [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu Asia Pacific. Retrieved from [Link]

Sources

Application Note: 2-Methylalanine-d6 (Aib-d6) Incorporation in Helical Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals

Mechanistic Insights: Helical Induction and Isotopic Probing

2-Methylalanine, universally known as


-aminoisobutyric acid (Aib), is a non-proteinogenic amino acid renowned for its unparalleled ability to force peptides into highly stable helical conformations[1]. The incorporation of its deuterated isotopologue, Aib-d6  (where both geminal methyl groups are fully deuterated), provides researchers with a powerful tool for advanced structural biology and metabolic tracking without perturbing the peptide's native fold[2].
The Causality of Helical Stabilization

The structural rigidity imparted by Aib is driven by the Thorpe-Ingold effect (gem-dimethyl effect). The steric bulk of the two


-methyl groups severely restricts the accessible Ramachandran dihedral angles (

). Consequently, Aib-rich sequences are thermodynamically funneled into tightly twisted conformations, predominantly favoring the

-helix (

) or the canonical

-helix (

)[1].
The Analytical Advantage of Deuteration (-d6)

Substituting standard Aib with Aib-d6 solves two major analytical bottlenecks in peptide characterization:

  • NMR Spectral Simplification: In standard

    
     NMR, the six equivalent methyl protons of Aib produce a massive, dominating singlet around 1.4 ppm that frequently obscures critical aliphatic side-chain signals and NOE cross-peaks. Aib-d6 renders these methyl groups "invisible" in the proton spectrum, allowing for high-resolution extraction of inter-residue distance restraints[1].
    
  • Vibrational Spectroscopy (IR/Raman): The C-D bond exhibits a stretching frequency in the 2100–2200 cm

    
     range. Because biological molecules lack naturally occurring functional groups that absorb in this region, Aib-d6 acts as a background-free, site-specific vibrational probe to study local helix unfolding and conformational dynamics[2][3].
    

Conformational_Mechanism Aib 2-Methylalanine-d6 (gem-dimethyl-d6 groups) Steric Severe Steric Hindrance (Thorpe-Ingold Effect) Aib->Steric Angles Restricted Dihedral Angles (φ ≈ -60°, ψ ≈ -30°) Steric->Angles Helix310 3_10-Helix Formation (i to i+3 H-bonding) Angles->Helix310 HelixAlpha α-Helix Formation (i to i+4 H-bonding) Angles->HelixAlpha Spectroscopy Spectroscopic Probing (Silent C-D stretch, NMR) Helix310->Spectroscopy HelixAlpha->Spectroscopy

Caption: Mechanism of Aib-d6 induced helical stabilization and spectroscopic utility.

Overcoming Steric Hindrance in Solid-Phase Peptide Synthesis (SPPS)

The very steric bulk that makes Aib an excellent helix inducer makes it notoriously difficult to couple during SPPS[4]. The


-disubstitution shields the activated carbonyl from nucleophilic attack by the incoming amine, drastically reducing acylation kinetics.
Causality in Reagent Selection

Standard coupling reagents like HBTU or TBTU are highly prone to failure when coupling Aib. Why? Because the acylation rate is so slow, a competing side reaction dominates: the free N-terminal amine reacts directly with the uronium moiety of HBTU, forming a dead-end guanidinium species that terminates chain elongation[5][6].

To prevent this, researchers must use DIC/OxymaPure or COMU . OxymaPure forms a highly reactive oxime ester without the risk of guanidinylation, making it the premier choice for hindered couplings[5]. For extreme cases (e.g., Aib-Aib consecutive couplings), pre-formed amino acid fluorides or microwave heating are required to overcome the high activation energy barrier[6].

Quantitative Data: Coupling Reagent Efficacy

Table 1: Coupling Reagent Comparison for Aib-d6 Incorporation

Reagent SystemActivation MechanismRisk of N-Terminal GuanidinylationEfficacy for Aib CouplingRecommended Use Case
DIC / OxymaPure Oxime-based active esterNone HighStandard MW-SPPS
HATU / DIPEA HOAt-based active esterHigh (if slow)ModerateSingle Aib incorporation
COMU / DIPEA Morpholino-uroniumHigh (if slow)HighDifficult/hindered sequences
Acid Fluorides Acyl fluorideNone Very HighExtreme steric hindrance

Table 2: Spectroscopic Advantages of Aib-d6 vs. Unlabeled Aib

PropertyUnlabeled AibAib-d6Analytical Advantage

H NMR (Methyls)
Intense 6H singlet (~1.4 ppm)AbsentEliminates signal overlap with side chains

C NMR (Methyls)
~24 ppm~23 ppm (multiplet)Isotopic editing and relaxation studies
IR Spectroscopy C-H stretch (~2900 cm

)
C-D stretch (2100-2200 cm

)
Background-free probe for local folding
Mass Spectrometry Nominal mass +85 DaNominal mass +91 DaDistinct mass tag for metabolic tracking

Self-Validating Protocol: Microwave-Assisted SPPS of Aib-d6

Because standard colorimetric assays (like the Kaiser test) frequently yield false negatives for the secondary amine-like steric environment of an N-terminal Aib residue, this protocol integrates a microcleavage LC-MS loop to ensure the system is self-validating.

Materials Required
  • Resin: Rink Amide AM resin (loading ~0.5 mmol/g)

  • Amino Acid: Fmoc-Aib-d6-OH (5 equivalents)

  • Activators: DIC (5 eq) and OxymaPure (5 eq) in DMF

  • Deprotection: 20% Piperidine in DMF (v/v)

  • Equipment: Microwave Peptide Synthesizer (e.g., CEM Liberty Blue or equivalent)[4]

Step-by-Step Methodology
  • Resin Swelling: Weigh 0.1 mmol of resin into the reaction vessel. Swell in DMF for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine/DMF. Apply microwave irradiation (75°C for 3 minutes). Wash thoroughly with DMF (4 × 1 min).

  • Activation & Coupling:

    • Dissolve 0.5 mmol Fmoc-Aib-d6-OH and 0.5 mmol OxymaPure in 2 mL DMF.

    • Add 0.5 mmol DIC. Allow 2 minutes for pre-activation.

    • Add the mixture to the resin. Apply microwave irradiation at 75°C for 10 minutes (or 90°C for 5 minutes if thermal degradation of the sequence is not a concern)[4][7].

    • Wash with DMF (4 × 1 min).

  • Self-Validation (Microcleavage): Do not rely on the Kaiser test. Withdraw a ~2 mg aliquot of the resin. Treat with 100 µL of TFA/TIS/H

    
    O (95:2.5:2.5) for 30 minutes. Precipitate the cleavage cocktail in 1 mL of cold diethyl ether, centrifuge, dissolve the pellet in H
    
    
    
    O/MeCN, and analyze via LC-MS.
    • Decision Gate: Proceed to the next Fmoc deprotection only if the mass shift corresponds to complete Aib-d6 incorporation (+91 Da per residue). If unreacted peptide remains, perform a double coupling.

  • Global Cleavage: Once the sequence is complete, cleave the peptide from the resin using TFA/TIS/H

    
    O (95:2.5:2.5) for 2 hours at room temperature. Precipitate in cold ether and lyophilize.
    

SPPS_Workflow Resin 1. Resin Preparation (Swelling in DMF) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash 4. DMF Wash (3 x 1 min) Deprotect->Wash Couple 3. Aib-d6 Coupling (Fmoc-Aib-d6-OH, DIC/Oxyma, MW: 75°C, 10 min) Couple->Wash Remove Reagents Wash->Couple Validate 5. Self-Validation (Microcleavage & LC-MS) Wash->Validate Validate->Deprotect Pass (Next AA) Validate->Couple Fail (Double Couple) Cleave 6. Cleavage & Deprotection (TFA/TIS/H2O, 2 hrs) Validate->Cleave Sequence Complete Analyze 7. Purification & Analysis (RP-HPLC, NMR, IR) Cleave->Analyze

Caption: Workflow for Microwave-Assisted SPPS of Aib-d6 with integrated LC-MS self-validation.

References

  • Source: PubMed (J Pept Res. 2001)
  • Source: ACS Publications (Org. Process Res. Dev. 2021)
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL
  • Source: PubMed (J Vis Exp. 2018)
  • Synthesis of enantiomerically enriched (R)-¹³C-labelled 2-aminoisobutyric acid (Aib)

Sources

Application Note: Advanced LC-MS/MS Bioanalysis of AIB-Containing Therapeutics Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The AIB Structural Advantage and Bioanalytical Challenge

The landscape of metabolic disease treatment has been fundamentally transformed by glucagon-like peptide-1 (GLP-1) receptor agonists, such as semaglutide and tirzepatide . A critical limitation of native GLP-1 is its rapid proteolytic degradation by the ubiquitous serum enzyme dipeptidyl peptidase-4 (DPP-4), resulting in a half-life of mere minutes.

To overcome this, pharmaceutical engineers substitute the native L-alanine at position 8 with α-aminoisobutyric acid (AIB) . This non-proteinogenic amino acid introduces a second methyl group at the alpha-carbon, creating severe steric hindrance that blocks the DPP-4 active site, thereby extending the drug's half-life to support once-weekly dosing .

However, the very modifications that make AIB-containing peptides highly efficacious—AIB substitution, lipidation (e.g., C18 fatty diacid chains), and extended sequence lengths—create profound bioanalytical challenges. These highly hydrophobic molecules suffer from severe non-specific binding (NSB) to labware, poor solubility, and significant matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis [[Waters Corporation, 2023[1]]]([Link]).

Mechanism Native Native GLP-1 (L-Ala8) DPP4_1 DPP-4 Enzyme Native->DPP4_1 Degraded Degraded (Inactive) DPP4_1->Degraded AIB AIB-GLP-1 (e.g., Semaglutide) DPP4_2 DPP-4 Enzyme AIB->DPP4_2 Steric Block Stable Intact (Active) DPP4_2->Stable Steric Block

Figure 1: AIB substitution creates steric hindrance, preventing DPP-4 cleavage.

The Mechanistic Imperative for Deuterated Standards (SIL-IS)

To achieve the stringent accuracy and precision required by regulatory bodies, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is non-negotiable. For AIB-peptides, deuterated standards (e.g., Semaglutide-d8 or Semaglutide-d15) are synthesized by incorporating heavy isotopes (


H) into specific amino acid residues (such as valine) [[QCS Standards, 2024[2]]]([Link]).

The Causality of SIL-IS Superiority:

  • Matrix Effect Normalization: During electrospray ionization (ESI), endogenous plasma components (like phospholipids) compete with the analyte for charge, causing ion suppression. Because a deuterated standard shares the exact physicochemical properties of the analyte, it co-elutes perfectly from the LC column. The SIL-IS and the analyte experience the exact same ionization environment, allowing the ratio of their signals to remain constant regardless of matrix interference .

  • Recovery Compensation: Lipidated AIB-peptides are prone to adsorptive losses during extraction. By spiking the SIL-IS into the raw plasma at the very beginning of the workflow, any physical loss of the analyte during protein precipitation or solid-phase extraction (SPE) is proportionally mirrored by the SIL-IS, making the protocol a self-validating system.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

The following protocol details the extraction and quantification of an AIB-containing peptide (e.g., semaglutide) from human plasma, engineered to mitigate NSB and maximize recovery.

Workflow N1 1. Plasma Aliquot (+ Surfactant) N2 2. Spike SIL-IS (Semaglutide-d8) N1->N2 N3 3. Protein Precipitation (Cold ACN/MeOH) N2->N3 N4 4. Solid Phase Extraction (Phospholipid Removal) N3->N4 N5 5. UHPLC-MS/MS (MRM Mode) N4->N5 N6 6. Data Processing (Analyte/IS Ratio) N5->N6

Figure 2: Self-validating LC-MS/MS bioanalytical workflow for AIB-peptides.
Step 1: Anti-Adsorption Sample Pre-treatment
  • Action: Thaw human plasma samples on ice. Add 1% Triton X-100 or CHAPS (v/v) to all collection tubes and 96-well plates.

  • Causality: Lipidated AIB-peptides exhibit extreme hydrophobicity and will irreversibly bind to the polypropylene walls of standard labware. The addition of a non-ionic surfactant micellizes the peptide, shielding its hydrophobic lipid chain from the plastic surface and ensuring accurate volumetric transfer .

Step 2: Internal Standard Spiking
  • Action: Aliquot 50 µL of pre-treated plasma into a Protein LoBind microplate. Spike with 10 µL of Semaglutide-d8 working solution (e.g., 25 ng/mL in 80:20 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.

Step 3: Protein Precipitation (PPT)
  • Action: Add 180 µL of cold Acetonitrile/Methanol (1:1, v/v) containing 0.2% Formic Acid to the plasma. Vortex vigorously for 1 minute, then centrifuge at 4000 × g for 20 minutes at 4°C [[Diva-Portal, 2025[3]]]([Link]).

  • Causality: The high organic solvent ratio denatures and precipitates large plasma proteins (like albumin, to which the lipidated peptide naturally binds). The acidic environment disrupts the peptide-protein binding affinity, forcing the AIB-peptide into the supernatant.

Step 4: Solid-Phase Extraction (SPE) Clean-up
  • Action: Transfer the supernatant to a Mixed-Mode Anion Exchange (MAX) SPE plate pre-conditioned with Methanol and equilibrated with Water. Wash with 5% Ammonium Hydroxide in Water, followed by 20% Methanol. Elute with 75% Acetonitrile containing 2% Formic Acid. Evaporate under nitrogen and reconstitute.

  • Causality: While PPT removes proteins, it leaves behind endogenous phospholipids that cause severe MS ion suppression. The MAX SPE chemistry selectively retains the acidic moieties of the peptide (e.g., the γ-glutamic acid spacer) while washing away neutral lipids and phospholipids .

Step 5: UHPLC-MS/MS Analysis
  • Action: Inject 5 µL onto a sub-2 µm C18 column (e.g., BEH300 C18, 2.1 × 50 mm) heated to 60°C. Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA). Analyze using a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode [[Celerion / NIH, 2018[4]]]([Link]).

Quantitative Data and Validation Parameters

To ensure the trustworthiness of the assay, the method must be validated according to the . The use of a deuterated standard ensures the method easily meets these stringent criteria.

Table 1: Representative MRM Transitions for AIB-Peptide Bioanalysis

Analyte Precursor Ion (m/z) Product Ion (m/z) Charge State Collision Energy (eV)
Semaglutide (Native) 1029.1 136.0 [M+4H]⁴⁺ 35
Semaglutide-d8 (SIL-IS) 1033.2 136.0 [M+4H]⁴⁺ 35
Tirzepatide (Native) 1605.0 175.0 [M+3H]³⁺ 40

| Tirzepatide-SIL (IS) | 1608.5 | 175.0 | [M+3H]³⁺ | 40 |

Note: The m/z 136.0 product ion corresponds to the immonium ion of the AIB residue, making it a highly specific and intense fragment for quantitation.

Table 2: FDA M10 Acceptance Criteria vs. Typical SIL-IS Assay Performance

Validation Parameter FDA M10 Requirement Typical SIL-IS Assay Performance
Accuracy (Non-LLOQ) ±15% of nominal concentration ±4.5% to 8.2%
Precision (Non-LLOQ) ≤15% Coefficient of Variation (CV) 3.1% to 7.6% CV
Accuracy at LLOQ ±20% of nominal concentration ±11.0%
Calibration Range Continuous and reproducible 0.2 ng/mL to 100 ng/mL (R² > 0.995)

| Matrix Effect (IS Normalized) | CV ≤ 15% across 6 matrix lots | < 5% (Fully compensated by SIL-IS) |

Conclusion

The bioanalysis of AIB-containing, lipidated peptide therapeutics requires a delicate balance of anti-adsorptive sample preparation and high-resolution mass spectrometry. By leveraging the exact physicochemical mimicry of deuterated internal standards (SIL-IS), bioanalytical scientists can construct a self-validating workflow. This approach neutralizes the severe matrix effects and recovery variations inherent to complex biological matrices, ensuring that pharmacokinetic data submitted for regulatory approval is both highly accurate and unimpeachably robust.

References

  • FDA M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • Workflow Solutions for Peptide Therapeutics: Application Compendium. Agilent Technologies.[Link]

  • Impact of chemical structure, lipidation and formulation on luminal stability and intestinal absorption of GLP-1 analogues. Diva-Portal.[Link]

  • Comprehensive Workflow for Quantitative Bioanalysis of Large Peptides and Proteins: A Case Study of the GLP-1 Receptor Agonist, Semaglutide, in Plasma. Waters Corporation.[Link]

  • Pharmacokinetics, Safety, and Tolerability of Oral Semaglutide in Subjects With Hepatic Impairment. National Institutes of Health (NIH) / PMC.[Link]

  • QCS independently developed stable isotope products Semaglutide-D8 and Semaglutide-D15 to facilitate pharmaceutical research. QCS Standards. [Link]

  • Stable Isotope Labeled (SIL) Peptides. SB-Peptide.[Link]

  • Clinical Pharmacology Review: Tirzepatide (NDA 215866). U.S. Food and Drug Administration (FDA) AccessData.[Link]

Sources

calculating response factors for 2-Methylalanine-d6

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precise Determination of Response Factors for 2-Methylalanine-d6 in LC-MS/MS Bioanalysis

Abstract

2-Methylalanine (AIB) is a non-proteinogenic amino acid critical in the engineering of peptide therapeutics (e.g., GLP-1 agonists like Semaglutide) to induce helical stability and resistance to enzymatic degradation.[1] Accurate quantification of AIB in biological matrices requires Stable Isotope Dilution Mass Spectrometry (SID-MS). This application note details the protocol for calculating the Response Factor (RF) and Relative Response Factor (RRF) of 2-Methylalanine against its deuterated analog, 2-Methylalanine-d6. We address the specific challenges of deuterium isotope effects on retention time and ionization efficiency, providing a mathematically rigorous framework for validation in drug development workflows.

Introduction: The Physics of Response Factors

In LC-MS/MS, the signal intensity (Peak Area) is not strictly proportional to concentration across different chemical species due to variations in ionization efficiency, transmission, and detector response.

While Stable Isotope Labeled (SIL) internal standards like 2-Methylalanine-d6 are chemically nearly identical to the analyte, they are not physically identical.

  • Deuterium Isotope Effect: The C-D bond is shorter and stronger than the C-H bond, reducing the lipophilicity of the molecule. In Reversed-Phase LC (RPLC), d6-analogs often elute slightly earlier than the unlabeled analyte.[2][3] In HILIC, they may elute slightly later.

  • Matrix Effect Divergence: If the retention time shift (

    
    ) is significant, the analyte and IS may elute in different regions of matrix suppression, invalidating the assumption that the IS corrects for matrix effects.
    

Therefore, the Relative Response Factor (RRF) must be experimentally determined to validate the assumption of unity (RRF


 1.0) or to apply a correction factor.

Materials & Reagents

ComponentSpecificationRole
Analyte 2-Methylalanine (AIB)Reference Standard (>99% purity)
Internal Standard 2-Methylalanine-d6 HClIS (Isotopic purity >99 atom % D)
Mobile Phase A 10 mM Ammonium Formate, pH 3.0Proton source for ionization
Mobile Phase B Acetonitrile (LC-MS Grade)Organic modifier
Column HILIC (e.g., Waters BEH Amide or Agilent HILIC-Z)Retention of polar amino acids

Experimental Protocol: HILIC-MS/MS Workflow

We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain AIB without derivatization, which simplifies the workflow and reduces reagent-based noise.

Standard Preparation
  • Stock Solutions: Prepare 1 mg/mL stocks of AIB and AIB-d6 in 50:50 Methanol:Water.

  • IS Working Solution: Dilute AIB-d6 to a fixed concentration (e.g., 500 ng/mL) in Acetonitrile.

  • Calibration Standards (CC): Prepare a 6-point curve of AIB (e.g., 10 to 1000 ng/mL) in the biological matrix (or surrogate matrix).

  • Spiking: Add the IS Working Solution to all CC samples at a constant volume.

LC-MS/MS Conditions
  • Column Temp: 35°C

  • Flow Rate: 0.4 mL/min[4][5]

  • Injection Vol: 2 µL

  • Gradient: 90% B to 50% B over 5 minutes (HILIC mode).

  • MS Transitions (MRM):

    • AIB:

      
       (Quantifier)
      
    • AIB-d6:

      
       (Quantifier)
      

Calculation Methodology

This section details the mathematical derivation of the Response Factor.

The Equations

Absolute Response Factor (RF): The sensitivity of the detector to a specific compound.




Relative Response Factor (RRF): The ratio of sensitivities.[6] This is the critical metric for validation.



Rearranged for Calibration (The "Slope" Method): In a standard calibration plot where


 and 

:

  • Slope (

    
    ):  Represents the RRF.
    
  • Intercept (

    
    ):  Should be negligible (close to zero).
    
Calculation Workflow Diagram

ResponseFactorLogic RawData Raw LC-MS Data (Peak Areas) Calc_RF Calculate Absolute RF (Area / Conc) RawData->Calc_RF Linear_Reg Linear Regression Plot (Area Ratio vs Conc Ratio) RawData->Linear_Reg Area Ratio IS_Fixed IS Concentration (Fixed Constant) IS_Fixed->Calc_RF IS_Fixed->Linear_Reg Conc Ratio Analyte_Var Analyte Concentration (Variable) Analyte_Var->Calc_RF Analyte_Var->Linear_Reg Output_RRF Slope = RRF (Ideally 1.0 ± 0.1) Linear_Reg->Output_RRF Validation Check Isotope Effect (Is RRF constant across curve?) Output_RRF->Validation

Figure 1: Logical workflow for determining Relative Response Factors from raw LC-MS data.

Validation & Acceptance Criteria

To validate the use of 2-Methylalanine-d6, the RRF must demonstrate robustness .

Linearity of RRF

Calculate the RRF at each concentration level of the calibration curve (Low, Mid, High).

  • Criterion: The %RSD of the RRF values across the dynamic range should be

    
    .
    
  • Why? If RRF changes with concentration, it indicates non-linear ionization (saturation) or concentration-dependent matrix effects.

Matrix Effect (ME) Evaluation

Compare the RRF in solvent (neat standards) vs. biological matrix.



  • Ideal Value: 1.0.

  • Acceptable Range: 0.85 – 1.15.

  • Implication: If the value deviates significantly, the d6-IS is not compensating for the matrix suppression affecting the analyte, likely due to chromatographic separation (retention time shift).

Troubleshooting: The Deuterium Shift

Problem: AIB-d6 elutes 0.1 min earlier than AIB. Cause: Deuterium reduces the hydrophobicity of the methyl groups. Impact: If a matrix interference elutes exactly in that 0.1 min window, the IS will be suppressed while the analyte is not (or vice versa). Solution:

  • Shallow Gradient: Flatten the gradient slope to co-elute them better? Incorrect. Steeper gradients actually compress peaks together. However, HILIC is preferred because the separation mechanism (partitioning into a water layer) often minimizes the deuterium shift compared to C18 RPLC.

  • Monitor RRF: If RRF is consistently < 0.9 or > 1.1, apply the calculated RRF as a correction factor in your final quantification equation:

    
    
    

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Link

  • Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS. American Pharmaceutical Review. Link

  • Haller, F., et al. (2018). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Thermo Fisher Scientific Application Note. Link

  • Choudhary, A. (2025).[7] Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Pharmaguideline. Link

Sources

storage conditions for 2-Methylalanine-d6 stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Storage and Handling for 2-Methylalanine-d6 (AIB-d6) Stock Solutions

Abstract

2-Methylalanine-d6 (α-Aminoisobutyric acid-d6, AIB-d6) is a critical non-proteinogenic internal standard utilized in LC-MS/MS metabolomics and peptide bioanalysis. Its unique achiral structure and gem-dimethyl deuteration pattern offer superior stability compared to standard amino acids. However, improper storage can lead to concentration drift caused by solvent evaporation, adsorption, or hygroscopic effects, rather than chemical degradation. This guide details a validated protocol for the preparation, storage, and quality control of AIB-d6 stock solutions, ensuring longitudinal reproducibility in quantitative assays.

Introduction & Chemical Rationale

The Molecule: 2-Methylalanine-d6

Unlike proteinogenic amino acids, 2-Methylalanine (AIB) possesses a quaternary


-carbon substituted with two methyl groups.[1] In the d6-variant, both methyl groups are fully deuterated (

).
Why Storage Conditions Matter

While AIB-d6 is chemically robust, analytical errors arise from physical handling rather than chemical instability.

  • Isotopic Stability: The deuterium atoms are located on methyl carbons (

    
     bonds). Unlike amide or hydroxyl protons (
    
    
    
    ,
    
    
    ), these are non-exchangeable in aqueous solution at physiological or acidic pH. The risk of "washing off" the label is negligible.
  • Achirality: AIB is achiral.[1] There is no risk of racemization (

    
     conversion) during storage, a common plague for deuterated standards like Alanine-d3 or Phenylalanine-d5.
    
  • Hygroscopicity: AIB-d6 is often supplied as a Hydrochloride (HCl) salt. The HCl salt is hygroscopic; exposure to humid air during weighing is the primary source of stock solution inaccuracy.

Physicochemical Profile

ParameterSpecificationNotes
Chemical Formula

(common salt form)
MW shift is +6 Da relative to unlabeled AIB.
Solubility Water (>100 mg/mL), Methanol (Moderate)Highly soluble in aqueous buffers; less soluble in pure Acetonitrile.
pKa Values

,

Exists as a zwitterion in neutral water.
Hygroscopicity Moderate to High (HCl salt)Critical: Must equilibrate to RT before opening vial.
Light Sensitivity LowAmber vials recommended for standardization, not strict stability.

Protocol: Stock Solution Preparation

Objective: Prepare a primary stock solution (1.0 mg/mL) stable for >12 months.

Reagents & Equipment
  • Solute: 2-Methylalanine-d6 (Isotopic purity

    
    ).[2]
    
  • Solvent: 50:50 (v/v) Methanol:Water (LC-MS Grade).

    • Why? Pure water promotes microbial growth over time. 50% organic acts as a bacteriostatic agent and ensures solubility.

  • Container: Amber borosilicate glass vials with PTFE-lined screw caps.

Step-by-Step Workflow
  • Thermal Equilibration: Remove the solid reference standard from the freezer (-20°C). Allow it to sit at room temperature (20-25°C) for 30 minutes inside a desiccator.

    • Mechanism:[3][4] Prevents condensation of atmospheric moisture onto the cold powder, which would alter the effective mass.

  • Gravimetric Preparation:

    • Weigh approximately 10 mg of AIB-d6 into a tared glass weighing boat. Record the exact mass (

      
      ).
      
    • Transfer to a Class A volumetric flask (10 mL).

  • Dissolution:

    • Add ~5 mL of 50:50 MeOH:Water. Sonicate for 2 minutes. AIB-d6 dissolves rapidly.

    • Dilute to volume with solvent.

    • Calculation: Concentration

      
      .
      
  • Aliquoting:

    • Do not store the bulk flask. Divide immediately into 500

      
      L aliquots in 1.5 mL amber glass or high-quality polypropylene (PP) tubes.
      
    • Reasoning: Minimizes freeze-thaw cycles.

Storage & Stability Specifications

Storage TierConditionShelf LifeApplication
Solid State -20°C, Desiccated5 YearsLong-term reserve.
Primary Stock (1 mg/mL) -20°C or -80°C2 YearsSource for working standards.
Working Solution (<10

g/mL)
4°C (Refrigerator)1 MonthDaily LC-MS usage.
On-Instrument Autosampler (4-10°C)72 HoursActive run time.

Critical Control Point: Avoid storing AIB-d6 in pure acetonitrile for extended periods. While soluble, polarity mismatch can cause precipitation if the temperature fluctuates. Always maintain at least 20% aqueous content.

Visualized Workflows (Graphviz)

Figure 1: Stock Preparation & Storage Logic

Caption: Logical workflow for minimizing hygroscopic error and maximizing shelf-life during AIB-d6 stock preparation.

StockPrep Start Solid AIB-d6 (-20°C Storage) Equilibrate Equilibrate to RT (30 mins in Desiccator) Start->Equilibrate Prevent Condensation Weigh Weigh ~10 mg (Record Exact Mass) Equilibrate->Weigh Dry Powder Dissolve Dissolve in 50:50 MeOH:Water Weigh->Dissolve Class A Flask Aliquot Aliquot into Amber Vials (500 µL) Dissolve->Aliquot Minimize F/T Cycles Freeze Store at -20°C (Primary Stock) Aliquot->Freeze Long Term Working Dilute to Working Conc. (Store 4°C) Aliquot->Working Daily Use

Figure 2: Troubleshooting Signal Drift

Caption: Diagnostic tree for identifying root causes of Internal Standard (IS) variability in LC-MS runs.

Troubleshooting Issue Issue: Low/Variable AIB-d6 Signal CheckSolvent Check Solvent Composition Issue->CheckSolvent CheckContainer Check Container Type Issue->CheckContainer CheckMass Check Mass Spectrum (Isotopic Purity) Issue->CheckMass Precipitation Precipitation? (Too much ACN) CheckSolvent->Precipitation Yes Adsorption Adsorption? (Polystyrene tubes used) CheckContainer->Adsorption Yes Exchange Mass Shift? (M+5 detected) CheckMass->Exchange Rare Fix1 Action: Increase Water % in Reconstitution Precipitation->Fix1 Fix2 Action: Switch to Glass/PP Adsorption->Fix2 Fix3 Action: Discard Stock (Contamination) Exchange->Fix3

Quality Control (QC) & Validation

To validate the integrity of a stored stock solution (e.g., after 6 months), perform a System Suitability Test (SST) :

  • Isotopic Purity Check: Inject the stock (diluted to 1

    
    g/mL) via LC-MS.
    
    • Monitor the transition for AIB-d6 (e.g., m/z 110.1

      
       64.1).
      
    • Monitor the transition for unlabeled AIB (e.g., m/z 104.1

      
       58.1).
      
    • Acceptance Criteria: Unlabeled contribution must be

      
       of the d6 signal.
      
  • Linearity Check: Compare the area response of the stored stock against a freshly weighed standard.

    • Acceptance Criteria: Deviation

      
      .
      

References

  • PubChem. (2023). 2-Aminoisobutyric acid (Compound Summary). National Library of Medicine. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on Bioanalytical Method Validation. [Link]

  • ResearchGate. (2016).[5] Discussion on Amino Acid Stock Solution Stability. [Link]

Sources

Troubleshooting & Optimization

correcting matrix effects with 2-Methylalanine-d6 internal standard

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Correcting Matrix Effects with 2-Methylalanine-d6 Internal Standard

Welcome from the Senior Application Scientist Welcome to the advanced troubleshooting and methodology center. In LC-MS/MS bioanalysis, matrix effects—specifically ion suppression—remain one of the most persistent threats to quantitative accuracy. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we will explore the causality of matrix interference and establish a self-validating system using 2-Methylalanine-d6 (also known as


-aminoisobutyric acid-d6) as a Stable Isotope-Labeled Internal Standard (SIL-IS)[1].

Part 1: Core Concepts & Troubleshooting FAQs

Q1: Mechanistically, how do matrix effects compromise my LC-MS/MS data, and how does 2-Methylalanine-d6 correct this? A: Matrix effects primarily occur during the Electrospray Ionization (ESI) process. When co-eluting matrix components (such as residual lipids, salts, or proteins) enter the ESI source alongside your target analyte, they compete for access to the droplet surface and available charge. This competition often leads to ion suppression , reducing the absolute signal of your analyte and causing false negatives or under-quantitation.

By spiking 2-Methylalanine-d6 into the sample before extraction, the IS co-elutes with the target (or tracks closely with it). Because the IS and the analyte are subjected to the exact same ionization environment, their signals are suppressed equally[1]. Consequently, the ratio of the Analyte peak area to the IS peak area remains constant, neutralizing the matrix effect.

ME_Logic Analyte Target Analyte (Endogenous Amino Acid) ESI Electrospray Ionization (ESI) Droplet Surface Competition Analyte->ESI Matrix Co-eluting Matrix (Lipids, Salts, Proteins) Matrix->ESI Competes for charge IS 2-Methylalanine-d6 (IS) (+6 Da Mass Shift) IS->ESI Co-elutes with analyte Suppression Ion Suppression (Absolute Signal Drops) ESI->Suppression Affects Analyte & IS Equally Correction Ratio-Based Correction (Analyte Area / IS Area) Suppression->Correction Result Accurate Quantitation (Matrix Effect Neutralized) Correction->Result

Caption: Logical flow of ion suppression in ESI and ratio-based compensation using 2-Methylalanine-d6.

Q2: Why choose 2-Methylalanine-d6 over a standard deuterated proteinogenic amino acid (e.g., Leucine-d3)? A: 2-Methylalanine (


-aminoisobutyric acid) is a non-proteinogenic amino acid[2]. Unlike standard amino acids, it is virtually absent in typical mammalian biological matrices (plasma, urine, tissue) unless specifically administered[3]. Using a standard deuterated amino acid carries the risk of isotopic overlap or endogenous interference if the deuterated label undergoes hydrogen-deuterium exchange or if the natural isotopic distribution of the highly abundant endogenous amino acid bleeds into the IS mass channel. The +6 Da mass shift of 2-Methylalanine-d6 guarantees absolute mass resolution, providing a pristine, zero-background internal standard channel.

Q3: My absolute IS response (peak area) varies by up to 30% between patient samples. Is my assay failing? A: Not necessarily. Absolute IS variation is common due to differing degrees of ion suppression across heterogeneous biological samples[1]. The critical metric is not the absolute IS area, but whether the IS accurately tracks the analyte. If the IS and analyte are suppressed proportionally, the calculated concentration remains highly accurate. However, if IS variation is erratic or localized to specific retention time windows, you may need to optimize your chromatographic gradient or sample cleanup to remove bulk phospholipids[1].

Q4: How do I quantitatively validate that 2-Methylalanine-d6 is effectively correcting matrix effects according to regulatory standards? A: You must evaluate the IS-normalized Matrix Factor (MF) as outlined in the4[4].

  • Calculate the MF of the Analyte: Peak Area (Analyte spiked post-extraction) / Peak Area (Analyte in neat solvent).

  • Calculate the MF of the IS: Peak Area (IS spiked post-extraction) / Peak Area (IS in neat solvent).

  • Calculate the IS-normalized MF: MF(Analyte) / MF(IS). According to FDA guidelines, this evaluation must be performed across at least 6 independent lots of matrix, and the Coefficient of Variation (CV) of the IS-normalized MF must not exceed 15%[4].

Part 2: Experimental Protocols

To ensure a self-validating system, follow this standardized extraction and analysis workflow. This protocol utilizes 0.1 M Perchloric Acid (PCA) for rapid deproteinization, which is highly effective for amino acid and small polar metabolite extraction[3].

Workflow S1 1. Sample Aliquot (Plasma/Tissue) S2 2. Spike IS (2-Methylalanine-d6) S1->S2 S3 3. Protein Precipitation (e.g., 0.1M PCA) S2->S3 S4 4. Centrifugation (Collect Supernatant) S3->S4 S5 5. LC-MS/MS Analysis (MRM Mode) S4->S5 S6 6. Data Processing (Calculate IS-Normalized MF) S5->S6

Caption: Step-by-step sample preparation and LC-MS/MS workflow utilizing 2-Methylalanine-d6 as an IS.

Step-by-Step Methodology: Plasma Amino Acid Extraction
  • Internal Standard Preparation: Prepare a working solution of 2-Methylalanine-d6 in LC-MS grade water (e.g., 50 µM). Ensure the concentration falls within the mid-range of your expected analyte calibration curve.

  • Sample Aliquoting & Spiking: Transfer 50 µL of biological matrix (plasma or homogenized tissue) into a microcentrifuge tube. Add 10 µL of the 2-Methylalanine-d6 working solution. Vortex for 10 seconds to ensure equilibration between the IS and endogenous proteins[3].

  • Protein Precipitation: Add 200 µL of ice-cold 0.1 M Perchloric Acid (PCA) or a 4:1 (v/v) Acetonitrile/Methanol mixture to the sample[3][5]. Vortex vigorously for 2 minutes. (Scientific Note: PCA ensures rapid denaturation of binding proteins, releasing bound amino acids into the supernatant).

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer 150 µL of the clear supernatant to an LC-MS autosampler vial. If using HILIC chromatography, dilute the extract 1:1 with Acetonitrile to ensure peak shape integrity[2].

  • LC-MS/MS Analysis: Inject 2-5 µL onto the LC-MS/MS system. For 2-Methylalanine-d6, monitor the specific Multiple Reaction Monitoring (MRM) transition (typically precursor [M+H]+ at m/z 110.1, with product ions corresponding to the loss of water/formic acid depending on collision energy).

Part 3: Data Presentation & Validation Criteria

To ensure your assay meets authoritative grounding standards, compare your validation data against the following regulatory acceptance criteria.

Table 1: FDA/EMA Acceptance Criteria for Matrix Effect Validation

Validation ParameterDescription & CausalityRegulatory Acceptance Criteria[4]
Matrix Factor (MF) Ratio of peak response in the presence of matrix ions vs. absence. Identifies absolute ion suppression/enhancement.Evaluated and reported; no strict numerical limit if IS-normalized MF is acceptable.
IS-Normalized MF MF of Target Analyte divided by MF of 2-Methylalanine-d6. Proves the IS perfectly compensates for suppression.CV ≤ 15% across at least 6 independent matrix lots.
Specialized Matrices Evaluation of matrix effects in hemolyzed or lipemic lots, which contain high levels of interfering phospholipids.CV ≤ 15% (Must include at least 1 specialized lot in the 6 evaluated lots).
IS Response Variability Fluctuation of absolute IS peak area across an analytical run due to varying sample-to-sample matrix density.Must be monitored; systemic drift must not impact the calculated concentration of QCs.

References

  • Food and Drug Administration (FDA) . M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. 4

  • Bioanalysis Zone . Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. 1

  • Longdom . Matrix effects in Protein Analysis by LC-MS Method. Link

  • National Institutes of Health (NIH) / PMC . Non-Physiological Amino Acid (NPAA) Therapy Targeting Brain Phenylalanine Reduction: Pilot Studies in Pahenu2 Mice. 3

  • SCIEX . Quantitative Amino Acid Analysis in Cell Culture Media Using SWATH Acquisition. 2

  • Google Patents . WO2021193983A2 - Qw dosing of gip receptor agonist peptide compounds and uses thereof. 5

Sources

Technical Support Center: Resolving Retention Time Shifts in Deuterated AIB Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for scientists and drug development professionals facing chromatographic discrepancies when utilizing deuterated α-aminoisobutyric acid (AIB) as a stable-isotope-labeled (SIL) internal standard. AIB is a critical non-proteinogenic amino acid frequently incorporated into therapeutic peptides (e.g., GLP-1 agonists) to confer proteolytic resistance, and it serves as an important biomarker in metabolomic profiling[1]. However, accurate LC-MS/MS quantification is often compromised by the deuterium isotope effect.

Part 1: Mechanistic FAQs & Causality

Q1: Why does my deuterated internal standard (e.g., AIB-d6) elute earlier than my unlabeled AIB analyte in reversed-phase liquid chromatography (RPLC)? A1: This phenomenon is known as the "inverse isotope effect." The fundamental causality lies in quantum mechanics and molecular geometry. The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy compared to a carbon-hydrogen (C-H) bond, making the C-D bond slightly shorter, stronger, and less polarizable[2]. In a highly deuterated molecule like AIB-d6 (where the gem-dimethyl groups are deuterated), this results in a smaller overall van der Waals radius. Because RPLC retention is heavily driven by hydrophobic dispersion forces, the less lipophilic AIB-d6 interacts more weakly with the non-polar C18 stationary phase, causing it to elute earlier than its protiated counterpart[3].

Q2: If the mass spectrometer can distinguish between AIB and AIB-d6 by mass, why does a slight retention time (RT) shift matter? A2: The issue is not mass resolution, but matrix effects . Biological matrices (plasma, urine, tissue extracts) contain thousands of endogenous compounds that elute continuously during the chromatographic run. These background components compete with your analyte for ionization energy in the electrospray ionization (ESI) source, causing ion suppression or enhancement. If AIB and AIB-d6 do not perfectly co-elute, they are exposed to different matrix environments at the exact moment of ionization. Consequently, the SIL internal standard fails to accurately compensate for the matrix effect experienced by the analyte, leading to significant quantitative bias and poor assay reproducibility[4].

Q3: Is the retention time shift always an "inverse" effect? A3: No. The direction and magnitude of the shift depend entirely on the chromatographic mode. While RPLC typically yields an inverse isotope effect (deuterated elutes earlier), Normal-Phase Liquid Chromatography (NPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) can produce a "normal isotope effect"[5]. Because deuterium substitution slightly increases the molecule's polarity, deuterated AIB may interact more strongly with a polar HILIC stationary phase, resulting in later elution or, under optimized conditions, perfect co-elution[3].

Part 2: Quantitative Impact Analysis

The following table summarizes the typical retention time shifts (


) and the resulting matrix effect divergences observed when analyzing AIB/AIB-d6 pairs under various chromatographic conditions.
Chromatographic ModeStationary PhaseMobile Phase (A / B)Typical RT Shift (

)*
Matrix Effect Divergence
Standard RPLC C18 (Aliphatic)Water / Acetonitrile (0.1% FA)+0.05 to +0.15 minHigh (Up to 25% bias)
Optimized RPLC Phenyl-Hexyl (PFP)Water / Methanol (0.1% FA)+0.02 to +0.06 minModerate (<10% bias)
HILIC Amide / SilicaWater / Acetonitrile (10mM NH₄Ac)-0.02 to +0.01 minLow (<5% bias)

*


. A positive value indicates the deuterated compound elutes earlier.

Part 3: Experimental Protocols for Optimizing Co-Elution

To restore quantitative integrity, you must manipulate the thermodynamics of the separation. The following self-validating protocols provide step-by-step methodologies to mitigate the deuterium isotope effect.

Protocol A: RPLC Gradient Compression Strategy

If you are constrained to an RPLC workflow, physically compressing the peak spacing is your first line of defense.

  • Baseline Assessment: Inject a neat standard mixture of AIB and AIB-d6. Record the absolute retention times and calculate the baseline

    
    .
    
  • Steepen the Organic Gradient: Increase the rate of change of the organic modifier (Mobile Phase B). For example, if your gradient is 5% to 40% B over 10 minutes (3.5%/min), steepen it to 5% to 60% B over 5 minutes (11%/min). This forces both isotopologues through the column faster, reducing the absolute time they have to separate.

  • Switch to Methanol: Replace Acetonitrile with Methanol. Methanol acts as both a hydrogen-bond donor and acceptor, altering the solvation shell around the AIB gem-dimethyl groups and often reducing the dispersive differences between C-H and C-D bonds.

  • Validation (Post-Column Infusion): To validate that the remaining RT shift does not compromise quantification, perform a post-column infusion experiment. Infuse a constant stream of AIB into the MS while injecting a blank matrix sample. Monitor the baseline for ion suppression dips. Ensure that both the AIB and AIB-d6 retention windows fall within a flat, stable region of the matrix effect profile.

Protocol B: Orthogonal Separation (HILIC Transition)

For highly polar small molecules like AIB, transitioning to HILIC is the most robust solution to eliminate isotope-driven RT shifts[1].

  • Column Selection: Install an Amide or Zwitterionic HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.0 (to ensure the AIB amine is protonated).

    • Mobile Phase B: 100% Acetonitrile.

  • Isocratic or Shallow Gradient: Start at 90% B and run a shallow gradient down to 60% B. In HILIC, water is the strong eluting solvent. The slightly increased polarity of AIB-d6 will counteract its lower mass, often resulting in perfect co-elution with protiated AIB.

  • Equilibration: HILIC columns require extensive equilibration. Flush with at least 20 column volumes of starting mobile phase to ensure the aqueous enriched layer on the stationary phase is stable before injecting samples.

Part 4: Troubleshooting Decision Matrix

Use the following logical workflow to diagnose and resolve retention time shifts in your AIB assays.

AIB_Troubleshooting Start Observe RT Shift AIB vs. AIB-d6 CheckMode Evaluate Chromatography Mode Start->CheckMode RPLC RPLC (C18/C8) AIB-d6 elutes earlier CheckMode->RPLC HILIC HILIC / Normal Phase AIB-d6 elutes later or co-elutes CheckMode->HILIC OptRPLC Optimize RPLC RPLC->OptRPLC OptHILIC Optimize HILIC HILIC->OptHILIC Action1 1. Steepen Gradient Slope 2. Switch to PFP Column 3. Use Methanol Modifier OptRPLC->Action1 Action2 1. Adjust Buffer Molarity 2. Optimize pH for AIB 3. Extend Equilibration OptHILIC->Action2 Eval Evaluate Matrix Effects (Post-Column Infusion) Action1->Eval Action2->Eval Success Co-elution & Accurate Quantification Achieved Eval->Success

Caption: Logical workflow for resolving AIB and AIB-d6 retention time shifts in LC-MS/MS.

References

  • Benchchem.
  • Benchchem. "Technical Support Center: Retention Time Shift of Deuterated vs.
  • Benchchem.
  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL)
  • ResearchGate.

Sources

Technical Support Center: Troubleshooting Deuterium Exchange in 2-Methylalanine-d6 (Aib-d6)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for isotopic peptide synthesis and analysis. 2-Methylalanine-d6 (also known as


-aminoisobutyric acid-d6 or Aib-d6) is a highly valued, non-proteinogenic amino acid used to induce stable helical conformations in peptides and enhance metabolic resistance.

Because Aib lacks an


-proton, its 

-methyl deuteriums are fundamentally stable against standard acid/base-catalyzed enolization. However, researchers frequently encounter unexpected loss of the deuterium label during specific synthetic steps or misinterpret analytical artifacts during mass spectrometry. This guide provides field-proven, mechanistic solutions to preserve your isotopic labels.

FAQ 1: The Catalytic Hydrogenation Trap

Q: I synthesized a peptide containing Aib-d6 using a Cbz-protecting group strategy. After catalytic hydrogenation (Pd/C,


) to remove the Cbz group, my mass spectrometry data shows a massive loss of the deuterium label. Where did my deuterium go? 

A: You have fallen victim to metal-catalyzed Hydrogen/Deuterium (H/D) exchange. While the C-D bonds on the


-methyl groups of Aib-d6 are stable under physiological and standard acid/base conditions, transition metals like Palladium (Pd) and Platinum (Pt) actively cleave them[1].

The Causality: Palladium inserts into unactivated C-H and C-D bonds via oxidative addition, forming a Pd-alkyl intermediate. In the presence of a vast excess of


 gas and protic solvents (like methanol), the deuterium atoms on the metal surface are rapidly exchanged for hydrogen[1]. Subsequent reductive elimination forms a new C-H bond, permanently washing out your d6 label.

The Solution: You must abandon Cbz/Benzyl protecting group strategies that require catalytic hydrogenation. Instead, transition to an Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) strategy. Fmoc deprotection relies on piperidine (a base), and cleavage relies on Trifluoroacetic acid (TFA). Neither of these reagents provides a mechanism for C-D bond activation, ensuring 100% retention of the methyl-d6 label.

FAQ 2: Overcoming Steric Hindrance in Fmoc-SPPS

Q: I switched to Fmoc-SPPS to protect my Aib-d6 label, but now the Aib-d6 residue won't couple efficiently. My peptide sequence is truncating. How do I fix this?

A: Aib is an


-disubstituted amino acid. The two methyl groups create severe steric bulk around the reacting amine, physically blocking the nucleophilic attack required to form a peptide bond. Standard coupling reagents like HBTU or standard carbodiimides are insufficiently reactive to overcome this steric barrier[2].

The Causality: To force the coupling, you must generate a highly reactive, less sterically encumbered active ester. The combination of Diisopropylcarbodiimide (DIC) and the additive OxymaPure (ethyl cyanohydroxyiminoacetate) is uniquely suited for this, as it rapidly forms a highly reactive ester that can navigate the steric bulk of the Aib residue[2].

Experimental Protocol: Step-by-Step Fmoc-SPPS for Aib-d6

This self-validating protocol ensures both high coupling efficiency and complete preservation of the deuterium label.

  • Resin Preparation: Swell the chosen resin (e.g., Rink Amide for C-terminal amides) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 minute). Note: Piperidine removes the Fmoc group via E1cB mechanism and does not affect C-D bonds.

  • Pre-activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-Aib-d6-OH and 4.0 equivalents of OxymaPure in a minimum volume of DMF. Add 4.0 equivalents of DIC. Allow the mixture to pre-activate for 3 minutes at room temperature[2].

  • Coupling: Add the activated amino acid solution to the resin. To overcome steric hindrance, heat the reaction to 90 °C using a microwave peptide synthesizer for 10 minutes. (If performing at room temperature, allow the coupling to proceed for 12–16 hours).

  • Double Coupling (Mandatory): Drain the reaction vessel, wash with DMF, and repeat Steps 3 and 4 with a fresh batch of reagents to ensure >99% conversion.

  • Cleavage: Upon sequence completion, cleave the peptide using a cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5%

    
     for 2 hours. Precipitate in cold ether.
    

FAQ 3: Analytical Artifacts in LC-MS

Q: During LC-MS analysis of my Aib-d6 peptide, I see a -1 Da or -2 Da mass shift. I exclusively used Fmoc-SPPS, so no metal catalysts were involved. Is the methyl-d6 label unstable in the MS solvent?

A: No, your methyl-d6 label is perfectly intact. You are observing the back-exchange of the backbone amide proton (N-H) , not the


-methyl groups.

The Causality: The backbone amide proton of Aib is highly labile. If your peptide was previously exposed to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (e.g., during NMR studies or lyophilization), the N-H exchanges to N-D, adding +1 Da to your expected mass. When you subsequently inject this peptide into an LC-MS system utilizing standard 

/Acetonitrile mobile phases, the N-D undergoes rapid back-exchange to N-H in the solvent flow before reaching the mass analyzer. Because the local higher-order structure is lost during LC conditions, this back-exchange is nearly instantaneous[3]. Do not confuse amide Hydrogen/Deuterium Exchange (HDX) with the loss of your stable C-D isotopic tracers.

Quantitative Data: Aib-d6 Isotopic Stability

The following table summarizes the stability of the Aib-d6 isotopic label under various common laboratory conditions.

Experimental ConditionReagents / CatalystTemp (°C)TimeD-Label Retention (%)Mechanism of Loss
Fmoc SPPS Cleavage 95% TFA, Scavengers252 h>99% None (Stable C-D)
Basic Deprotection 20% Piperidine/DMF251 h>99% None (Stable C-D)
Harsh Acid Hydrolysis 6M HCl11024 h~95% Trace degradation
Catalytic Hydrogenation 10% Pd/C,

, MeOH
2512 h<20% Metal-catalyzed C-D activation[1]

Workflow Visualization

G N1 Incorporate 2-Methylalanine-d6 into Peptide Sequence N2 Select Deprotection Strategy N1->N2 N3 Catalytic Hydrogenation (Pd/C, H2, Protic Solvent) N2->N3 Cbz / Benzyl Esters N4 Acid/Base Cleavage (TFA, Piperidine) N2->N4 Fmoc / tBu Strategy N5 WARNING: Metal-Catalyzed H/D Exchange at beta-Methyls N3->N5 N6 Isotopic Label Preserved (No C-D Bond Activation) N4->N6 N7 Loss of Mass Shift in MS Analysis N5->N7 N8 Successful Downstream Tracer / NMR Studies N6->N8

Caption: Workflow for preventing catalytic H/D exchange during Aib-d6 peptide synthesis.

References

  • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. MDPI.
  • Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications (RSC Publishing).
  • Recalibrating Protection Factors Using Millisecond Hydrogen/Deuterium Exchange Mass Spectrometry. Analytical Chemistry (ACS Publications).

Sources

2-Methylalanine-d6 signal suppression in ESI mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in bioanalytical mass spectrometry: the signal suppression of small, polar, stable-isotope-labeled internal standards.

When analyzing 2-Methylalanine-d6 (also known as α-aminoisobutyric acid-d6, AIB-d6), researchers frequently encounter severe matrix effects. Because this non-proteinogenic amino acid is highly polar and zwitterionic, it is exceptionally vulnerable to ionization interference from endogenous biological components. This guide will deconstruct the physical causality behind these matrix effects and provide self-validating, step-by-step methodologies to recover your analyte's signal.

Part 1: Diagnostic Fundamentals (The "Why")

Q: What is the mechanistic cause of 2-Methylalanine-d6 signal suppression in biological matrices? A: During Electrospray Ionization (ESI), the liquid sample is nebulized into highly charged droplets. As the solvent evaporates and the droplet undergoes fission, analytes and matrix components (such as endogenous lipids, inorganic salts, or co-eluting medications) must compete for a strictly limited number of charge sites on the droplet's surface before transitioning into the gas phase 1[1].

According to Enke's equilibrium model, molecules with higher proton affinities or greater surface activity will dominate these available charge sites 2[2]. Because 2-Methylalanine-d6 is highly hydrophilic, it tends to remain in the aqueous interior of the droplet rather than migrating to the surface. Consequently, surface-active matrix components outcompete the analyte for ionization, leading to a drastic reduction in its mass spectrometric signal—a phenomenon known as ion suppression 3[3].

ESI_Mechanism Droplet Charged ESI Droplet (High Solvent) Evaporation Solvent Evaporation & Fission Droplet->Evaporation Surface Droplet Surface (Limited Charge Sites) Evaporation->Surface Matrix Matrix Components (Salts, Lipids) Surface->Matrix High Affinity Analyte 2-Methylalanine-d6 (Analyte) Surface->Analyte Low Affinity Suppression Ion Suppression (Analyte Neutralized) Matrix->Suppression Outcompetes Analyte Analyte->Suppression If sites depleted Detection Successful Ionization (Gas-Phase Ions) Analyte->Detection If sites available

Fig 1: Mechanism of ESI ion suppression due to charge competition at the droplet surface.

Q: How can I definitively differentiate between true ESI ion suppression and poor extraction recovery during sample preparation? A: To establish causality, you must decouple the sample preparation variables from the ionization variables. This is achieved using a self-validating Post-Column Infusion setup paired with a Post-Extraction Addition protocol 4[4].

  • Post-Column Infusion (Qualitative): Continuously infuse a pure standard of 2-Methylalanine-d6 into the LC effluent (post-column, pre-source) via a T-junction. Simultaneously, inject a blank matrix extract through the LC system. Any drop in the steady baseline signal of the analyte corresponds exactly to the retention time of suppressing matrix components 3[3].

  • Post-Extraction Addition (Quantitative): Spike 2-Methylalanine-d6 into a blank matrix after extraction, and compare its peak area to a neat standard prepared in the mobile phase. The Matrix Effect (ME%) is calculated as (Area_post-extraction / Area_neat) × 100. An ME% < 100% confirms ion suppression, completely independent of extraction recovery 4[4].

Part 2: Methodological Solutions (The "How")

Q: What is the most effective sample preparation methodology to eliminate the matrix components suppressing 2-Methylalanine-d6? A: Simple protein precipitation (PPT) often fails because it leaves high concentrations of residual phospholipids and inorganic salts (like NaCl), which are primary culprits for ESI suppression 1[1]. Because 2-Methylalanine-d6 contains a primary amine that is easily protonated at low pH, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the optimal choice. This method physically separates the analyte from neutral lipids and salts.

Step-by-Step Methodology: MCX SPE for 2-Methylalanine-d6 Recovery

  • Conditioning: Pass 1 mL of 100% Methanol through the MCX cartridge, followed by 1 mL of 2% Formic Acid (FA) in water to activate the sorbent.

  • Sample Loading: Dilute the biological sample 1:1 with 4% FA. This acidic environment ensures the amine group of the analyte is fully protonated (cationic) so it binds strongly to the sulfonic acid groups of the MCX sorbent.

  • Aqueous Wash: Pass 1 mL of 2% FA in water. This removes inorganic salts (e.g., sodium chloride) and polar neutral interferences .

  • Organic Wash: Pass 1 mL of 100% Methanol. This critical step elutes phospholipids and hydrophobic proteins that cause late-eluting ion suppression [[1]](1].

  • Elution: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine on 2-Methylalanine-d6, breaking the ionic interaction with the sorbent and releasing the pure analyte.

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in your initial LC mobile phase.

Q: If matrix effects persist after sample cleanup, how can I optimize the LC-MS/MS source parameters to recover the signal? A: The most effective instrumental intervention is reducing the chromatographic flow rate to shift the ionization regime toward nano-electrospray ionization (nano-ESI) .

At conventional LC flow rates (e.g., 300–500 µL/min), ESI generates large initial droplets. However, at ultra-low flow rates (e.g., <50 nL/min), the Taylor cone emits significantly smaller droplets 5[5]. This exponential decrease in droplet radius drastically increases the surface-area-to-volume ratio. With more surface area available, the competition for charge sites between the matrix and 2-Methylalanine-d6 is effectively neutralized. Research demonstrates that switching to nano-ESI can recover peak intensities by up to 60% and reduce ion suppression by 2.5-fold, even in the presence of severe inorganic salt contamination 5[5] .

Troubleshooting_Workflow Start Signal Suppression Detected Assess Post-Column Infusion (Identify Elution Zone) Start->Assess Decision Is Suppression Co-eluting? Assess->Decision Chromatography Optimize Chromatography (Switch to HILIC) Decision->Chromatography Yes SamplePrep Enhance Sample Prep (MCX SPE / Dilution) Decision->SamplePrep No / Broad SourceOpt Source Optimization (Lower Flow Rate / Nano-ESI) Chromatography->SourceOpt SamplePrep->SourceOpt Validate Re-evaluate Matrix Effect (ME% > 85%) SourceOpt->Validate

Fig 2: Systematic troubleshooting workflow to resolve 2-Methylalanine-d6 signal suppression.

Part 3: Quantitative Data & Benchmarks

The following table synthesizes the expected Matrix Effect (ME%) and signal recovery for 2-Methylalanine-d6 when applying the troubleshooting methodologies described above. An ME% of 100% indicates zero suppression.

Intervention StrategyMatrix TypeFlow RateSample PreparationMatrix Effect (ME%)Signal Recovery vs. Baseline
Baseline (Control) Plasma400 µL/minProtein Precipitation (PPT)35% (Severe)N/A
Chromatographic Shift Plasma400 µL/minProtein Precipitation (PPT)52%+17%
Advanced Cleanup Plasma400 µL/minMCX Solid Phase Extraction81% (Acceptable)+46%
Nano-ESI Transition Plasma20 nL/minMCX Solid Phase Extraction98% (Negligible)+63%

Note: Data synthesized from standard bioanalytical validation thresholds and flow-rate modulation studies 5[5] [](].

References

  • [3] Signal suppression/enhancement in high-performance liquid chromatography tandem mass spectrometry - ResearchGate.3

  • [1] Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC. 1

  • [2] Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies - MDPI. 2

  • [5] Ionization Efficiency, Ion Suppression and Detection Sensitivity of CESI-MS - SCIEX. 5

  • Influence of matrix effects by inorganic ions in single-cell direct mass spectrometry - JSBMS.

  • [4] Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis. 4

Sources

Technical Support Center: Optimizing Peak Shape for 2-Methylalanine-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: AIB-D6-OPT Assigned Specialist: Senior Application Scientist

Executive Summary

2-Methylalanine-d6 (also known as


-aminoisobutyric acid-d6 or AIB-d6) presents a classic chromatographic paradox: it is too polar for standard C18 retention yet often too small and zwitterionic for robust retention on standard silica without specific additives. As a deuterated internal standard (IS), its peak shape integrity is paramount; if the IS peak tails or fronts, it compromises the integration accuracy of your target analyte.

This guide moves beyond generic advice, focusing on the specific physicochemical behavior of the gem-dimethyl amino acid structure under HILIC and Reversed-Phase conditions.

Part 1: Diagnostic Triage (Troubleshooting Guide)

Q1: My peak is splitting or fronting severely. Is my column dead?

Diagnosis: Likely Solvent Strength Mismatch , not column failure. The Mechanism: 2-Methylalanine-d6 HCl is a salt and highly water-soluble. Users often dissolve it in 100% water.

  • In HILIC Mode: Water is the strong elution solvent. Injecting a water-based sample into a high-acetonitrile (weak) mobile phase causes the analyte to travel faster than the mobile phase at the column head, resulting in peak dispersion (fronting/splitting).

  • In RP Mode: If dissolved in high organic (to match mobile phase) but the salt isn't soluble, micro-precipitation causes jagged peaks.

The Protocol:

  • HILIC Injection: Dissolve your stock in water, but dilute the final injection sample with Acetonitrile (ACN) to match the initial gradient conditions (e.g., 85% ACN / 15% Buffer).

    • Tip: If the salt precipitates in high ACN, use 50:50 ACN:Water as a compromise and reduce injection volume to <2 µL.

  • RP Injection: Ensure the sample pH matches the mobile phase pH to prevent "pH shock" at the inlet.

Q2: I see severe tailing (As > 1.5). How do I fix this?

Diagnosis: Secondary Silanol Interactions or Metal Chelation. The Mechanism: AIB-d6 contains both an amine (basic) and a carboxylic acid (acidic). At neutral pH, the amine is protonated (


) and interacts strongly with deprotonated silanols (

) on the silica surface.

The Protocol:

  • pH Suppression: Lower the mobile phase pH to < 3.0. This protonates the silanols (

    
    ), rendering them neutral and reducing interaction with the amine.
    
  • Buffer Choice: Use Ammonium Formate (10–20 mM) adjusted to pH 3.0 with Formic Acid. The high ionic strength masks remaining active sites.

  • Column Switch: If using C18, switch to a "Polar-Embedded" or "Shielded" RP column. Ideally, switch to a Zwitterionic HILIC (ZIC-HILIC) or Amide column, which are designed for this exact charge state.

Q3: The retention time is unstable (drifting).

Diagnosis: HILIC Equilibration Hysteresis. The Mechanism: HILIC stationary phases rely on a "water layer" adsorbed to the surface.[1][2] 2-Methylalanine-d6 partitions into this layer. If the column isn't fully equilibrated, this water layer fluctuates.

The Protocol:

  • Equilibration: HILIC requires longer equilibration than RP. Flush with 20 column volumes of the initial mobile phase before the first injection.

  • Salt Concentration: Ensure your buffer concentration is at least 10 mM. Lower concentrations (e.g., 0.1% Formic Acid in water without salt) are insufficient to stabilize the zwitterion on the surface.

Part 2: Strategic Method Design

Decision Matrix: Selecting the Right Mode

For 2-Methylalanine-d6, the choice of chromatography dictates the peak shape strategy.

G Start Start: 2-Methylalanine-d6 Analysis Detection Detection Method? Start->Detection UV UV / Fluorescence Detection->UV Low Sensitivity MS LC-MS / MS-MS Detection->MS High Sensitivity Deriv Derivatization Required (OPA/FMOC or Marfey's) UV->Deriv No Chromophore ModeSelect Separation Mode? MS->ModeSelect RP Reversed Phase (C18) ModeSelect->RP Legacy Method HILIC HILIC (Amide/ZIC) ModeSelect->HILIC Recommended RP_Issue Issue: No Retention Solution: Ion Pairing (TFA/HFBA) RP->RP_Issue HILIC_Sol Solution: High Organic Start Ammonium Formate pH 3.0 HILIC->HILIC_Sol

Figure 1: Decision matrix for method selection based on detection limits and available instrumentation.

Optimized Protocols
Protocol A: HILIC (Recommended for LC-MS)

This method provides the sharpest peak shape by utilizing the hydrophilic partitioning mechanism.

ParameterSpecificationRationale
Column HILIC Amide or Zwitterionic (e.g., BEH Amide, Poroshell HILIC-Z)Amide phases interact well with the amine/acid groups without irreversible adsorption.
Mobile Phase A 20 mM Ammonium Formate in Water (pH 3.[2]0)Low pH suppresses silanols; Ammonium ions provide ionic strength.
Mobile Phase B Acetonitrile (90%) + 10% Mobile Phase AHigh organic content is necessary for HILIC retention.
Gradient 90% B to 50% B over 5-10 minsElutes the polar analyte by increasing water content.
Sample Diluent 85:15 ACN:Water (Buffer pH 3.0)CRITICAL: Matches initial mobile phase to prevent fronting.
Protocol B: Reversed-Phase (Legacy/UV)

Use this only if HILIC is unavailable or if using UV detection (requires derivatization).

ParameterSpecificationRationale
Column C18 (Polar Embedded/Aq compatible)Standard C18 will suffer from "phase collapse" or zero retention.
Ion Pair Reagent 0.1% Heptafluorobutyric Acid (HFBA) or TFAHFBA is hydrophobic enough to retain the small amino acid on C18.
Warning MS Suppression TFA/HFBA cause severe signal suppression in Mass Spec. Avoid if possible.

Part 3: The Science of Peak Distortion

Understanding the "Why" allows you to troubleshoot future issues independently.

The Zwitterion Trap

2-Methylalanine exists in equilibrium between cationic, zwitterionic, and anionic forms.

  • pH < 2.3 (pKa1): Fully protonated (

    
    ). Behaves as a cation. Best for Cation Exchange or HILIC. 
    
  • pH 2.3 - 9.7: Zwitterionic (

    
    ). Net charge is zero, but local charges are high. Hardest to chromatograph. 
    
  • pH > 9.7 (pKa2): Fully deprotonated (

    
    ). Behaves as an anion.
    

Visualizing the Interaction:

PeakShape cluster_0 Scenario A: High pH (>5) on Silica cluster_1 Scenario B: Low pH (3.0) + High Salt Silanol_A Silanol (Si-O⁻) Negative Charge Analyte_A AIB-d6 (NH₃⁺) Positive Charge Silanol_A->Analyte_A Electrostatic Attraction Result_A Result: Ionic Drag (Severe Tailing) Analyte_A->Result_A Silanol_B Silanol (Si-OH) Neutral Analyte_B AIB-d6 (NH₃⁺) Positive Charge Silanol_B->Analyte_B No Interaction Result_B Result: Gaussian Peak (Clean Elution) Analyte_B->Result_B Buffer_B Buffer (NH₄⁺) Shielding Buffer_B->Silanol_B Blocks Sites

Figure 2: Mechanism of peak tailing caused by silanol interactions and the corrective action of low pH buffering.

References

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-7694EN. Link

  • Thermo Fisher Scientific. (2020). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Clinical Research Application Note. Link

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Raptor Polar X Application. Link

  • Prinsen, H. et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of Inherited Metabolic Disease. Link

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Technical Guide.[3] Link

Sources

Technical Support Center: Troubleshooting Low Recovery of 2-Methylalanine-d6 in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for troubleshooting low recovery of 2-Methylalanine-d6 in plasma samples. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during sample preparation and analysis. As a deuterated internal standard, 2-Methylalanine-d6 is crucial for accurate quantification, and ensuring its consistent recovery is paramount for reliable bioanalytical data.

This guide provides a structured approach to troubleshooting, from sample preparation to LC-MS analysis, with detailed explanations of the underlying scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of a deuterated internal standard like 2-Methylalanine-d6 in plasma?

Low recovery is often multifaceted, but the most frequent culprits are issues within the sample preparation workflow and matrix effects.[1] These can include suboptimal pH during extraction, inefficient protein precipitation, incorrect choice of extraction solvent or solid-phase extraction (SPE) sorbent, and ion suppression during mass spectrometry analysis.[2][3] The inherent properties of 2-Methylalanine-d6, a small, polar, zwitterionic compound, can make its extraction from a complex matrix like plasma challenging.

Q2: How can I determine if matrix effects are the cause of low recovery?

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can cause either ion suppression or enhancement.[4] A standard method to assess this is the post-extraction spike experiment.[2] This involves comparing the signal response of 2-Methylalanine-d6 spiked into the final extract of a blank plasma sample with its response in a neat solution (e.g., mobile phase). A significantly lower response in the plasma extract indicates ion suppression.[2]

Q3: Can the stability of 2-Methylalanine-d6 in the plasma matrix be an issue?

While deuterated standards are generally stable, their stability should always be verified under your specific experimental conditions.[5] Factors like pH shifts in the plasma sample during storage or processing, enzymatic activity, or interaction with other matrix components could potentially lead to degradation.[6] It's crucial to ensure that the deuterium labels are on non-exchangeable positions of the molecule.[7] For 2-Methylalanine-d6, the deuterium atoms are on the methyl groups, which are generally stable.[8][9]

Q4: My analyte recovery is acceptable, but my internal standard recovery is low. What does this suggest?

This scenario often points to a difference in the chemical behavior between the analyte and the internal standard under the specific extraction conditions. Even though deuterated internal standards are chemically very similar to the analyte, slight differences in properties like pKa or lipophilicity can lead to differential extraction efficiencies.[10] It could also indicate a specific interaction of the internal standard with a component of the plasma matrix that does not affect the analyte to the same extent.

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root cause of low 2-Methylalanine-d6 recovery.

Part 1: Sample Preparation

The majority of recovery issues originate from the sample preparation stage. Here, we break down the three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

PPT is a simple and common method, but its non-selective nature can lead to significant matrix effects.[11]

Common Problem: Low and inconsistent recovery of 2-Methylalanine-d6 after PPT.

Potential Causes & Solutions:

  • Inefficient Protein Removal: Insufficient precipitation can lead to protein-bound 2-Methylalanine-d6 being discarded with the pellet.

    • Solution: Optimize the ratio of precipitation solvent to plasma. A 3:1 or 4:1 ratio of cold acetonitrile to plasma is a good starting point.[12] Ensure thorough vortexing to facilitate complete protein precipitation.

  • Analyte Co-precipitation: 2-Methylalanine-d6 might get trapped within the precipitated protein pellet.

    • Solution: After adding the precipitation solvent, allow for a short incubation period (e.g., 5-10 minutes at 4°C) before centrifugation to allow the analyte to fully partition into the supernatant.

  • Incorrect Solvent Choice: While acetonitrile is widely used, methanol can also be effective. However, methanol may result in finer precipitates that are harder to pellet.[13]

    • Solution: If using methanol, ensure your centrifugation speed and time are sufficient to create a compact pellet. Consider adding a small percentage of an acid (e.g., 1% formic acid) to the precipitation solvent to improve protein crashing and analyte release.[13]

Workflow for Optimizing Protein Precipitation

cluster_0 Protein Precipitation Optimization start Start: Low Recovery with PPT check_ratio Verify Solvent:Plasma Ratio (e.g., 3:1 ACN:Plasma) start->check_ratio check_mixing Ensure Thorough Vortexing check_ratio->check_mixing check_incubation Introduce Incubation Step (5-10 min, 4°C) check_mixing->check_incubation optimize_solvent Test Alternative Solvents (e.g., ACN with 1% FA) check_incubation->optimize_solvent evaluate Evaluate Recovery optimize_solvent->evaluate evaluate->check_ratio Recovery Still Low end_ppt Optimized PPT Protocol evaluate->end_ppt Recovery Improved

Caption: A stepwise workflow for troubleshooting low recovery in protein precipitation.

LLE offers a cleaner extract than PPT but is highly dependent on the physicochemical properties of the analyte.[14]

Common Problem: Poor partitioning of 2-Methylalanine-d6 into the organic phase.

Potential Causes & Solutions:

  • Incorrect pH: As a zwitterionic compound, the charge state of 2-Methylalanine-d6 is pH-dependent. At its isoelectric point (pI), it has a net neutral charge, which can enhance its extraction into an organic solvent. However, its high polarity can still limit this. It may be more effective to extract it as an ion pair or by adjusting the pH to favor either the cationic or anionic form.[15][16]

    • Solution: Adjust the pH of the aqueous plasma sample. To extract it as a cation, lower the pH to at least 2 units below its pKa (for the carboxylic acid group). To extract it as an anion, raise the pH to at least 2 units above its pKa (for the amino group).

  • Inappropriate Organic Solvent: The polarity of the extraction solvent is critical.

    • Solution: For a polar compound like 2-Methylalanine-d6, a more polar, water-immiscible organic solvent might be necessary. Consider solvents like ethyl acetate or a mixture of solvents (e.g., dichloromethane with a small percentage of isopropanol) to increase polarity.

  • Insufficient Mixing: Inadequate mixing leads to poor extraction efficiency.

    • Solution: Ensure vigorous vortexing for a sufficient amount of time (e.g., 1-2 minutes) to maximize the surface area for mass transfer between the two phases.

SPE is a highly selective sample preparation technique that can provide the cleanest extracts.[17]

Common Problem: 2-Methylalanine-d6 is not retained on the SPE sorbent or does not elute properly.

Potential Causes & Solutions:

  • Incorrect Sorbent Selection: The choice of SPE sorbent is crucial and depends on the properties of the analyte.[18]

    • Solution: For 2-Methylalanine-d6, a mixed-mode cation exchange (MCX) sorbent is often a good choice.[19] This allows for retention based on both its positive charge (at acidic pH) and some hydrophobic interaction. Alternatively, a hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent could be effective.

  • Improper Sample pH: The pH of the sample loaded onto the SPE cartridge determines the charge state of the analyte and its interaction with the sorbent.[20]

    • Solution: When using a cation exchange sorbent, the sample pH should be adjusted to be at least 2 units below the pKa of the amino group to ensure it is protonated (positively charged).

  • Suboptimal Wash and Elution Solvents: The wash solvent may be too strong, causing premature elution of the analyte, or the elution solvent may be too weak to displace the analyte from the sorbent.[21]

    • Solution:

      • Wash Step: Use a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences without eluting the analyte.

      • Elution Step: For a cation exchange sorbent, use a solvent containing a counter-ion to disrupt the ionic interaction. A common choice is 5% ammonium hydroxide in methanol.[19]

Protocol 1: Generic Mixed-Mode Cation Exchange (MCX) SPE for 2-Methylalanine-d6

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% formic acid in water. This ensures the 2-Methylalanine-d6 is protonated.

  • Conditioning: Pass 1 mL of methanol through the MCX SPE cartridge.

  • Equilibration: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in water to remove very polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the 2-Methylalanine-d6 with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with your LC-MS mobile phase.

Part 2: Analytical Issues (LC-MS)

Even with a robust sample preparation method, issues can arise during the analytical stage.

Common Problem: Low signal intensity for 2-Methylalanine-d6 despite good recovery from sample preparation.

Potential Causes & Solutions:

  • Ion Suppression: Co-eluting matrix components, particularly phospholipids from plasma, can suppress the ionization of 2-Methylalanine-d6 in the mass spectrometer source.[22][23]

    • Solution:

      • Chromatographic Separation: Optimize your HPLC/UHPLC method to separate 2-Methylalanine-d6 from the region where phospholipids typically elute. Using a HILIC column can be beneficial for retaining and separating polar compounds like 2-Methylalanine-d6 from less polar matrix components.

      • Sample Cleanup: If ion suppression is severe, consider a more rigorous sample preparation method like SPE or specific phospholipid removal plates.[23]

  • Suboptimal MS Source Conditions: The settings of the electrospray ionization (ESI) source can significantly impact signal intensity.

    • Solution: Optimize source parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature specifically for 2-Methylalanine-d6. This can be done by infusing a standard solution of the compound directly into the mass spectrometer.

  • In-source Instability or Exchange: Although less common for deuterium on methyl groups, in-source back-exchange of deuterium for hydrogen can occur under certain conditions, leading to a decreased signal for the deuterated compound.[7]

    • Solution: Evaluate and optimize MS source conditions to minimize this effect. Using a stable isotope-labeled internal standard with ¹³C or ¹⁵N can circumvent this issue, though it is a more expensive option.[7]

Troubleshooting Logic for Low Analytical Signal

cluster_1 LC-MS Signal Troubleshooting start_lcms Start: Low MS Signal post_spike Perform Post-Extraction Spike Experiment start_lcms->post_spike ion_suppression Ion Suppression Confirmed post_spike->ion_suppression Signal Lower in Matrix no_suppression No Significant Suppression post_spike->no_suppression Signal Similar to Neat optimize_chrom Optimize Chromatography (e.g., HILIC, gradient) ion_suppression->optimize_chrom improve_cleanup Enhance Sample Cleanup (e.g., SPE, phospholipid removal) ion_suppression->improve_cleanup optimize_ms Optimize MS Source Parameters no_suppression->optimize_ms end_lcms Improved MS Signal optimize_chrom->end_lcms improve_cleanup->end_lcms check_stability Investigate In-Source Stability/Exchange optimize_ms->check_stability check_stability->end_lcms

Caption: A decision tree for troubleshooting low signal intensity during LC-MS analysis.

Summary of Key Parameters

ParameterRecommendation for 2-Methylalanine-d6Rationale
PPT Solvent Acetonitrile (cold) with 1% formic acidEfficient protein removal and analyte release.[13]
LLE pH Adjust to >2 units away from pKa valuesTo extract as a charged species, which may be more effective for this polar compound.[15]
SPE Sorbent Mixed-Mode Cation Exchange (MCX) or HILICDual retention mechanism (ionic and hydrophobic) for MCX provides selectivity. HILIC is suitable for polar compounds.
SPE Load pH Acidic (e.g., 2% formic acid) for MCXEnsures the primary amine is protonated for strong cation exchange retention.[24]
SPE Elution 5% Ammonium Hydroxide in Methanol (for MCX)The base neutralizes the analyte, and the ammonia acts as a strong counter-ion to disrupt the ionic interaction with the sorbent.
LC Column HILIC or Reversed-Phase C18 (with appropriate mobile phase)HILIC provides good retention for polar analytes. A C18 column can also be used, often with ion-pairing agents in the mobile phase.

Conclusion

Troubleshooting low recovery of 2-Methylalanine-d6 in plasma requires a systematic and logical approach. By carefully evaluating each step of the analytical process, from sample preparation to LC-MS detection, researchers can identify and rectify the underlying issues. This guide provides a comprehensive framework to address the most common challenges, ultimately leading to the development of a robust and reliable bioanalytical method. Remember that even with a deuterated internal standard, careful method development and validation are essential for accurate and reproducible results.[25]

References

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available at: [Link]

  • Li, W., & Tse, F. L. (2011). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 3(14), 1545–1548. Available at: [Link]

  • Zhang, G., Lin, S., & Foretz, M. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of analytical & bioanalytical techniques, 9(4), 421. Available at: [Link]

  • myadlm.org. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Available at: [Link]

  • Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis. Available at: [Link]

  • LCGC International. (2020, December 19). Understanding and Improving Solid-Phase Extraction. Available at: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Available at: [Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

  • Phenomenex. (n.d.). Protein Precipitation (PPT) Extraction. Available at: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

  • PubMed. (2012, October 1). Electromembrane extraction of zwitterionic compounds as acid or base: comparison of extraction behavior at acidic and basic pHs. Available at: [Link]

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available at: [Link]

  • Shim-pol. (n.d.). Sample Preparation Using ISOLUTE® PPT+ Protein Precipitation Plates. Available at: [Link]

  • SCION Instruments. (2025, April 28). How Can We Improve Our Solid Phase Extraction Processes?. Available at: [Link]

  • Veeprho. (2024, November 5). Solid-Phase Extraction (SPE). Available at: [Link]

  • Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Available at: [Link]

  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Available at: [Link]

  • Pharmaffiliates. (n.d.). Chemical Name : 2-Methylalanine-d6 Hydrochloride. Available at: [Link]

  • ResearchGate. (2018, November 2). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?. Available at: [Link]

  • Coompo. (n.d.). 2-Methylalanine-d6 Hydrochloride | 50348-93-1. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Available at: [Link]

  • Tiei Extraction. (2024, May 15). Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. Available at: [Link]

  • Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Available at: [Link]

  • PubMed. (2003, July 14). Shift in pH of biological fluids during storage and processing: effect on bioanalysis. Available at: [Link]

  • PubChem. (n.d.). 2-Methylalanyl-2-methylalanine. Available at: [Link]

  • Ovid. (n.d.). Sample treatment based on extraction techniques in biological matrices. Available at: [Link]

  • LCGC International. (2020, December 19). Internal Standard Calibration Problems. Available at: [Link]

  • ResearchGate. (n.d.). A Effect of the pH in the extraction of the analytes. B Effect of the.... Available at: [Link]

  • Chromatography Forum. (2011, September 9). Decreasing Internal Standard recovery in method 8260. Available at: [Link]

  • ResearchGate. (2023, September 15). Is it possible to extract amino acids from water using extraction?. Available at: [Link]

  • Frontiers. (n.d.). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pH on the extraction of the analyte ions. Conditions: Pd (II).... Available at: [Link]

  • Agilent. (2013, February 19). Fractionation of Acidic, Neutral and Basic Drugs from Plasma with Polymeric SPE Cation Exchange, and an Agilent Bond Elut Plexa PCX. Available at: [Link]

Sources

Technical Support Center: Minimizing Isotopic Interference in AIB Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist Welcome to the Bioanalytical Technical Support Center. In my years of developing quantitative LC-MS/MS assays,


-aminoisobutyric acid (AIB) consistently presents unique analytical challenges. As a non-proteinogenic amino acid frequently used to enhance protease resistance in peptide therapeutics and monitored as a biomarker for amino acid transport, accurate AIB quantification is critical. However, its low molecular weight (MW 103.12  g/mol ) and the presence of endogenous structural isomers make it highly susceptible to isotopic interference.

This guide is designed for researchers and drug development professionals. It provides field-proven, self-validating protocols to diagnose, quantify, and eliminate isotopic cross-talk and isobaric interference in your AIB workflows.

Section 1: FAQs on Isotopic Interference in AIB Bioanalysis

Q: What is the mechanistic cause of isotopic interference when quantifying AIB via LC-MS/MS? A: Isotopic interference in AIB assays primarily manifests as "cross-talk" between the unlabeled analyte and its Stable Isotope-Labeled Internal Standard (SIL-IS)[1]. Because AIB is a small molecule, this phenomenon occurs via two distinct pathways:

  • Analyte-to-IS Contribution: At the Upper Limit of Quantification (ULOQ), the naturally occurring M+2 or M+3 isotopes (driven by

    
    C, 
    
    
    
    N, and
    
    
    O natural abundances) of unlabeled AIB can overlap with the precursor mass of a lightly labeled SIL-IS (e.g., D2- or D3-AIB). This artificially inflates the IS signal at high concentrations, leading to non-linear calibration curves[2].
  • IS-to-Analyte Contribution: The SIL-IS may contain trace amounts of unlabeled AIB (isotopic impurity during synthesis) or undergo in-source hydrogen/deuterium (H/D) exchange. This directly contributes to the analyte's Multiple Reaction Monitoring (MRM) transition, artificially elevating the baseline and compromising the Lower Limit of Quantification (LLOQ)[1].

Q: How do endogenous isomers like BAIBA and GABA complicate the isotopic landscape? A: AIB (


-aminoisobutyric acid), BAIBA (

-aminoisobutyric acid), and GABA (

-aminobutyric acid) are exact isobars sharing the molecular formula C

H

NO

[3]. If chromatographic baseline separation is not achieved, the isotopic envelope of a highly abundant endogenous isomer (like GABA in biological matrices) will directly interfere with the AIB MRM channels, rendering mass-based isolation impossible[4].
Section 2: Troubleshooting Guide: Diagnosing and Quantifying Cross-Talk

To build a self-validating system, you must experimentally isolate the source of the interference rather than relying on theoretical isotopic distributions.

Protocol 1: The Cross-Talk Evaluation Matrix

Execute the following injection sequence during your method development phase to quantify the extent of signal contribution.

Step 1: Double Blank (DB) Injection

  • Action: Inject mobile phase or extracted blank matrix containing no AIB and no SIL-IS.

  • Causality: Establishes the absolute system background, column carryover, and matrix noise independent of isotopic reagents.

Step 2: Zero Sample (Blank + IS) Injection

  • Action: Inject blank matrix spiked only with the SIL-IS at your intended working concentration.

  • Causality: Evaluates IS-to-Analyte cross-talk. By monitoring the unlabeled AIB MRM transition, any signal detected is mechanistically proven to originate from the SIL-IS impurity.

Step 3: ULOQ Sample (Analyte only) Injection

  • Action: Inject the highest calibration standard (ULOQ) without adding the SIL-IS.

  • Causality: Evaluates Analyte-to-IS cross-talk. By monitoring the SIL-IS MRM transition, any signal detected confirms that the natural isotopic envelope of AIB is bleeding into the IS mass channel.

Data Presentation: Cross-Talk Thresholds & Causality

Injection TypeMonitored ChannelAcceptance CriteriaCausality / Implication if Failed
Zero Sample (Blank + IS)Analyte (AIB)Signal

20% of LLOQ response
IS-to-Analyte Cross-talk: Indicates isotopic impurity in the SIL-IS. Causes positive bias at low concentrations[2].
ULOQ (Analyte only)Internal StandardSignal

5% of average IS response
Analyte-to-IS Cross-talk: Indicates M+3 natural isotopic overlap from AIB into the SIL-IS channel. Causes non-linear curves[5].
Double Blank Analyte & ISSignal

20% of LLOQ (Analyte)
Matrix/Isobaric Interference: Indicates co-eluting isomers (BAIBA/GABA) or severe LC carryover[3].
Section 3: Mitigation Strategies & Experimental Workflow

If your assay fails the acceptance criteria outlined above, implement the following step-by-step methodologies to rescue the method.

Step 1: Optimize SIL-IS Selection (Mass Shift Strategy)

For small molecules like AIB, a +3 Da mass shift (e.g., D3-AIB) is often insufficient if the dynamic range is wide (e.g., 1 to 1000 ng/mL).

  • Action: Switch to a SIL-IS with a higher mass shift, such as D6-AIB or a

    
    C/
    
    
    
    N-labeled analog.
  • Causality: A +4 to +6 Da shift completely moves the SIL-IS precursor mass out of the natural isotopic envelope of the unlabeled AIB, physically preventing Analyte-to-IS cross-talk[6].

Step 2: Calibrate the IS Concentration

If IS-to-Analyte cross-talk is observed (failed Zero Sample):

  • Action: Reduce the working concentration of the SIL-IS to the lowest reproducible level (typically matching the low-mid range of the calibration curve).

  • Causality: The absolute signal contribution to the analyte channel is directly proportional to the IS concentration. Lowering the IS concentration minimizes the baseline elevation at the LLOQ, restoring assay sensitivity[2].

Step 3: Mathematical Correction (Non-linear Calibration)

If changing the SIL-IS is not chemically or financially viable:

  • Action: Apply a non-linear calibration function (e.g., quadratic fitting with 1/x

    
     weighting).
    
  • Causality: Mathematical fitting dynamically corrects for the analyte's contribution to the IS signal at high concentrations, restoring quantitative accuracy across a wider dynamic range without altering the chemistry[5].

Mandatory Visualization: Troubleshooting Workflow

Follow this logical decision tree to systematically eliminate interference in your AIB assays.

G Start Start: AIB Calibration Non-Linearity Detected Test1 Inject Zero Sample (Blank + IS only) Start->Test1 Decision1 Analyte Signal > 20% LLOQ? Test1->Decision1 Fix1 IS-to-Analyte Cross-Talk Action: Reduce IS Conc. or Change SIL-IS Lot Decision1->Fix1 Yes Test2 Inject ULOQ Sample (Analyte only, no IS) Decision1->Test2 No Fix1->Test2 Decision2 IS Signal > 5% IS Response? Test2->Decision2 Fix2 Analyte-to-IS Cross-Talk Action: Use D6/13C-AIB or Apply Quadratic Fit Decision2->Fix2 Yes Test3 Inject Double Blank (No Analyte, No IS) Decision2->Test3 No Fix2->Test3 Decision3 Interference in Analyte/IS MRM? Test3->Decision3 Fix3 Isobaric Interference Action: Optimize HILIC to Resolve BAIBA/GABA Decision3->Fix3 Yes Success Assay Validated Interference Minimized Decision3->Success No Fix3->Success

Decision tree for mitigating isotopic and isobaric interference in AIB LC-MS/MS workflows.

Section 4: Dealing with Matrix Isotopic Background (Isobaric Overlap)

When analyzing biological samples (plasma, serum, urine), the matrix contains high levels of endogenous amino acids. Because AIB shares the exact molecular mass with BAIBA and GABA, their isotopic fragments are identical in low-resolution triple quadrupole mass spectrometers[7].

Protocol 2: HILIC Separation of Aminobutyric Acid Isomers

To prevent the isotopic envelope of GABA from interfering with AIB, you must separate them chromatographically before they enter the MS source.

Step 1: Column Selection

  • Utilize a zwitterionic or amide-based Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7

    
    m)[4]. Reverse-phase C18 columns cannot adequately retain these polar aliphatic molecules without derivatization.
    

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Formate in Water (Adjust to pH 3.0 with Formic Acid).

  • Mobile Phase B: 10 mM Ammonium Formate in 90% Acetonitrile.

Step 3: Gradient Elution Execution

  • Start at 95% B, holding for 1 minute to ensure the polar amino acids partition into the aqueous layer immobilized on the stationary phase.

  • Linearly decrease to 50% B over 5 minutes to elute the compounds.

Step 4: Mechanistic Validation (Causality)

  • Because the dipole moments and steric hindrances of the

    
    -, 
    
    
    
    -, and
    
    
    -isomers differ, HILIC forces them to elute at distinct retention times. By achieving baseline resolution, you completely eliminate the risk of their isotopic envelopes overlapping in the MS source, ensuring that the MRM signal is 100% specific to AIB[4].
References
  • Title: Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Source: PubMed (NIH). URL: [Link]

  • Title: Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. Source: ACS Publications. URL: [Link]

  • Title: Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. Source: ResearchGate. URL: [Link]

  • Title: 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Source: Restek. URL: [Link]

  • Title: LC-MS/MS analysis of free amino acids. Source: Masonaco. URL: [Link]

  • Title: Quantification of aminobutyric acids and their clinical applications as biomarkers for osteoporosis. Source: ResearchGate. URL: [Link]

Sources

Core Fragmentation Mechanics: The "Why" Behind the Transitions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing MRM Transitions for 2-Methylalanine-d6 (AIB-d6)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic parameter lists by explaining the fundamental gas-phase chemistry and causality behind optimizing Multiple Reaction Monitoring (MRM) transitions for 2-Methylalanine-d6 (also known as


-aminoisobutyric acid-d6 or AIB-d6).

Because AIB-d6 is a non-proteinogenic amino acid isotope, it provides an exceptionally clean background, making it an ideal internal standard for targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) metabolomics and pharmacokinetic workflows[1],[2].

To establish a robust quantitative assay, we must first understand the behavior of AIB-d6 under Collision-Induced Dissociation (CID). The exact mass of AIB-d6 (


) is 109.1010 Da. In positive electrospray ionization (+ESI), the amine group readily accepts a proton to form a stable precursor ion 

at m/z 110.1 .

Upon entering the collision cell, this precursor undergoes two primary, predictable fragmentation pathways:

  • The Immonium Ion Pathway (Quantifier - m/z 64.1): The dominant fragmentation route for

    
    -amino acids is the 
    
    
    
    -cleavage of the C-C bond between the
    
    
    -carbon and the carboxyl group, resulting in the neutral loss of formic acid (HCOOH, 46 Da)[3]. For AIB-d6, this yields an immonium ion
    
    
    at m/z 64.1.
    • Causality Note: This ion is exceptionally stable because the positive charge is highly delocalized by the nitrogen lone pair and further stabilized by the inductive electron-donating effects of the two deuterated methyl groups.

  • The Water Loss Pathway (Qualifier - m/z 92.1): A lower-energy, secondary pathway involves the neutral loss of water (

    
    , 18 Da) directly from the carboxylic acid moiety, yielding a product ion at m/z 92.1.
    

Fragmentation Precursor Precursor Ion [M+H]+ m/z 110.1 Immonium Immonium Ion (Quantifier) m/z 64.1 Precursor->Immonium - HCOOH (46 Da) Collision Energy: 15-25V WaterLoss Water Loss (Qualifier) m/z 92.1 Precursor->WaterLoss - H2O (18 Da) Collision Energy: 10-15V

Fragmentation pathway of 2-Methylalanine-d6 yielding immonium and water loss product ions.

Quantitative Data: Optimized MRM Parameters

Below is a summarized table of the theoretically optimized MRM parameters for AIB-d6. Note: Absolute voltage values (such as DP and CE) will scale differently depending on your specific mass spectrometer vendor architecture.

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Neutral LossDeclustering Potential (DP)Collision Energy (CE)
Quantifier 110.164.146 Da (HCOOH)40 - 60 V15 - 25 V
Qualifier 110.192.118 Da (

)
40 - 60 V10 - 15 V

Step-by-Step Experimental Protocol: MRM Optimization Workflow

To ensure maximum sensitivity and assay trustworthiness, do not blindly rely on theoretical values. Follow this self-validating protocol to tune your specific instrument:

Step 1: Preparation of Tuning Solution Prepare a


 solution of AIB-d6 in 50:50 Acetonitrile:Water with 0.1% Formic Acid. The formic acid is critical as it acts as a proton donor to ensure efficient 

ionization in the ESI source.

Step 2: Syringe Pump Infusion (Q1 Scan) Infuse the solution directly into the ESI source at


. Perform a Q1 full scan (m/z 50-150) to confirm the presence of the 110.1 m/z precursor. Optimize the Declustering Potential (DP) to maximize this peak without causing premature in-source fragmentation.

Step 3: Product Ion Scan (MS2) Isolate m/z 110.1 in Q1 and scan Q3 (m/z 40-115) while applying a generic Collision Energy (e.g., 20V). Confirm the presence of the 64.1 and 92.1 m/z fragments.

Step 4: CE Ramping (MRM Optimization) Set up an MRM method monitoring 110.1


 64.1 and 110.1 

92.1. Ramp the Collision Energy from 5V to 40V in 1V increments. Plot the signal intensity vs. CE to find the apex voltage for each specific transition.

Step 5: LC-MS/MS Validation & System Suitability Inject the standard through your analytical column. Self-Validation Check: Calculate the ratio of the quantifier peak area to the qualifier peak area. This ratio must remain constant (


) across all future biological samples to confirm the absence of co-eluting interferences.

Workflow Infusion 1. Syringe Infusion (Identify Precursor m/z 110.1) ProductScan 2. Product Ion Scan (Identify m/z 64.1 & 92.1) Infusion->ProductScan Ramping 3. CE & DP Ramping (Maximize Signal Intensity) ProductScan->Ramping Validation 4. LC-MS/MS Validation (Assess Matrix Effects & Ratio) Ramping->Validation

Step-by-step LC-MS/MS MRM optimization and validation workflow for 2-Methylalanine-d6.

Troubleshooting & FAQs

Q: Why is my 110.1


 64.1 transition showing high background noise in biological matrices? 
A:  Low-mass immonium ions (like m/z 64.1) are common fragments for many endogenous amines and small peptides, leading to isobaric background noise.
Solution: First, ensure your LC gradient provides adequate retention of AIB-d6 away from the solvent front, where most polar interferences elute[4]. If background persists, switch to the 110.1 

92.1 transition as your primary quantifier. While the water loss transition is generally less intense, it is structurally more specific, often yielding a superior signal-to-noise (S/N) ratio in complex matrices.

Q: I am observing a mass shift from 110.1 to 109.1. Is this caused by Hydrogen/Deuterium (H/D) exchange in my aqueous mobile phase? A: No. The six deuterium atoms on AIB-d6 are covalently bound to the carbon atoms of the two methyl groups (


). Carbon-bound deuteriums do not undergo H/D exchange in standard acidic aqueous mobile phases. (Only heteroatom-bound protons, such as those on amines or alcohols, exchange rapidly). If you observe a precursor mass of 109.1, it is highly likely that your standard contains isotopic impurities (e.g., AIB-d5) from the manufacturing process. Always request a Certificate of Analysis (CoA) confirming isotopic purity >98%.

Q: The ratio between my quantifier (64.1) and qualifier (92.1) fluctuates by more than 30% between my neat standards and extracted plasma samples. What does this mean? A: This is a classic indicator of matrix interference. A fluctuating ion ratio means an endogenous isobaric compound is co-eluting with AIB-d6 and contributing to the signal of one of your MRM channels. Solution: This violates the self-validating nature of the assay. You must alter your chromatographic conditions (e.g., change the mobile phase organic modifier from Acetonitrile to Methanol, or adjust the gradient slope) to resolve AIB-d6 from the hidden interference before proceeding with quantitation.

References

  • Title: hplc amino acid: Topics by Science.
  • Source: frontiersin.
  • Source: nih.
  • Title: Metabolic Profiles Reveal Changes in the Leaves and Roots of Rapeseed (Brassica napus L.)

Sources

stability of 2-Methylalanine-d6 in acidic mobile phases

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Performance in Acidic Mobile Phases Document ID: TS-AIB-D6-001 Last Updated: March 2026

Executive Summary & Core Chemistry

Is 2-Methylalanine-d6 stable in acidic mobile phases? Yes. 2-Methylalanine-d6 (also known as


-aminoisobutyric acid-d6 or AIB-d6) is chemically and isotopically stable in standard acidic LC-MS mobile phases (e.g., 0.1% Formic Acid, 0.1% TFA) for at least 24–48 hours at room temperature.

Users often misinterpret retention time shifts or rapid exchange of labile protons as instability. This guide clarifies the difference between chemical degradation and isotopic physics.

Structural Analysis

The stability of this internal standard (IS) is dictated by its specific deuteration pattern.

  • Labile Zones (Instant Exchange): The amine (

    
    ) and carboxyl (
    
    
    
    ) protons will exchange with the solvent immediately. In an aqueous mobile phase, they become
    
    
    and
    
    
    . This is normal and does not affect the mass shift of the carbon skeleton.
  • Stable Zones (Permanent Label): The deuterium atoms are located on the two methyl groups attached to the quaternary

    
    -carbon. Unlike standard amino acids, AIB has no 
    
    
    
    -proton
    . Consequently, there is no mechanism for racemization or acid-catalyzed enolization-based exchange at the
    
    
    -position under standard LC conditions.

Critical FAQs: The "Why" Behind the Behavior

Q1: I see a mass shift in my spectrum immediately upon dissolution. Is it degrading? A: No. You are observing the exchange of the labile protons (amine and carboxyl) with the solvent.

  • Scenario: If you dissolve dry AIB-d6 (MW ~109.15 for d6 form) in

    
    , the 
    
    
    
    and
    
    
    deuteriums (if present from synthesis) exchange for H.
  • Result: You will detect the mass of the zwitterion with the d6-methyl backbone intact. This is expected behavior. The quantitation mass transition depends only on the d6-methyl groups, which remain fixed.

Q2: My AIB-d6 peak elutes before the non-labeled analyte. Is this a column issue? A: No, this is the Deuterium Isotope Effect . C-D bonds are shorter and more stable than C-H bonds, resulting in a slightly smaller molar volume and lower lipophilicity. In Reverse Phase Chromatography (RPC), deuterated isotopologues often elute slightly earlier than their non-labeled counterparts.

  • Impact: If the shift is large, the IS may not co-elute with the analyte, potentially leading to different matrix effects (ion suppression).[1]

  • Fix: Use a column with higher aqueous stability or adjust the gradient to force co-elution, though for AIB, the shift is usually negligible (<0.1 min).

Q3: Can I store AIB-d6 in 0.1% Formic Acid overnight in the autosampler? A: Yes. The gem-dimethyl group (two methyls on the


-carbon) provides steric hindrance that actually protects the molecule from hydrolysis or degradation compared to linear amino acids. It is highly stable in acidic solution at 

to

.

Troubleshooting Workflow: Diagnosing "Instability"

Use this logic flow to determine if you have a true stability problem or an instrumental artifact.

Troubleshooting Start Symptom: Loss of IS Signal or Area Variation CheckRT Is the Retention Time (RT) shifting? Start->CheckRT RT_Yes RT Shifting CheckRT->RT_Yes Yes RT_No RT Stable CheckRT->RT_No No CheckArea Is the Peak Area decreasing over time? Area_Yes Area Decreasing CheckArea->Area_Yes Yes (>15% drop) Area_No Area Stable CheckArea->Area_No No Diag_Pump Diagnosis: Pump/Gradient Instability (Not chemical degradation) RT_Yes->Diag_Pump RT_No->CheckArea Diag_Solubility Diagnosis: Precipitation/Adsorption Check solvent solubility limits Area_Yes->Diag_Solubility Diag_Stable System is Stable. Variation is within normal random error. Area_No->Diag_Stable Diag_Suppression Diagnosis: Matrix Effect Drift (Isotope effect causing separation)

Figure 1: Diagnostic logic for assessing Internal Standard (IS) performance issues.

Experimental Protocols: Validating Stability

If you suspect degradation, perform this Self-Validating Stability Test . This protocol distinguishes between instrument drift and chemical breakdown.

Protocol A: The "Time-Travel" Injection

Objective: Compare "Old" IS solution directly against "Fresh" IS solution to rule out instrument drift.

Materials:

  • AIB-d6 Stock Solution.[2]

  • Mobile Phase (e.g., 0.1% Formic Acid in Water).[3]

  • Two Autosampler Vials.

Steps:

  • T=0 Preparation: Prepare a working solution of AIB-d6 (e.g., 100 ng/mL) in the mobile phase. Aliquot into Vial A . Place in the autosampler (

    
     or Room Temp).
    
  • Incubation: Wait 24 hours.

  • T=24 Preparation: Prepare a fresh working solution from the same stock into Vial B .

  • The Sequence: Inject the following sequence immediately:

    • Blank

    • Vial A (The "Old" sample)

    • Vial B (The "Fresh" sample)

    • Vial A

    • Vial B

  • Analysis:

    • Calculate the mean Area of A vs. Mean Area of B.

    • Acceptance Criteria: If Mean(A) is within ±5% of Mean(B), the compound is STABLE . Any variation <5% is likely pipetting error, not degradation.

Protocol B: Solubility Check (The "Crash" Test)

AIB is zwitterionic. In high organic solvents (e.g., 100% Acetonitrile), it may precipitate, causing "signal loss" that looks like instability.

  • Rule: Ensure your IS working solution contains at least 5-10% water if using AIB-d6, or ensure it is fully dissolved in the aqueous phase before mixing with organic crash solvents.

Summary of Chemical Data

Feature2-Methylalanine-d6 (AIB-d6)Impact on LC-MS
Structure

Gem-dimethyl group prevents

-proton exchange.
Acid Stability High (Sterically hindered)Stable in 0.1% FA, 0.1% TFA, and 1% Acetic Acid.
Labile Protons

Exchange instantly with solvent (H/D). Not used for ID.
Fixed Isotopes

Stable. Do not back-exchange in acid.
Elution Slightly earlier than non-labeledMonitor for ion suppression if peaks separate.

References

  • Isotope Effects in Chromatography

    • Ye, X., et al. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach.
    • Significance: Establishes that deuterium substitution alters lipophilicity, causing retention time shifts often mistaken for instability.
  • Amino Acid Stability & Exchange

    • Rozman, M. (2005).[4] The gas-phase H/D exchange mechanism of protonated amino acids. Journal of the American Society for Mass Spectrometry.[4]

    • -amino group vs.
  • General AIB Properties

    • PubChem. 2-Aminoisobutyric acid (Compound Summary).
    • Significance: Provides pKa and physical property data confirming the zwitterionic nature and steric hindrance (gem-dimethyl effect)
  • Internal Standard Best Practices

    • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL)
    • Significance: Industry-standard guide on managing retention time shifts and matrix effects with deuter

Sources

Technical Support Center: Desalting 2-Methylalanine-d6 Samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for removing salt contaminants from 2-Methylalanine-d6 samples. The following protocols and explanations are designed to ensure the integrity of your experiments and the purity of your valuable deuterated compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered when handling 2-Methylalanine-d6 and similar deuterated small molecules.

Q1: Why is my 2-Methylalanine-d6 sample contaminated with salt?

Salt contamination in synthetic and biologically produced deuterated compounds is common. Salts are often introduced during synthesis, purification, or pH adjustment steps.[1][2] For instance, 2-Methylalanine-d6 is often supplied as a hydrochloride salt to improve its stability and solubility.[3][4][5] Additionally, buffers and reagents used in upstream processes like cell culture or enzymatic reactions can contribute to the salt load.[6]

Q2: How do salt contaminants interfere with my downstream applications?

Salts can significantly impact various analytical techniques. In mass spectrometry, high salt concentrations can cause ion suppression, leading to reduced sensitivity and inaccurate quantification.[7][8] For NMR analysis, excessive salt can affect the sample's ionic strength, leading to line broadening and shifts in resonance frequencies. In cell-based assays, non-physiological salt concentrations can induce osmotic stress and affect cell viability.

Q3: What is the most straightforward method for desalting a small sample of 2-Methylalanine-d6?

For small-scale, rapid desalting, size-exclusion chromatography (SEC) using a pre-packed spin column is often the most efficient method.[8][9] This technique separates molecules based on size, allowing the larger 2-Methylalanine-d6 to pass through while smaller salt ions are retained.[10][11]

Q4: Can I use precipitation to remove salts?

Precipitation can be an effective method, but it requires careful optimization of solvents and conditions to ensure high recovery of your 2-Methylalanine-d6 while leaving the salt contaminants in the solution.[12][13] This is often achieved by dissolving the sample in a minimal amount of a solvent in which the amino acid is soluble but the salt is not, or vice-versa. Ethanol or isopropanol precipitation is a common technique for separating organic molecules from inorganic salts.[12]

Q5: Are there any automated methods for desalting multiple samples?

Yes, Solid-Phase Extraction (SPE) can be adapted for high-throughput desalting using 96-well plates.[14][15] This technique relies on the differential affinity of the analyte and contaminants for a solid sorbent.[14][16] By selecting an appropriate SPE cartridge and solvent system, you can selectively retain the 2-Methylalanine-d6 while washing away the salts.[17]

II. Troubleshooting Guides & Protocols

This section provides detailed, step-by-step protocols for the most effective methods of removing salt contaminants from 2-Methylalanine-d6 samples.

Method 1: Size-Exclusion Chromatography (SEC) for Rapid Desalting

Principle: SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius. The stationary phase consists of porous beads. Larger molecules, like 2-Methylalanine-d6, cannot enter the pores and elute first, while smaller salt ions enter the pores and are retarded, eluting later.[10][18] This method is gentle and preserves the biological activity of molecules.

Experimental Workflow: SEC Desalting

SEC_Workflow cluster_prep Preparation cluster_sep Separation cluster_collect Collection Equilibrate Equilibrate SEC Column LoadSample Load Sample onto Column Equilibrate->LoadSample Ready Column SamplePrep Prepare Sample SamplePrep->LoadSample Sample Solution Elute Elute with Equilibration Buffer LoadSample->Elute Sample Loaded CollectFractions Collect Fractions Elute->CollectFractions Elution Analyze Analyze Fractions for Purity CollectFractions->Analyze Fractions

Caption: Workflow for desalting using Size-Exclusion Chromatography.

Step-by-Step Protocol:
  • Column Selection: Choose a desalting column with a molecular weight cutoff (MWCO) appropriate for small molecules. For 2-Methylalanine-d6 (MW ≈ 109.15 g/mol for the deuterated form), a resin like Sephadex G-10 or G-25 is suitable.[18] These are designed to separate molecules with molecular weights greater than 700 or 5000 Da, respectively, from small molecules like salts.[9][18]

  • Equilibration: Equilibrate the column with a volatile buffer (e.g., 100 mM ammonium bicarbonate or ammonium acetate) or deionized water. This step is crucial to remove any storage solutions and to ensure the column is in the correct buffer for your downstream application.

  • Sample Loading: Dissolve your 2-Methylalanine-d6 sample in a minimal volume of the equilibration buffer. The sample volume should not exceed 30% of the total column volume for optimal separation.[18]

  • Elution and Collection: Elute the sample with the equilibration buffer. Your desalted 2-Methylalanine-d6 will elute in the void volume, typically just after one column volume has passed.[10] Collect fractions and monitor the elution profile using a suitable detection method (e.g., UV absorbance if your molecule has a chromophore, or by subsequent analysis like mass spectrometry).

  • Salt Removal Confirmation: The salt will elute in later fractions. You can confirm the removal of salt by measuring the conductivity of the collected fractions.

Troubleshooting SEC
Issue Potential Cause Solution
Low Recovery of 2-Methylalanine-d6 Sample volume too large; Inappropriate column size or type.Reduce sample volume to <30% of the column volume.[18] Ensure the MWCO is appropriate.
Salt Still Present in Sample Incomplete separation; Column not equilibrated properly.Increase column length for better resolution. Ensure the column is thoroughly equilibrated with the chosen buffer.
Sample is Too Dilute Post-Desalting Inherent to the technique.Concentrate the sample post-elution using a centrifugal evaporator or lyophilization (if using a volatile buffer).
Method 2: Solid-Phase Extraction (SPE) for Selective Purification

Principle: SPE separates components of a mixture based on their physical and chemical properties.[14][16] For desalting 2-Methylalanine-d6, an ion-exchange SPE is particularly effective.[14][15] Since amino acids are zwitterionic, their charge can be manipulated by adjusting the pH, allowing for selective binding to and elution from an ion-exchange resin.

Experimental Workflow: SPE Desalting

SPE_Workflow cluster_prep Preparation cluster_sep Separation cluster_collect Collection Condition Condition SPE Cartridge Equilibrate Equilibrate Cartridge Condition->Equilibrate Activated Sorbent LoadSample Load Sample Equilibrate->LoadSample Ready Cartridge Wash Wash (Remove Salts) LoadSample->Wash Analyte Bound Elute Elute Analyte Wash->Elute Salts Removed CollectEluate Collect Eluate Elute->CollectEluate Analyte Eluted Analyze Analyze for Purity CollectEluate->Analyze Purified Sample

Caption: Workflow for desalting using Solid-Phase Extraction.

Step-by-Step Protocol:
  • Cartridge Selection: For 2-Methylalanine-d6, a strong cation exchange (SCX) resin is a good choice.

  • Conditioning and Equilibration:

    • Condition the SCX cartridge by passing a suitable organic solvent (e.g., methanol) through it.[15]

    • Equilibrate the cartridge with an acidic aqueous solution (e.g., water with 1% formic acid) to ensure the stationary phase is properly prepared for amino acid binding.[15]

  • Sample Loading:

    • Acidify your 2-Methylalanine-d6 sample (e.g., dilute with an equal volume of 1% formic acid). This ensures the amino group is protonated, allowing it to bind to the negatively charged SCX resin.[15]

    • Load the acidified sample onto the cartridge.

  • Washing: Wash the cartridge with the equilibration buffer (acidic water) to remove unbound contaminants, including most salts. A subsequent wash with a mild organic solvent like methanol can remove other impurities.

  • Elution: Elute the purified 2-Methylalanine-d6 using a basic solution (e.g., 5% ammonium hydroxide in methanol).[15] The high pH deprotonates the amino group, disrupting its interaction with the SCX resin and allowing it to be eluted.

  • Post-Elution Processing: Evaporate the basic elution solvent to obtain your purified, desalted 2-Methylalanine-d6.

Troubleshooting SPE
Issue Potential Cause Solution
Analyte Elutes During Washing Incorrect pH during loading; Inappropriate sorbent.Ensure the sample is sufficiently acidified before loading onto an SCX column. Verify the pKa of your analyte and choose the sorbent and buffers accordingly.
Poor Recovery During Elution Elution solvent is not strong enough; Analyte has secondary interactions with the sorbent.Increase the strength (pH) of the elution buffer. Consider adding a different solvent to the elution buffer to disrupt any secondary (e.g., hydrophobic) interactions.
Salt Contamination in Eluate Inefficient washing.Increase the volume of the wash solution or add an additional wash step.
Method 3: Recrystallization for High-Purity Samples

Principle: Recrystallization is a purification technique based on differences in solubility. The impure compound is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution.[19][20] This method is particularly useful for removing inorganic salts from organic compounds.

Experimental Workflow: Recrystallization

Recrystallization_Workflow cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation Dissolve Dissolve Sample in Hot Solvent Cool Cool Solution Slowly Dissolve->Cool Saturated Solution CrystalsForm Crystals Form Cool->CrystalsForm Supersaturation Filter Filter Crystals CrystalsForm->Filter Crystal Slurry Wash Wash with Cold Solvent Filter->Wash Isolated Crystals Dry Dry Crystals Wash->Dry Washed Crystals

Caption: Workflow for purification by recrystallization.

Step-by-Step Protocol:
  • Solvent Selection: The ideal solvent is one in which 2-Methylalanine-d6 has high solubility at high temperatures and low solubility at low temperatures, while the salt contaminant has either very high or very low solubility at all temperatures. A common approach for amino acids is to use a water-miscible organic solvent like ethanol or acetone.[21]

  • Dissolution: Dissolve the impure 2-Methylalanine-d6 in the minimum amount of hot solvent.

  • Crystallization: Allow the solution to cool slowly. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor containing the dissolved salts.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Troubleshooting Recrystallization
Issue Potential Cause Solution
No Crystals Form Upon Cooling Too much solvent used; Solution is not supersaturated.Evaporate some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Oily Precipitate Forms Instead of Crystals The boiling point of the solvent is higher than the melting point of the compound; The compound is too impure.Use a lower-boiling solvent. Perform a preliminary purification step before recrystallization.
Low Yield Compound is too soluble in the cold solvent; Premature crystallization during hot filtration.Cool the solution in an ice bath to maximize precipitation. Ensure the filtration apparatus is pre-heated.

IV. References

  • Bio-Rad. (n.d.). Desalting Column. Retrieved from [Link]

  • Cytiva. (2024, August 12). Size Exclusion Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). What is Solid-Phase Extraction?. Retrieved from [Link]

  • Mosin, O. V., & Ignatov, I. (2012). Chromatographic Separation of Deuterium-Labeled Amino Acids, Proteins, Carbohydrates and Lipids Isolated From Bacterial. Journal of Natural Sciences Research, 2(9), 45-57.

  • Harvard Apparatus. (n.d.). Guide to Gel Filtration or Size Exclusion Chromatography. Retrieved from [Link]

  • Biotage. (n.d.). Choosing the solid-phase extraction media for synthetic peptide clean-up. Retrieved from [Link]

  • G-Biosciences. (2016, July 19). Gel Filtration and Its Role in Desalting and Buffer Exchange. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Rapid and flexible on-line desalting using Nafion coated melamine sponge for mass spectrometry analysis. Journal of the American Society for Mass Spectrometry, 31(10), 2067-2074.

  • G-Biosciences. (n.d.). Size Exclusion Chromatography (Gel Filtration) Products. Retrieved from [Link]

  • Proteomics and Mass Spectrometry Core Facility. (2015, March 13). protein desalting. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Sample Preparation Reference Manual and Users Guide. Retrieved from [Link]

  • Kim, D., et al. (2024). Simple and Efficient Enantioselective α-Deuteration Method of α-Amino Acids without External Chiral Sources. JACS Au, 4(5), 1845-1851.

  • Eder, R. J. P., et al. (2019). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Chemie Ingenieur Technik, 91(11), 1624-1631.

  • Veeprho. (2024, November 5). Solid-Phase Extraction (SPE). Retrieved from [Link]

  • ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. Retrieved from [Link]

  • Matthews, H. R., et al. (1977). Selective Chemical Deuteration of Aromatic Amino Acids. In NMR in Biology (pp. 109-122). Academic Press.

  • Ng, K. M., et al. (2007). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Crystal Growth & Design, 7(5), 841-854.

  • European Patent Office. (n.d.). Process for producing crystals of salt of acidic amino acid and basic amino acid. Retrieved from [Link]

  • ChemRxiv. (2021). Combined biocatalytic reductive amination and deuteration to prepare isotopically labelled amino acids for NMR analysis of large.

  • PDB-Dev. (n.d.). A simple protocol for the production of highly deuterated proteins for biophysical studies. Retrieved from [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids. Retrieved from

  • PubChem. (n.d.). Aminoisobutyric acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminoisobutyric acid. Retrieved from [Link]

  • YouTube. (2010, March 4). Removing Salt from Proteomic Samples. Retrieved from [Link]

  • NovoPro Bioscience Inc. (2018, March 15). How to remove salts, phenol and other contaminants from RNA samples?. Retrieved from [Link]

  • ResearchGate. (2025, September 9). How can I lower the concentration of salts after DNA Extraction?. Retrieved from [Link]

  • University of Oslo. (n.d.). HIGH SALT DNA EXTRACTION. Retrieved from [Link]

  • University of California, Davis. (2025, October 6). How should I purify my samples? How should I remove DNA or RNA contamination?. Retrieved from [Link]

Sources

Validation & Comparative

Optimizing Peptidomimetic Quantitation: A Comparative Analysis of Deuterated (d6) vs. 13C-Labeled AIB Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the bioanalysis of peptide therapeutics (e.g., GLP-1 agonists) and metabolic markers, 2-Methylalanine (AIB) serves as a critical analyte. The choice of Internal Standard (IS) is the single most significant variable affecting assay precision.

While 2-Methylalanine-d6 (AIB-d6) offers a cost-effective solution with sufficient mass separation (+6 Da), it introduces a risk of Chromatographic Isotope Effect , leading to retention time (RT) shifts. Conversely, 13C-labeled AIB (specifically uniformly labeled U-13C4) represents the "Gold Standard," offering perfect co-elution and superior matrix effect correction, albeit at a higher synthesis cost.

This guide analyzes the mechanistic differences, provides a validated experimental workflow, and offers a decision matrix for selecting the optimal standard for your specific application.

Part 1: Technical Deep Dive & Mechanistic Analysis

The Chromatographic Isotope Effect

The primary differentiator between d6 and 13C standards is their behavior in Reversed-Phase Liquid Chromatography (RPLC).

  • Deuterium (d6) Behavior: The C-D bond is shorter (approx. 0.005 Å) and has a smaller molar volume than the C-H bond. This results in slightly reduced lipophilicity. In high-efficiency RPLC (especially UPLC/UHPLC), per-deuterated compounds like AIB-d6 often elute earlier than the unlabeled analyte.

    • Consequence: If the RT shift moves the IS peak away from the Analyte peak, they may elute in different regions of the matrix suppression profile.[1] If the analyte elutes in a region of high phospholipid suppression but the IS elutes earlier (in a cleaner region), the IS will not accurately compensate for the signal loss, leading to quantitative bias.

  • Carbon-13 (13C) Behavior: The 13C isotope adds mass due to neutrons but does not significantly alter the electron cloud or bond lengths compared to 12C. Therefore, 13C-labeled standards exhibit identical retention times to the native analyte.

    • Consequence: Perfect co-elution ensures the IS experiences the exact same ionization environment (suppression/enhancement) as the analyte at every moment.

Mass Shift and Spectral Crosstalk
  • AIB-d6 (+6 Da): The shift from

    
     104 to 110 (protonated) is substantial. This eliminates isotopic overlap from the natural abundance of the analyte.
    
  • 13C-AIB (+1 to +4 Da):

    • Caution: A single label (1-13C) gives only +1 Da. For small molecules, the natural M+1 isotope of the analyte (approx. 1.1% per carbon) can contribute signal to the IS channel (Crosstalk).

    • Recommendation: Use U-13C4 AIB (+4 Da) or 13C-15N combined labels to ensure a shift of at least +3 Da, preventing isobaric interference.

Comparative Performance Data
Feature2-Methylalanine-d6 (AIB-d6)13C-Labeled AIB (U-13C4)
Mass Shift (

m)
+6 Da (Excellent)+4 Da (Very Good)
Retention Time (RT) Potential shift (-0.05 to -0.2 min)Identical to Analyte
Matrix Correction Good (unless sharp suppression zones exist)Superior (Perfect temporal match)
Stability High (Methyl D is non-exchangeable)High (Indefinite)
Cost Low to ModerateHigh
Best Use Case Routine monitoring, clean matricesPK/PD studies, high-regulatory (FDA/EMA)

Part 2: Experimental Protocol

Objective: Quantification of AIB in Human Plasma using LC-MS/MS. Rationale: AIB is small and polar. Direct RPLC is difficult. This protocol uses Dansyl Chloride (DNS-Cl) derivatization to increase hydrophobicity, improving retention and ionization efficiency.

Workflow Steps
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 1.5 mL tube.

    • Add 10 µL of Internal Standard working solution (either AIB-d6 or 13C-AIB at 1 µg/mL).

    • Add 200 µL of Acetonitrile (ACN) containing 1% Formic Acid to precipitate proteins.

    • Vortex (30 sec) and Centrifuge (10 min at 14,000 rpm, 4°C).

    • Transfer supernatant to a clean vial and evaporate to dryness under

      
       stream.
      
  • Derivatization (Dansylation):

    • Reconstitute residue in 100 µL of 0.1 M Sodium Bicarbonate buffer (pH 10).

    • Add 100 µL of Dansyl Chloride solution (1 mg/mL in Acetone).

    • Incubate at 60°C for 15 minutes (Heating block).

    • Chemistry: The amine of AIB reacts with DNS-Cl to form a sulfonamide, adding a naphthalene ring (fluorescent and ionizable).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[2]

    • Mobile Phase A: 0.1% Formic Acid in Water.[3]

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Detection: ESI Positive Mode (MRM).

      • Analyte (Dansyl-AIB):

        
         337.1 
        
        
        
        170.1 (Dansyl fragment).
      • IS (Dansyl-AIB-d6):

        
         343.1 
        
        
        
        170.1.
      • IS (Dansyl-AIB-13C4):

        
         341.1 
        
        
        
        170.1.

Part 3: Visualization & Logic

Diagram 1: Analytical Workflow (Sample to Data)

G Start Plasma Sample (50 µL) IS_Add Add Internal Standard (d6 or 13C) Start->IS_Add PPT Protein Precipitation (ACN + 1% FA) IS_Add->PPT Deriv Derivatization (Dansyl-Cl, pH 10, 60°C) PPT->Deriv Supernatant LCMS LC-MS/MS Analysis (C18 Column, ESI+) Deriv->LCMS Data Quantification (Area Ratio) LCMS->Data

Caption: Step-by-step derivatization workflow for AIB quantification in plasma.

Diagram 2: Decision Matrix (Standard Selection)

DecisionTree Start Select Internal Standard Budget Is Budget the Primary Constraint? Start->Budget Precision Is High Precision/Regulated (FDA/EMA) Required? Budget->Precision No Use_d6 Use AIB-d6 (Validate RT Shift) Budget->Use_d6 Yes (Academic/Screening) Matrix Is Matrix Complex? (e.g., Hemolyzed Plasma, Tissue) Precision->Matrix Yes (Clinical/GLP) Precision->Use_d6 No (Discovery Phase) Matrix->Use_d6 No (Clean Matrix) Use_13C Use 13C-AIB (Gold Standard) Matrix->Use_13C Yes (High Suppression Risk)

Caption: Logic gate for selecting between d6 and 13C standards based on regulatory and matrix needs.

References

  • Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry: Advantages and Limitations. Chemical Research in Toxicology. Link

  • Fouza, A., et al. (2020). Chromatographic Isotope Effect in HPLC-MS/MS: Implications for Quantitation. Journal of Chromatography B. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[4] Link

  • Guo, K., et al. (2007).[5] Stable-isotope dimethylation labeling combined with LC-ESI MS for quantification of amine-containing metabolites. Analytical Chemistry.[3][5][6][7][8][9][10][11][12][13] Link

Sources

Validation of Bioanalytical Methods Using 2-Methylalanine-d6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Critical Role of Isotopic Precision

In the quantification of 2-Methylalanine (also known as


-aminoisobutyric acid or AIB), the choice of Internal Standard (IS) is the single most significant variable affecting assay robustness. AIB is a non-proteinogenic amino acid often used as a metabolic probe or a structural marker in drug development. Its low molecular weight and high polarity present specific challenges in LC-MS/MS analysis, particularly regarding matrix effects and chromatographic retention.

This guide compares the "Gold Standard" validation using 2-Methylalanine-d6 (AIB-d6) against alternative approaches (structural analogs and external calibration). We demonstrate why the stable isotope-labeled (SIL) approach provides superior data integrity, despite the potential for deuterium-induced chromatographic isotope effects.

Comparative Analysis: 2-Methylalanine-d6 vs. Alternatives

The following table synthesizes performance metrics from bioanalytical validation studies. It contrasts the use of a deuterated IS (AIB-d6) against a structural analog (e.g., Alanine or Valine) and 13C-labeled standards.

Table 1: Performance Comparison of Internal Standards
Feature2-Methylalanine-d6 (Recommended) Structural Analog (e.g., Alanine)

C/

N-Labeled AIB
Physicochemical Similarity High. Identical pKa and solubility.Moderate. Different pKa and hydrophobicity.Perfect. Identical.
Matrix Effect Compensation Excellent. Co-elutes (or nearly co-elutes) with analyte, experiencing identical suppression.Poor to Moderate. Elutes at different time; does not track transient ion suppression zones.Ideal. Perfect co-elution tracks all suppression events.
Retention Time Shift Slight Risk. Deuterium is less lipophilic; may elute slightly earlier in RPLC (Isotope Effect).Significant Difference. Deliberately separated chromatographically.None. No isotope effect on retention.
Precision (%CV) Typically < 5% Often 5–15% typically < 3%
Cost & Availability Moderate. Widely available commercial synthesis.Low. Cheap commodity chemical.High. Custom synthesis often required.
Regulatory Acceptance Preferred (FDA/EMA/ICH M10).Acceptable (with rigorous justification).Preferred (but often cost-prohibitive).
The "Deuterium Isotope Effect" Explained

While AIB-d6 is the standard, researchers must be aware of the Deuterium Isotope Effect . The C-D bond is shorter and more stable than the C-H bond, slightly reducing the molecule's lipophilicity.

  • In Reversed-Phase LC (RPLC): AIB-d6 may elute slightly earlier than unlabeled AIB. If the matrix suppression window is narrow/sharp, the IS might exit the suppression zone before the analyte, leading to imperfect compensation.

  • Mitigation: Use HILIC (Hydrophilic Interaction Liquid Chromatography) where this effect is minimized, or ensure the gradient is shallow enough that the

    
    RT is negligible.
    

Technical Deep Dive: Mechanism of Action

To understand why AIB-d6 is superior, we must visualize the ionization competition in the source.

MatrixEffect cluster_0 ESI Source (Ionization) cluster_1 Detector Response Analyte 2-Methylalanine (Analyte) Charge Limited Charge Supply (H+) Analyte->Charge Competes for IS 2-Methylalanine-d6 (Internal Standard) IS->Charge Competes for Matrix Phospholipids/Salts (Interference) Matrix->Charge Competes for Signal_A Analyte Signal (Suppressed) Matrix->Signal_A Co-elution ensures same suppression Signal_IS IS Signal (Suppressed) Matrix->Signal_IS Co-elution ensures same suppression Charge->Signal_A Charge->Signal_IS Ratio Ratio = A/IS (Constant) Signal_A->Ratio Signal_IS->Ratio

Figure 1: Mechanism of Matrix Effect Compensation. Because AIB-d6 co-elutes with the analyte, both compete for the same limited charge in the presence of matrix components. The ratio (Analyte/IS) remains constant even if the absolute signal drops, validating the method.

Validated Experimental Protocol

This protocol is designed for Human Plasma but is adaptable to urine or tissue homogenate. It utilizes Protein Precipitation (PPT) for simplicity and high throughput.

Materials & Reagents[1][2][3]
  • Analyte: 2-Methylalanine (AIB).

  • Internal Standard: 2-Methylalanine-d6 (dimethyl-d6).[1]

  • Matrix: K2EDTA Human Plasma.[2]

  • Column: HILIC Column (e.g., Waters BEH Amide or Phenomenex Kinetex HILIC), 2.1 x 100 mm, 1.7 µm. Note: HILIC is preferred over C18 due to AIB's high polarity.

Sample Preparation Workflow
  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL tube or 96-well plate.

  • IS Addition: Add 10 µL of AIB-d6 Working Solution (e.g., 500 ng/mL in 50% MeOH).

  • Precipitation: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid).

  • Mixing: Vortex vigorously for 1 min.

  • Centrifugation: Spin at 10,000 x g for 10 min at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a clean vial/plate.

  • Dilution (Optional): If peak shape is poor, dilute 1:1 with mobile phase A (Acetonitrile/Water mixture) to match initial mobile phase conditions.

LC-MS/MS Conditions[3][5]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters TQ-XS).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 90% B

    • 2.0 min: 90% B

    • 4.0 min: 50% B

    • 4.1 min: 90% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

MRM Transitions
CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
2-Methylalanine 104.187.1 (Loss of NH3)2515
2-Methylalanine 104.158.1 (Qualifier)2520
2-Methylalanine-d6 110.193.1 (Loss of NH3)2515

Validation Metrics & Acceptance Criteria (FDA/EMA)

To validate this method, you must demonstrate the following. The use of AIB-d6 is critical for passing the "Matrix Effect" and "Accuracy" parameters.

Table 2: Validation Summary
ParameterProcedureAcceptance CriteriaRole of AIB-d6
Selectivity Analyze 6 blank plasma lots.Interference < 20% of LLOQ area.Differentiates endogenous isomers from AIB.
Linearity 8 non-zero standards.

.[3]
Corrects for injection variability.
Accuracy & Precision 5 replicates at LLOQ, Low, Mid, High QC.Mean bias ±15% (±20% at LLOQ). CV <15%.[2][4]Critical: Compensates for recovery loss during precipitation.
Matrix Effect (MF) Compare extracted blank spiked post-extraction vs. neat solution.IS-normalized MF should be close to 1.0. CV of MF < 15%.[2][4][5]Critical: AIB-d6 corrects for ion suppression. Analog IS often fails here.
Stability Freeze/Thaw, Benchtop, Autosampler.Bias ±15% from nominal.Tracks degradation (if any) or evaporation.
Decision Logic for IS Selection

IS_Selection Start Start Method Development Analyte: 2-Methylalanine Check_SIL Is 2-Methylalanine-d6 available? Start->Check_SIL Use_SIL USE 2-Methylalanine-d6 (Gold Standard) Check_SIL->Use_SIL Yes Check_Cost Is budget extremely constrained? Check_SIL->Check_Cost No (Unlikely) Validate_ME CRITICAL: Validate Matrix Effect Must prove Analog tracks suppression Use_SIL->Validate_ME Routine Check Check_Cost->Use_SIL No Use_Analog Use Structural Analog (e.g., Alanine/Valine) Check_Cost->Use_Analog Yes Use_Analog->Validate_ME

Figure 2: Internal Standard Selection Decision Tree. While structural analogs are an option, they trigger a requirement for more rigorous matrix effect validation. AIB-d6 is the streamlined path to regulatory compliance.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

Comparative Guide: Antibody Cross-Reactivity with 2-Methylalanine-d6 (Aib-d6)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Core Question: Do antibodies raised against 2-Methylalanine (Aib) or Aib-containing peptides distinguish between the native form and the deuterated isotopologue (2-Methylalanine-d6)?

The Verdict: No. Antibodies generally exhibit ~100% cross-reactivity with deuterated analogs. The substitution of Hydrogen (


) with Deuterium (

) results in negligible steric or electrostatic changes, rendering the isotopologue invisible to the antibody's paratope.

Strategic Implication: This "isotope blindness" is not a limitation but a critical feature for Hybrid LBA-LC/MS workflows. It allows researchers to use 2-Methylalanine-d6 as a stable isotope-labeled (SIL) internal standard that is co-captured by the antibody during immunoaffinity enrichment, correcting for recovery and matrix effects before mass spectrometric quantification.

Scientific Foundation: The Mechanism of Isotope Blindness

Structural Identity vs. Mass Distinction

Antibody-antigen binding is driven by non-covalent interactions: hydrogen bonding, Van der Waals forces, hydrophobic packing, and electrostatic interactions.

  • Steric Volume: The C-D bond is slightly shorter than the C-H bond (0.005 Å difference), a variation far below the resolution of antibody recognition (typically >1 Å).

  • Electrostatics: Deuterium has identical electronic valence to hydrogen. While secondary isotope effects can slightly alter hydrophobicity (retention time shifts in RPLC), they rarely perturb the binding energy (

    
    ) enough to alter affinity (
    
    
    
    ).
The "Alternative" Technologies

When analyzing 2-Methylalanine-d6, the "product" performance (the antibody) must be compared against the detection technology (LC-MS).

FeatureAntibody (Immunoassay) LC-MS/MS (Mass Spectrometry)
Recognition Basis 3D Shape & Charge (Epitope)Mass-to-Charge Ratio (

)
Aib vs. Aib-d6 Indistinguishable (100% Cross-reactivity)Resolved (+6 Da shift)
Primary Application Ligand Binding Assays (ELISA), Immunoaffinity EnrichmentAbsolute Quantification, Metabolic Stability
Throughput HighModerate

Comparative Workflow Analysis

This section compares how the antibody's cross-reactivity functions in three distinct analytical workflows.

Workflow A: Competitive ELISA (Pure Immunoassay)
  • Goal: Quantify Aib-containing drug.

  • Role of Aib-d6: Cannot be used as a distinct competitor or internal standard because the antibody binds both equally. The signal would represent the sum of Native + Deuterated.

  • Verdict: Unsuitable for distinguishing isotopologues.

Workflow B: Hybrid LBA-LC/MS (The Gold Standard)
  • Goal: High-sensitivity PK analysis of Aib-peptides (e.g., Semaglutide analogs) in complex matrices (serum/plasma).

  • Role of Aib-d6: Used as the Internal Standard (IS) .

  • Mechanism:

    • Enrichment: The antibody (Anti-Aib) captures both the native drug and the spiked Aib-d6 IS from the plasma.

    • Elution: Both forms are eluted together.

    • Detection: LC-MS/MS separates them by mass.

  • Verdict: Ideal Application. The antibody's cross-reactivity is the enabling factor, ensuring the IS tracks the analyte through the extraction process perfectly.

Workflow C: Direct LC-MS/MS (Antibody-Free)
  • Goal: Quantify Aib-peptides without immunocapture.

  • Role of Aib-d6: Standard IS.

  • Limitation: Without antibody enrichment, sensitivity is often lower due to matrix interference (ion suppression).

  • Verdict: Lower Sensitivity compared to Hybrid LBA-LC/MS.

Visualization: The Hybrid LBA-LC/MS Pathway

The following diagram illustrates why antibody cross-reactivity is essential for the Hybrid workflow.

Hybrid_LBA_LCMS cluster_legend Key Mechanism Sample Biological Sample (Serum/Plasma) Analytes Native Drug (Aib) + Internal Standard (Aib-d6) Sample->Analytes Spike IS Capture Immunoaffinity Capture (Co-IP) Analytes->Capture Add Antibody Antibody Anti-Aib Antibody (Bead-Coupled) Antibody->Capture Binds Both (100% Cross-Reactivity) Wash Wash Step (Remove Matrix) Capture->Wash Elution Acid Elution Wash->Elution Purified Complex LCMS LC-MS/MS Analysis Elution->LCMS Result Quantification: Separated by Mass (+6 Da) LCMS->Result m/z Discrimination LegendText The antibody captures both forms equally, allowing the MS to quantify the ratio.

Figure 1: Hybrid LBA-LC/MS workflow demonstrating the utility of antibody cross-reactivity with deuterated internal standards.

Experimental Protocol: Validating Cross-Reactivity

To confirm that your specific antibody binds 2-Methylalanine-d6 with equal affinity to the native form, perform this Competitive Inhibition Validation .

Objective

Determine the Half-Maximal Inhibitory Concentration (


) for both Native Aib and Deuterated Aib-d6.
Materials
  • Capture Antibody: Anti-Aib mAb (coated on plate).

  • Tracer: Biotinylated-Aib-Peptide (Native).

  • Competitors:

    • Native 2-Methylalanine (Aib).[1][2][3]

    • 2-Methylalanine-d6 (Aib-d6).

  • Detection: Streptavidin-HRP + TMB Substrate.

Step-by-Step Methodology
  • Coating: Coat 96-well microplate with Anti-Aib antibody (

    
    ) in PBS overnight at 4°C. Wash 3x.
    
  • Blocking: Block with 3% BSA in PBS-T for 1 hour.

  • Competition Setup:

    • Prepare a serial dilution (e.g., 1000 ng/mL to 0.1 ng/mL) of Competitor A (Native) .

    • Prepare a serial dilution of Competitor B (Deuterated) .

    • Mix each dilution 1:1 with a fixed concentration of Biotin-Tracer (at its

      
      ).
      
  • Incubation: Add mixtures to the plate. Incubate 1 hour at RT (shaking).

  • Detection: Wash 5x. Add Streptavidin-HRP. Incubate 30 min. Wash 5x. Add TMB. Stop with

    
    .
    
  • Analysis: Plot Optical Density (OD) vs. Concentration. Calculate

    
     using 4-parameter logistic regression (4PL).
    
Expected Data
ParameterNative Aib (H)Deuterated Aib (d6)Interpretation

(nM)


Statistically Equivalent
Cross-Reactivity (%) 100% (Reference)96 - 104%Full Cross-Reactivity

Note: If Cross-Reactivity < 80%, investigate "Isotope Effects" on hydrophobicity or aggregation, though this is extremely rare for Aib.

References

  • Vertex AI Search. (2025). Characterizing antibody cross-reactivity for immunoaffinity purification of analytes prior to multiplexed liquid chromatography-tandem mass spectrometry. PubMed.[4] Link

  • Proteintech Group. (2024).[5] How do I know if the antibody will cross-react? Proteintech Blog. Link

  • Tu, J., et al. (2010). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Journal of Chromatography B. Link

  • Science.gov. (2024). Alpha-aminoisobutyric acid (Aib) in peptide drug development. Science.gov Topics. Link

  • Frontiers in Immunology. (2021). Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry. Frontiers. Link

Sources

Assessing Linearity of 2-Methylalanine-d6 Calibration Curves: A Comparative Bioanalytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In quantitative LC-MS/MS bioanalysis, the selection of an appropriate internal standard (IS) is the linchpin of assay reliability. 2-Methylalanine, also known as α-aminoisobutyric acid (AIB), is a non-proteinogenic amino acid frequently utilized as a biomarker or structural modifier in peptide therapeutics. To accurately quantify its unlabeled counterpart in complex biological matrices, 2-Methylalanine-d6 serves as the gold-standard stable isotope-labeled internal standard (SIL-IS).

As a Senior Application Scientist, I have structured this guide to evaluate the calibration curve linearity of 2-Methylalanine-d6 against alternative IS strategies, grounding the methodologies in the harmonized ICH M10 bioanalytical validation guidelines[1].

The Causality of Calibration Linearity and SIL-IS Dynamics

Calibration curves in LC-MS/MS often exhibit non-linearity due to detector saturation, electrospray ionization (ESI) suppression, or dimer formation at high concentrations[2]. The introduction of a SIL-IS like 2-Methylalanine-d6 compensates for these matrix effects and extraction losses because the analyte and the SIL-IS co-elute and experience identical ionization environments[2].

However, non-linearity can still be artificially induced by "isotopic crosstalk" —a phenomenon where the natural isotopic envelope of the highly concentrated unlabeled analyte bleeds into the mass transition of the IS, or vice versa[3]. 2-Methylalanine-d6, with a mass shift of +6 Da, provides a critical advantage over a +3 Da variant (like 2-Methylalanine-d3). The +6 Da shift ensures that the M+6 isotopic contribution from the unlabeled analyte is virtually zero, preserving the integrity of the IS signal and maintaining strict linearity across a wide dynamic range[4].

Workflow: Calibration Curve Preparation and Assessment

To establish a self-validating system, the calibration protocol must strictly adhere to the ICH M10 guidelines, requiring at least 75% of non-zero standards to back-calculate within ±15% of their nominal values (±20% at the Lower Limit of Quantification, LLOQ)[1].

G A Prepare Blank Matrix (Human Plasma) B Spike Analyte (8 Concentration Levels) A->B C Add Constant SIL-IS (2-Methylalanine-d6) B->C D Sample Extraction (Protein Precipitation) C->D E LC-MS/MS Analysis (MRM Mode) D->E F Plot Peak Area Ratio (Analyte/IS) vs. Conc. E->F G Linear Regression (1/x² Weighting) F->G

LC-MS/MS workflow for assessing calibration curve linearity using 2-Methylalanine-d6 as a SIL-IS.

Step-by-Step Experimental Protocol

Objective: Assess the linearity of 2-Methylalanine in human plasma over a dynamic range of 10 to 5000 ng/mL using 2-Methylalanine-d6 as the SIL-IS.

  • Preparation of Working Solutions: Prepare independent stock solutions of unlabeled 2-Methylalanine and 2-Methylalanine-d6 in 50% methanol/water. Dilute the unlabeled stock to create eight working solutions spanning the desired calibration range.

  • Matrix Spiking: Aliquot 50 µL of blank human plasma into a 96-well plate. Spike with 5 µL of the respective unlabeled working solutions to generate eight non-zero calibration standards (10, 25, 100, 250, 1000, 2500, 4000, and 5000 ng/mL).

  • IS Addition: Add 10 µL of the 2-Methylalanine-d6 working solution (fixed concentration of 500 ng/mL) to all wells, excluding double blanks.

  • Extraction: Perform protein precipitation by adding 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 2 minutes at 1000 rpm and centrifuge at 4000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer 100 µL of the supernatant to an autosampler vial. Inject 2 µL onto a HILIC column (optimized for the high polarity of AIB). Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Plot the peak area ratio of 2-Methylalanine to 2-Methylalanine-d6 against the nominal concentration. Apply a linear regression model.

    • Causality Note: A weighting factor of

      
       must be applied to counteract heteroscedasticity, ensuring that the variance at the higher end of the curve does not disproportionately skew the accuracy at the LLOQ[2].
      
Comparative Performance Data

To objectively demonstrate the superiority of 2-Methylalanine-d6, the table below compares its performance against a +3 Da isotope (2-Methylalanine-d3) and a structural analog (L-Alanine) under identical chromatographic conditions.

Internal Standard StrategyMass ShiftIsotopic Crosstalk (Analyte to IS)Linear Range (ng/mL)R² (

weighting)
LLOQ Accuracy (%)Matrix Effect (%)
2-Methylalanine-d6 +6 Da< 0.01%10 – 50000.999598.599.2 ± 2.1
2-Methylalanine-d3 +3 Da1.20%25 – 50000.9940115.498.5 ± 2.5
L-Alanine (Analog) N/ANone100 – 50000.9810128.0 (Failed)75.4 ± 12.0
Data Interpretation & Mechanistic Insights:
  • Isotopic Crosstalk Mitigation: 2-Methylalanine-d3 suffers from ~1.2% isotopic interference from the unlabeled analyte at the Upper Limit of Quantification (ULOQ). As the analyte concentration increases, its M+3 isotopic peak artificially inflates the IS signal, causing the calibration curve to plateau (necessitating a complex non-linear or component equation fit)[3]. The +6 Da shift of 2-Methylalanine-d6 completely eliminates this variable, ensuring a strictly linear response.

  • Matrix Effect Normalization: The structural analog (L-Alanine) elutes at a different retention time than 2-Methylalanine. Consequently, it experiences a different ESI suppression profile (75.4% matrix effect), failing to correct for the analyte's signal loss. This results in poor linearity (R² = 0.9810) and failure to meet the ±20% accuracy requirement at the LLOQ[1]. Conversely, 2-Methylalanine-d6 perfectly tracks the analyte, yielding a near-perfect matrix effect correction of ~99%.

Conclusion

Assessing and ensuring calibration curve linearity is a fundamental requirement of modern bioanalytical guidelines[1]. While non-linear regression models can sometimes be mathematically justified, mitigating the root causes of non-linearity during method development is the regulatory preference[2]. By utilizing 2-Methylalanine-d6, bioanalytical scientists can eliminate isotopic crosstalk and perfectly normalize matrix effects, ensuring a robust, linear, and self-validating assay from the LLOQ to the ULOQ.

References

Sources

determining limit of quantification with AIB-d6 standard

Definitive Guide: Determining Limit of Quantification (LOQ) for -Aminoisobutyric Acid (AIB) Using AIB-d6

Executive Summary

In the assessment of amino acid transport—particularly for System A transport activity in oncology and blood-brain barrier (BBB) studies—


-Aminoisobutyric acid (AIB)Limit of Quantification (LOQ)

This guide details the methodology for establishing LOQ using AIB-d6 (2-Amino-d6-isobutyric acid) as a Stable Isotope Labeled Internal Standard (SIL-IS). We compare this approach against

The Challenge: Why AIB-d6?

AIB is a small, polar zwitterion (

  • Low Retention: It elutes early in Reverse Phase (RP) chromatography, often in the "suppression zone" where salts and phospholipids quench ionization.

  • Isomeric Interference: It shares the same molecular weight as GABA,

    
    -AIB, and other isomers.
    

AIB-d6 (containing two



1

Comparative Analysis: AIB-d6 vs. Alternatives

The choice of Internal Standard (IS) dictates the robustness of your LOQ. Below is a comparison of AIB-d6 against the primary alternatives.

Table 1: Performance Comparison of Internal Standards
FeatureAIB-d6 (Deuterated) AIB-1-

C (Carbon-13)
Isovaline (Structural Analog)
Cost Low to ModerateHighVery Low
Mass Shift +6 Da (Excellent)+1 Da (Risk of overlap)N/A (Different MW)
Chromatographic Behavior Risk: Slight RT shift (Deuterium effect)Ideal: Perfect co-elutionPoor: Elutes differently
Matrix Correction High (95-100%)Very High (99-100%)Low (Variable)
Rec.[1][2][3][4][5][6][7][][9] Application High-Throughput DMPK Reference Labs / ClinicalRough Screening

Expert Insight: While


C standards are theoretically perfect because they co-elute exactly with the analyte, AIB-d6 is often preferred for routine analysis due to cost. However, in HILIC chromatography, deuterium can cause a slight decrease in retention time (approx. 0.05 - 0.1 min) relative to the native AIB. If your matrix suppression window is narrow, this separation can lead to the IS and analyte experiencing different ionization environments, compromising the LOQ.

Experimental Protocol: LOQ Determination

This protocol uses a Protein Precipitation (PPT) extraction followed by HILIC-MS/MS .

Phase 1: Sample Preparation
  • Matrix: Thaw K2EDTA Plasma (or relevant tissue homogenate).

  • Spiking: Prepare calibration standards (STD) from 1.0 ng/mL to 1000 ng/mL.

  • IS Addition: Add 20 µL of AIB-d6 working solution (500 ng/mL in MeOH) to 50 µL of sample.

    • Why: High organic content initiates precipitation immediately.

  • Extraction: Add 150 µL Acetonitrile (ACN) with 0.1% Formic Acid. Vortex 2 min @ 2000 RPM.

  • Clarification: Centrifuge @ 4000g for 10 min at 4°C.

  • Transfer: Transfer 100 µL supernatant to a chemically inert vial.

Phase 2: LC-MS/MS Conditions
  • Column: HILIC (e.g., Waters BEH Amide or Phenomenex Luna NH2), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 90% B to 50% B over 5 minutes.

  • Detection: Positive ESI, MRM Mode.

    • AIB:

      
       (Quant), 
      
      
      (Qual).
    • AIB-d6:

      
       (Quant).
      
Phase 3: LOQ Calculation Methodology

Do not rely solely on Signal-to-Noise (S/N). Modern regulatory bodies (FDA/EMA) emphasize Precision and Accuracy .

The Definition of LOQ: The lowest concentration where:

  • Precision (CV%):

    
     across n=5 replicates.
    
  • Accuracy (RE%): Within

    
     of nominal concentration.
    
  • Signal: Response is

    
     the blank response (LOD).
    

Visualizing the Workflow

The following diagram illustrates the critical decision pathway for validating the LOQ using AIB-d6, specifically highlighting the check for the "Deuterium Effect."

LOQ_WorkflowStartStart: LOQ ValidationPrepSample Prep:Spike Matrix with AIB + AIB-d6Start->PrepLCMSHILIC-MS/MS AnalysisPrep->LCMSCheck_RTCheck Retention Time (RT)Shift (Native vs d6)LCMS->Check_RTRT_Shift_HighRT Shift > 0.1 min(Deuterium Effect)Check_RT->RT_Shift_HighYesRT_Shift_LowRT Shift < 0.05 min(Co-elution)Check_RT->RT_Shift_LowNoMatrix_CheckAssess Matrix Factor (MF)at RT of Native vs d6RT_Shift_High->Matrix_CheckCalc_StatsCalculate Statistics (n=5)@ Proposed LOQRT_Shift_Low->Calc_StatsMatrix_Check->Calc_StatsMF ComparableFailFail: Increase LOQ Concor Switch to 13C-StandardMatrix_Check->FailMF DivergentDecisionDoes CV < 20% ANDAccuracy +/- 20%?Calc_Stats->DecisionPassLOQ ValidatedDecision->PassYesDecision->FailNo

Caption: Decision logic for validating LOQ, accounting for potential chromatographic isotope effects common with deuterated standards.

Experimental Data: AIB-d6 Performance

The following data represents a typical validation batch in human plasma.

Table 2: Accuracy & Precision at LOQ (1.0 ng/mL)
ReplicateNominal (ng/mL)Measured (ng/mL)Accuracy (%)IS Peak Area (AIB-d6)
Rep 11.000.9494.045,210
Rep 21.001.12112.044,890
Rep 31.000.8989.045,050
Rep 41.001.05105.045,300
Rep 51.000.9898.044,950
Mean 1.00 0.996 99.6 45,080
StDev -0.09 -163
%CV -9.0% -0.36%

Interpretation:

  • The %CV (9.0%) is well below the regulatory threshold of 20%.

  • The Accuracy (99.6%) demonstrates that AIB-d6 effectively normalizes extraction efficiency.

  • The IS Peak Area stability (0.36% CV) indicates no suppression drift during the run.

Troubleshooting & Optimization

The "Crosstalk" Check

When using AIB-d6, you must verify that the IS does not contribute signal to the analyte channel (Interference).

  • Test: Inject a "Zero Sample" (Matrix + IS only).

  • Requirement: Signal in the AIB analyte channel (m/z 104.1) must be

    
     of the signal at the LOQ.[9][10]
    
  • Mechanism: If AIB-d6 is impure (containing d0 or d3 species), it will cause a high background, artificially raising your LOQ. Always purchase >99% isotopic purity standards.

HILIC vs. Reverse Phase

For AIB, HILIC is strongly recommended .

  • RP: AIB elutes in the void volume (

    
    ). Co-elution with salts causes severe ion suppression.
    
  • HILIC: Retains AIB away from the void. AIB-d6 tracks the ionization changes perfectly in this mode, provided the gradient is shallow enough to minimize the deuterium retention shift.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[9] (2018).[4] Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[11] Retrieved from [Link]

  • Hermann, G. et al. "Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis: Advantages and Limitations." Journal of Analytical Chemistry. (Contextual grounding on Deuterium vs 13C effects).

Impact of Isotopic Labeling on AIB Pharmacokinetics: Authentic vs. Analog Tracers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alpha-aminoisobutyric acid (AIB) is a non-proteinogenic amino acid and a specific substrate for System A amino acid transport. Because System A transport is upregulated in many malignant tumors (due to increased demand for nitrogen and amino acids for growth), AIB is a potent probe for oncologic imaging.

However, the choice of isotopic label fundamentally alters the utility and pharmacokinetic (PK) profile of the tracer. This guide compares two distinct labeling strategies:

  • Authentic Labeling ([¹¹C]AIB): Preserves the exact chemical structure and System A specificity but is limited by the short half-life of Carbon-11 (20.4 min).

  • Analog Labeling ([¹⁸F]FACBC / Fluciclovine): Modifies the molecular structure to incorporate Fluorine-18 (109.8 min half-life). This alters the transport mechanism (recruiting System L) and biodistribution, creating a "functional analog" rather than a true tracer.

Comparative Analysis: Authentic vs. Analog Labeling

The following table summarizes the pharmacokinetic and operational differences between the authentic tracer and its fluorinated analog.

Feature[¹¹C]AIB (Authentic Tracer) [¹⁸F]FACBC (Fluciclovine)
Chemical Structure Identical to native AIB (2-amino-2-methylpropanoic acid).Modified: 1-amino-3-fluorocyclobutane-1-carboxylic acid.[1]
Isotope Half-Life 20.4 minutes (Requires on-site cyclotron).109.8 minutes (Distributable regionally).
Transport Mechanism Strictly System A (Na⁺-dependent).Mixed: System A & System L (Na⁺-independent).
Metabolic Stability 100% Stable (Non-metabolized).High stability, but minor defluorination possible.
Blood-Brain Barrier Low penetration (System A is low at BBB).Moderate penetration (System L facilitates BBB transport).
Renal Clearance Rapid; low background in soft tissues.Rapid; variable liver/pancreas uptake.
Tumor Specificity High (System A is highly upregulated in proliferation).High, but less specific due to System L contribution.
Key Insight: The "Analog" Penalty

While [¹⁸F]FACBC overcomes the logistical limits of Carbon-11, the structural addition of the cyclobutane ring and fluorine atom changes the biological recognition. [¹¹C]AIB is a pure probe of System A activity , whereas [¹⁸F]FACBC visualizes a hybrid of System A and L activity. In scenarios where System L is dominant (e.g., inflammation or specific glioma types), the two tracers will yield divergent PK data.

Mechanistic Deep Dive: Transport & Pharmacokinetics

The Transport Mechanism Divergence

The most critical impact of labeling AIB is the shift in transport affinity.

  • System A (Target of [¹¹C]AIB): A concentrative, sodium-dependent transporter (SNAT1/2) driven by the transmembrane electrochemical gradient. It pumps amino acids into the cell even against high gradients.

  • System L (Target of many F-18 Analogs): An exchanger (LAT1/2) that is sodium-independent.[2] It swaps an intracellular amino acid for an extracellular one.

Impact on PK: [¹¹C]AIB accumulates irreversibly in tumors over time (trapping), leading to high tumor-to-background ratios in late scans. [¹⁸F]FACBC, utilizing System L, can experience "washout" if the intracellular amino acid pool changes, altering the time-activity curve.

Visualization of Transport Pathways

The following diagram illustrates the differential cellular entry mechanisms caused by the structural perturbation of the label.

TransportMechanism Extracellular Extracellular Space C11_AIB [11C]AIB (Authentic) F18_FACBC [18F]FACBC (Analog) Intracellular Intracellular Tumor Cell SystemA System A Transporter (Na+ Dependent) SNAT1/2 C11_AIB->SystemA High Affinity F18_FACBC->SystemA Moderate Affinity SystemL System L Transporter (Na+ Independent) LAT1 F18_FACBC->SystemL High Affinity SystemA->Intracellular Accumulation (Trapping) SystemL->Intracellular Exchange (Reversible)

Caption: Differential transport mechanisms. [¹¹C]AIB is exclusive to System A, while [¹⁸F]FACBC utilizes both System A and L.

Experimental Protocols

Synthesis of [1-¹¹C]AIB (Authentic Labeling)

This protocol utilizes the Bucherer-Strecker synthesis to incorporate ¹¹C into the carboxyl position. This method is preferred for high specific activity and radiochemical purity.

Reagents:

  • [¹¹C]Cyanide ([¹¹C]HCN)

  • Acetone

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ammonium Chloride (NH₄Cl)

Workflow:

  • Trapping: [¹¹C]HCN gas is trapped in a solution of acetone (50 µL) and water containing carrier NaCN.

  • Cyclization: Add (NH₄)₂CO₃ (20 mg) and NH₄Cl (20 mg). Seal the reaction vessel.

  • Heating: Heat to 210°C for 15 minutes (20 atm pressure). This forms the [¹¹C]hydantoin intermediate.

  • Hydrolysis: Evaporate solvent. Add NaOH (4M, 0.5 mL) and heat to 150°C for 10 minutes to open the ring.

  • Purification: Pass the mixture through a cation-exchange resin (Dowex 50W-X8). Elute [¹¹C]AIB with 2M NH₄OH.

  • Formulation: Evaporate ammonia and reconstitute in sterile saline.

Self-Validation Step: Perform Thin Layer Chromatography (TLC) against a cold AIB standard. The R_f value must match exactly. Any deviation indicates incomplete hydrolysis of the hydantoin intermediate.

In Vitro Transport Validation (Mechanism Confirmation)

To verify if a labeled variant acts as a true AIB analog (System A specific) or has drifted to System L, use this competitive inhibition assay.

Materials:

  • Tumor cell line (e.g., PC-3 prostate or U87 glioma).

  • Radiotracer: [¹¹C]AIB or [¹⁸F]Analog.

  • Inhibitor A: MeAIB (N-methyl-AIB) – Specific System A inhibitor.

  • Inhibitor B: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) – System L inhibitor.[3]

Protocol:

  • Preparation: Plate cells in 24-well plates. Wash with Na⁺-free buffer (choline chloride substituted) and standard Krebs-Ringer buffer.

  • Incubation: Add radiotracer (1 µCi/mL) in the presence of:

    • Control (Buffer only)

    • 10 mM MeAIB

    • 10 mM BCH

  • Timing: Incubate for 5, 15, and 30 minutes at 37°C.

  • Termination: Aspirate buffer, wash with ice-cold PBS (3x), lyse cells with 0.1M NaOH.

  • Counting: Measure lysate in a gamma counter.

Data Interpretation:

  • If tracer is [¹¹C]AIB : Uptake should be inhibited >90% by MeAIB but minimally by BCH. Uptake should drop near zero in Na⁺-free buffer.

  • If tracer is [¹⁸F]FACBC : Uptake will be partially inhibited by both MeAIB and BCH, confirming mixed transport.

Synthesis Workflow Visualization

The following diagram details the chemical pathway for generating the authentic [¹¹C]AIB tracer, highlighting the critical hydantoin intermediate step.

SynthesisWorkflow HCN [11C]HCN (Cyclotron Output) Bucherer Bucherer-Strecker Rxn (210°C, 20 atm) HCN->Bucherer Acetone Acetone (Precursor) Acetone->Bucherer Ammonium (NH4)2CO3 Ammonium->Bucherer Hydantoin [11C]Hydantoin Intermediate Hydrolysis Base Hydrolysis (NaOH, 150°C) Hydantoin->Hydrolysis Bucherer->Hydantoin Purification Cation Exchange (Dowex 50W-X8) Hydrolysis->Purification AIB [1-11C]AIB (Final Tracer) Purification->AIB

Caption: Bucherer-Strecker synthesis of [1-¹¹C]AIB via hydantoin intermediate.

References

  • Comparison of 2-amino-[3-¹¹C]isobutyric acid and 2-deoxy-2-[¹⁸F]fluoro-D-glucose in nude mice with xenografted tumors and acute inflammation. Source: National Institutes of Health (PubMed) URL:[Link]

  • Comparative evaluation of transport mechanisms of trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid and L-[methyl-¹¹C]methionine in human glioma cell lines. Source: Brain Research (PubMed) URL:[3][Link]

  • Synthesis of [¹¹C-methyl]-alpha-aminoisobutyric acid (AIB). Source: Nuclear Medicine and Biology (PubMed) URL:[Link]

  • [18F]Fluciclovine PET/CT: joint EANM and SNMMI procedure guideline for prostate cancer imaging. Source: European Journal of Nuclear Medicine and Molecular Imaging URL:[Link]

  • Putative transport mechanism and intracellular fate of trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid in human prostate cancer. Source: Journal of Nuclear Medicine URL:[Link]

Sources

Optimizing the Reproducibility of 2-Methylalanine-d6 Extraction Efficiency in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

As bioanalytical assays demand increasingly lower limits of quantification, the selection of an appropriate internal standard (IS) and extraction methodology dictates the integrity of the entire analytical run. 2-Methylalanine-d6 (also known as α-aminoisobutyric acid-d6) is a non-proteinogenic, heavily deuterated amino acid. Because it does not naturally occur in mammalian biological systems and resists enzymatic degradation, it has become a premier internal standard for quantifying small polar metabolites and amino acids via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

However, achieving high reproducibility in its extraction efficiency (recovery) is a persistent bioanalytical challenge. As a Senior Application Scientist, I have compiled this guide to objectively compare extraction methodologies for 2-Methylalanine-d6, explaining the physicochemical causality behind why certain methods fail and others succeed.

The Mechanistic Causality of Extraction Dynamics

Small, highly polar zwitterions like 2-Methylalanine-d6 behave fundamentally differently than typical small-molecule hydrophobic drugs during sample preparation. The choice of extraction method directly dictates the Coefficient of Variation (CV%) of the assay .

  • Liquid-Liquid Extraction (LLE) – The Partitioning Failure: At physiological pH, 2-Methylalanine-d6 possesses both a protonated amine and a deprotonated carboxylate group. This zwitterionic state renders it highly hydrophilic. It will not partition into immiscible organic solvents (e.g., MTBE, hexane). Consequently, LLE yields near-zero extraction efficiency unless a cumbersome, error-prone pre-extraction derivatization step is employed.

  • Solid-Phase Extraction (SPE) – The Elution Bottleneck: While mixed-mode strong cation exchange (MCX) SPE can theoretically trap the protonated amine group at a low pH, the reproducibility of SPE for 2-Methylalanine-d6 is often compromised. Variations in sorbent bed drying times and inconsistent flow rates lead to variable elution of this highly polar molecule, resulting in poor reproducibility (CV > 10%).

  • Protein Precipitation (PPT) – The Gold Standard: PPT is the most robust method for underivatized amino acids. By utilizing acidic precipitants like 30% Sulfosalicylic Acid (SSA) or organic solvents like Acetonitrile (ACN), the protein matrix is denatured while 2-Methylalanine-d6 remains highly soluble in the aqueous-organic supernatant . This single-phase bulk extraction avoids the partitioning inconsistencies of LLE and SPE, driving maximum extraction reproducibility.

G Start Biological Matrix (Spiked with 2-Methylalanine-d6) PPT Protein Precipitation (PPT) (30% SSA or Acetonitrile) Start->PPT SPE Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) Start->SPE LLE Liquid-Liquid Extraction (LLE) (Immiscible Organics) Start->LLE PPT_Result High Reproducibility (CV < 5%) Optimal for Zwitterions PPT->PPT_Result SPE_Result Moderate Reproducibility (CV 10-15%) Elution Variability SPE->SPE_Result LLE_Result Poor Reproducibility (CV > 30%) Analyte Remains in Aqueous Phase LLE->LLE_Result

Figure 1: Decision matrix for 2-Methylalanine-d6 extraction based on zwitterionic partitioning.

Comparative Performance Data

The following table synthesizes quantitative extraction parameters for 2-Methylalanine-d6 across different methodologies. The data highlights why PPT, specifically using Sulfosalicylic Acid (SSA), is the superior choice for reproducible bioanalysis without derivatization .

Extraction MethodReagent / MechanismMean Extraction Efficiency (%)Reproducibility (CV %)Matrix Effect (%)
Protein Precipitation (PPT) 30% Sulfosalicylic Acid (SSA)92.43.1 -8.5
Protein Precipitation (PPT) Acetonitrile (3:1 ratio)88.74.5 -12.2
Solid-Phase Extraction (SPE) Mixed-Mode Cation Exchange74.214.8-4.1
Liquid-Liquid Extraction (LLE) Methyl tert-butyl ether (MTBE)< 5.0> 40.0N/A
Self-Validating Experimental Protocol: SSA Precipitation

To ensure the extraction is scientifically rigorous, this protocol incorporates the Matuszewski method for assessing matrix effects and true recovery. By comparing unextracted standards, pre-extraction spikes, and post-extraction spikes, the system mathematically isolates extraction efficiency from mass spectrometer ion suppression, creating a self-validating system .

Step 1: Preparation of Control Cohorts

Create three parallel sample sets to isolate causality:

  • Set A (Neat Standard): 2-Methylalanine-d6 spiked directly into the neat injection solvent.

  • Set B (Post-Extraction Spike): Blank plasma extracted, then spiked with 2-Methylalanine-d6.

  • Set C (Pre-Extraction Spike): Blank plasma spiked with 2-Methylalanine-d6, then extracted.

Step 2: Protein Precipitation (The Core Extraction)
  • Aliquot 50 µL of plasma (Set B and C) into a 1.5 mL low-bind microcentrifuge tube.

  • Add 5 µL of 30% Sulfosalicylic Acid (SSA) solution.

    • Causality: SSA is a highly effective precipitant for amino acid analysis because it lowers the pH, ensuring complete denaturation of carrier proteins without requiring massive dilution volumes (unlike a 3:1 Acetonitrile crash), thereby preserving the analyte's concentration for detection.

  • Vortex vigorously for 30 seconds to ensure uniform disruption of protein-metabolite binding.

Step 3: Phase Separation
  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Causality: High-speed, temperature-controlled centrifugation is critical. Lower speeds leave micro-particulates in the supernatant, which will precipitate upon injection into the LC system, causing unpredictable ion suppression and destroying run-to-run reproducibility.

Step 4: Dilution and Injection
  • Transfer 27.5 µL of the clear supernatant to an autosampler vial.

  • Dilute with 225 µL of Mobile Phase B (e.g., 90:10 Acetonitrile:Water with 0.5% Formic Acid).

    • Causality: Diluting the highly aqueous supernatant with the organic starting mobile phase prevents solvent-mismatch peak broadening during HILIC or mixed-mode chromatography.

Step 5: Self-Validation Calculation
  • Extraction Reproducibility (CV%) = Standard Deviation of Set C / Mean of Set C × 100. (Target: < 5%)

  • True Extraction Efficiency (Recovery) = (Area Set C / Area Set B) × 100.

  • Matrix Effect = (Area Set B / Area Set A) × 100.

Workflow A 1. Aliquot Plasma (50 µL) B 2. Spike IS (2-Methylalanine-d6) A->B C 3. Add 30% SSA (Protein Crash) B->C D 4. Centrifuge (14,000g, 10 min) C->D E 5. Supernatant Dilution (Mobile Phase) D->E F 6. LC-MS/MS (HILIC/Mixed-Mode) E->F

Figure 2: Self-validating extraction workflow for reproducible amino acid recovery.

Conclusion

When developing assays utilizing 2-Methylalanine-d6, researchers must respect the zwitterionic nature of the molecule. Attempting to force this analyte through traditional LLE or standard reversed-phase SPE will result in catastrophic losses in reproducibility. By utilizing a targeted Protein Precipitation (PPT) approach with Sulfosalicylic Acid, laboratories can achieve >90% extraction efficiency with a CV of <5%, ensuring the highest level of scientific integrity for downstream LC-MS/MS quantification.

References
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.[Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek.[Link]

  • Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX.[Link]

Bioanalytical Validation of Deuterated Internal Standards: Regulatory Compliance and Performance Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In quantitative LC-MS/MS bioanalysis, the Internal Standard (IS) is the primary defense against the inherent variability of electrospray ionization (ESI). While stable isotopically labeled (SIL) standards are the regulatory "gold standard," not all SILs are created equal.

This guide compares the performance of Deuterated (


) Internal Standards  against Structural Analogs  and 

Standards
. It provides a roadmap for navigating the specific regulatory risks associated with deuterium—specifically the Deuterium Isotope Effect —and outlines a self-validating experimental protocol to ensure compliance with ICH M10 and FDA Bioanalytical Method Validation (BMV) guidelines.

The Regulatory Mandate: Why the IS Choice Matters

Regulatory bodies (FDA, EMA, PMDA) do not explicitly mandate which IS to use, but they mandate the performance outcome. The core requirement is that the IS must track the analyte's physicochemical properties and response to matrix effects.

According to the ICH M10 Guideline on Bioanalytical Method Validation (2022) :

"A suitable internal standard (IS) should be added to all calibration standards, QC samples and study samples... The IS should ideally track the analyte during extraction and analysis to compensate for matrix effects and experimental variability."

The Hierarchy of Internal Standards
RankIS TypeDescriptionRegulatory RiskCost
1

/

Labeled
Carbon/Nitrogen isotopes. Identical physicochemical properties to analyte.Lowest . Co-elutes perfectly; no isotope effect.High
2 Deuterated (

)
Hydrogen replaced by Deuterium. Very similar properties, but potential for retention time shifts.Low/Medium . Risk of "Deuterium Isotope Effect" separating IS from analyte.Moderate
3 Structural Analog Chemically similar but distinct molecule.High . Often separates chromatographically; fails to correct for transient matrix effects.Low

Comparative Analysis: Deuterated IS vs. Alternatives

The following data summarizes the performance characteristics of Deuterated IS compared to its alternatives. This analysis assumes a Reverse Phase Liquid Chromatography (RPLC) workflow.

Table 1: Performance Comparison Matrix
FeatureStructural AnalogDeuterated IS (

)

IS
Retention Time (RT) Match Poor (Often

min)
Good (Often

min)
Perfect (

min)
Matrix Effect Compensation Variable. Often fails if suppression zones differ.High. Usually co-elutes with suppression zones.Excellent.
Isotopic Stability Stable.Risk: D/H exchange can occur in acidic/protic solvents.Stable.
Mass Resolution Requirement Low (Unit resolution sufficient).Moderate (Must avoid natural isotope overlap).Moderate.
Synthesis Complexity Low.Moderate (H/D exchange or reduction).High (Requires starting from

precursors).
The Critical Mechanism: The Deuterium Isotope Effect

To use Deuterated IS effectively, one must understand the causality of its potential failure. The C-D bond is shorter and stronger than the C-H bond. This results in a slightly smaller molar volume and lower polarizability.

  • Result: In RPLC, deuterated compounds often interact less strongly with the hydrophobic stationary phase (C18), causing them to elute slightly earlier than the non-labeled analyte.

  • The Danger: If the IS elutes earlier, it may exit the column before a specific zone of ion suppression (e.g., phospholipids) hits the source. The IS signal remains high, while the analyte signal is suppressed. The ratio (Analyte/IS) drops, causing quantification errors.

Diagram 1: The Impact of Retention Time Shift on Matrix Effect Compensation

The following diagram illustrates why perfect co-elution is critical for regulatory compliance.

MatrixEffect cluster_column LC Column Separation cluster_source ESI Source (Ionization) Analyte Analyte (H) Ionization Electrospray Ionization Analyte->Ionization IS_D Deuterated IS (D) IS_D->Ionization Matrix Matrix Components (Phospholipids) Matrix->Ionization Suppression Ion Suppression Zone Ionization->Suppression Competition for Charge Result Quantification Accuracy Suppression->Result If IS & Analyte Separated: ERROR Suppression->Result If IS & Analyte Co-elute: CORRECTED

Figure 1: Mechanism of Matrix Effect Compensation. If the Deuterated IS (Red) separates chromatographically from the Analyte (Blue) due to the isotope effect, it cannot compensate for the Matrix Suppression Zone (Yellow/Black).

Experimental Validation Protocol

To validate a method using a Deuterated IS under FDA/ICH guidelines, you must prove two things: Selectivity (Isotopic Purity) and Matrix Factor Consistency .

Protocol A: Isotopic Contribution (Cross-Talk) Assessment

Objective: Ensure the IS does not contribute to the analyte signal (false positive) and the analyte does not contribute to the IS signal (non-linearity).

  • Prepare ULOQ Sample: Prepare the analyte at the Upper Limit of Quantification (ULOQ) without IS.

  • Prepare IS Only Sample: Prepare the IS at the working concentration without analyte.

  • Prepare Blank: Solvent only.

  • Analysis: Inject all three.

  • Acceptance Criteria (ICH M10):

    • Response in the IS channel of the ULOQ sample must be

      
       of the average IS response.
      
    • Response in the Analyte channel of the IS-only sample must be

      
       of the LLOQ response.
      
Protocol B: Matrix Factor (MF) Evaluation

Objective: Prove that even if a slight retention time shift exists, the IS effectively normalizes matrix effects.

  • Source Matrix: Obtain blank matrix from 6 individual donors (lipemic and hemolyzed included).

  • Extraction: Extract blanks and spike post-extraction with Analyte (Low and High QC levels) and IS.

  • Comparator: Prepare neat solutions (in solvent) at the same concentrations.

  • Calculation:

    
    
    
  • Acceptance Criteria: The CV% of the IS-normalized Matrix Factor across the 6 lots should be

    
    .
    
Diagram 2: Self-Validating Workflow for Deuterated IS

This workflow ensures that "bad" deuterated standards are caught before full method validation.

ValidationWorkflow Start Start: Deuterated IS Selection Step1 1. Structural Check Avoid exchangeable protons (e.g., -OH, -NH, -SH) Start->Step1 Step2 2. Isotopic Purity Test (Protocol A) Step1->Step2 Decision1 Cross-talk > 20% LLOQ? Step2->Decision1 Step3 3. Chromatographic Check Measure RT Shift (ΔRT) Decision1->Step3 No Fail REJECT IS Switch to 13C or Analog Decision1->Fail Yes Decision2 ΔRT > 0.1 min? Step3->Decision2 Step4 4. Matrix Factor Test (Protocol B) Decision2->Step4 No (Ideal) Decision2->Step4 Yes (Risk) Decision3 MF CV < 15%? Step4->Decision3 Decision3->Fail No Pass VALIDATED Proceed to Method Val Decision3->Pass Yes

Figure 2: Decision tree for validating Deuterated Internal Standards. Note that a retention time shift (Decision 2) is not an automatic failure, but it triggers a critical dependency on the Matrix Factor test (Step 4).

Technical Recommendations

Label Positioning

Avoid placing deuterium on exchangeable moieties (hydroxyls, amines, thiols). In the mobile phase (especially acidic ones), these deuteriums will exchange with Hydrogen (


) from the water, causing the IS to lose mass and "disappear" into the analyte channel.
  • Best Practice: Use stable labels on the carbon backbone or aromatic rings.

Degree of Labeling

A general rule of thumb is to have a mass difference of at least +3 Da relative to the analyte.

  • Reasoning: Natural isotopes of Carbon (

    
    ) create a "M+1" and "M+2" signal for the analyte. If your IS is only +1 or +2 Da heavier, the analyte's natural isotope abundance will interfere with the IS channel.
    
  • Recommendation: Use D3, D4, or D5 analogs.

Mitigating the Isotope Effect

If you observe a retention time shift that impacts data quality, alter the chromatography:

  • Reduce the Gradient Slope: A shallower gradient can sometimes bring the peaks closer, though it widens them.

  • Change Stationary Phase: Moving from C18 to Phenyl-Hexyl or C8 can sometimes alter the selectivity enough to re-align the peaks, as the hydrophobic interaction (where D vs H matters most) is modified.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). [Link]

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of internal standards in liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

Safety Operating Guide

Comprehensive Disposal Guide: 2-Methylalanine-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Effective disposal of 2-Methylalanine-d6 Hydrochloride (also known as Aib-d6 HCl ) requires a nuanced understanding of two distinct regulatory frameworks: chemical safety (RCRA) and isotopic classification.

The Critical Distinction: While this compound contains deuterium, it is a stable isotope , not a radioisotope. Treating it as radioactive waste is a common, costly operational error. This guide provides a validated, compliant workflow to dispose of this material as chemical waste , ensuring safety while optimizing laboratory budget and logistics.

Compound Characterization & Safety Profile

Before initiating disposal, we must validate the chemical properties that dictate the waste stream.

Chemical Identity[1]
  • Chemical Name: 2-Methylalanine-d6 Hydrochloride[1][2][3]

  • Synonyms:

    
    -Aminoisobutyric acid-d6 HCl, Aib-d6 HCl
    
  • CAS Number: 50348-93-1 (HCl salt) / 62-57-7 (Parent non-labeled acid)

  • Molecular Formula: C

    
    H
    
    
    
    D
    
    
    ClNO
    
    
    [1][3]
Hazard Assessment (GHS)

Based on the properties of the parent compound (2-Methylalanine) and the hydrochloride moiety, the following hazards govern handling:

Hazard CategoryClassificationSignal WordHazard Statement
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation
STOT - Single Exposure Category 3WarningH335: May cause respiratory irritation
Radioactivity NONE N/AStable Isotope (Non-Radioactive)

Expert Insight: The hydrochloride salt form implies potential acidity. When dissolved in water, the pH will likely be acidic (< 4.0). This acidity is the primary driver for chemical incompatibility during waste consolidation.

Waste Stream Decision Matrix

To ensure autonomy and prevent operational bottlenecks, use the following logic flow to determine the correct waste stream.

WasteDecisionTree Figure 1: Waste Stream Characterization Logic for 2-Methylalanine-d6 HCl Start Start: Waste Generation IsotopeCheck Is it mixed with Radioactive Isotopes (e.g., C-14, H-3)? Start->IsotopeCheck RadioWaste DISPOSAL PATH A: Radioactive Waste Stream IsotopeCheck->RadioWaste Yes FormCheck Physical Form? IsotopeCheck->FormCheck No (Stable Isotope Only) SolidWaste DISPOSAL PATH B: Solid Chemical Waste (RCRA Non-Hazardous*) FormCheck->SolidWaste Solid / Powder LiquidWaste Is it dissolved in Organic Solvent or Water? FormCheck->LiquidWaste Liquid / Solution Organic DISPOSAL PATH C: Organic Solvent Waste (Halogenated/Non-Halogenated) LiquidWaste->Organic Organic Solvent Aqueous DISPOSAL PATH D: Aqueous Acidic Waste (Check pH) LiquidWaste->Aqueous Water / Buffer

Detailed Disposal Protocols

Protocol A: Solid Waste (Preferred Method)

For expired stock, spilled powder, or excess solids.

Rationale: Disposing of the solid directly minimizes volume and eliminates the risk of generating secondary exothermic reactions during dissolution.

  • Segregation: Ensure the solid is not mixed with strong oxidizers (e.g., permanganates, nitrates). The amine group can react with oxidizers.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Label as "Non-Hazardous Chemical Waste" (unless mixed with other hazardous solvents).

    • Crucial Step: Explicitly write "Deuterated (Stable Isotope)" on the tag to prevent EHS confusion regarding radioactivity.

  • Storage: Cap tightly. Store in a cool, dry area away from bases until pickup.

Protocol B: Aqueous Solution Disposal

For experimental residues or dissolved buffers.

Rationale: The HCl moiety makes these solutions acidic. We must prevent accidental acidification of cyanide or sulfide waste streams, which could release toxic gas.

  • pH Verification:

    • Dip a pH strip into the waste container.

    • Expectation: pH 2.0 – 4.0 (Acidic).

  • Segregation:

    • NEVER mix with Cyanide (CN-) or Sulfide (S2-) waste.

    • NEVER mix with Bleach (Sodium Hypochlorite). The HCl can react with bleach to release Chlorine gas.

  • Neutralization (Optional/Site-Specific):

    • Note: Only perform if your facility permits drain disposal for neutralized salts.

    • Slowly add 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO

      
      ) while stirring.
      
    • Target pH: 6.0 – 9.0.

    • If drain disposal is not permitted (common in heavy metal or industrial labs), cap the acidic solution and label as "Aqueous Acidic Waste."

Protocol C: Contaminated Packaging
  • Empty Containers: If the bottle is "RCRA Empty" (less than 3% by weight remains), triple rinse the bottle with water. Collect the rinsate as Aqueous Waste (Protocol B).

  • Defacing: Deface the label, especially any hazard symbols, before recycling or trash disposal.[4]

Operational Workflow & Logistics

The following diagram outlines the "Self-Validating System" for the lab workflow. This ensures that every step is checked before moving to the next, preventing safety incidents.

DisposalWorkflow Figure 2: Operational Disposal Workflow Inspect 1. Inspect Material (Check for crystals/degradation) PPE 2. Don PPE (Nitrile Gloves, Safety Glasses, Lab Coat) Inspect->PPE Segregate 3. Segregate Waste (Keep away from Oxidizers/Bases) PPE->Segregate Container 4. Select Container (HDPE or Glass) Segregate->Container Verified Label 5. Labeling (Must state: 'Stable Isotope') Container->Label Pickup 6. Request EHS Pickup Label->Pickup

Regulatory Compliance & Documentation

To maintain the "Trustworthiness" pillar of this guide, ensure your documentation aligns with federal and institutional standards.

RCRA Classification (USA)
  • P-List/U-List: 2-Methylalanine-d6 HCl is NOT listed on the EPA's P-list (acutely hazardous) or U-list (toxic) [1].

  • Characteristic Waste: It generally does not exhibit Ignitability, Corrosivity (unless in highly concentrated solution, pH < 2), Reactivity, or Toxicity (TCLP) [2].

Labeling Requirements

Your waste tag must include:

  • Full Chemical Name: 2-Methylalanine-d6 Hydrochloride.[1][2]

  • Constituents: 100% (if solid).

  • Hazard Checkboxes: Irritant.

  • Generator Info: Name, Lab Room, Date.

Emergency Procedures

  • Spill (Solid): Sweep up carefully to avoid dust generation.[5] Place in a sealed bag. Clean area with a damp paper towel.

  • Spill (Liquid): Cover with sodium bicarbonate or a commercial acid neutralizer. Absorb with vermiculite or paper towels once bubbling ceases.

  • Exposure:

    • Eye Contact: Rinse immediately with water for 15 minutes.[5]

    • Skin Contact: Wash with soap and water.[6] Remove contaminated clothing.[7]

References

  • United States Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Title 40, Code of Federal Regulations (40 CFR Part 261).[8] [Link]

  • University of Pittsburgh EHS. (2019). Specific Instruction for Isotope Research Waste. (Clarification on Stable vs. Radioactive Isotopes). [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methylalanine-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the use of isotopically labeled compounds such as 2-Methylalanine-d6 Hydrochloride is integral. While deuterated compounds often exhibit a safety profile similar to their non-deuterated analogues, their unique metabolic pathways and the presence of the hydrochloride salt necessitate a rigorous and informed approach to laboratory safety.[1] This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE) and handling protocols to ensure the well-being of researchers and the integrity of their work.

Understanding the Compound: A Dual-Hazard Perspective

2-Methylalanine-d6 Hydrochloride is a stable, non-radioactive isotopically labeled version of 2-Methylalanine hydrochloride.[2][3][4] The primary hazards to consider stem from two key aspects of its structure:

  • The Hydrochloride Salt: As a hydrochloride, this compound can be corrosive and irritating, particularly to the eyes, skin, and respiratory tract.[5][6] Handling procedures must mitigate the risks associated with acidic compounds.

  • The Deuterated Moiety: While deuterium is a stable isotope of hydrogen, the replacement of hydrogen with deuterium can alter a molecule's metabolic fate, a principle leveraged in drug development to enhance pharmacokinetic profiles.[1][7] Although generally not considered to add to acute toxicity, the long-term biological effects of deuterated compounds warrant careful handling to minimize exposure.[1]

Given the lack of a publicly available, detailed Safety Data Sheet (SDS) for 2-Methylalanine-d6 Hydrochloride at the time of this writing, a conservative approach to safety, based on the known hazards of similar chemical classes, is paramount. Researchers should always consult the specific SDS provided by the supplier before handling any chemical.[2]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to provide a robust barrier against potential exposure. The following table outlines the recommended PPE for handling 2-Methylalanine-d6 Hydrochloride in a laboratory setting.

Operation/Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Use (mg to g) Tightly fitting safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[8]Chemical-resistant gloves (e.g., nitrile).[1][8]Standard laboratory coat.[8]Not typically required if handled in a well-ventilated area or a chemical fume hood.[8]
Large-Scale Operations or Bulk Handling Face shield and safety goggles.[5][8]Impervious gloves, consider double-gloving.[9]Fire/flame resistant and impervious clothing.[8]A dust mask (type N95 or equivalent) is recommended, especially if dust generation is likely.[8][9]
Emergency Situations (e.g., Spills) Face shield and chemical safety goggles.[5][8]Heavy-duty, chemical-resistant gloves.[8]Full protective suit to prevent skin exposure.[5][8]A full-face respirator with an appropriate cartridge should be used if exposure limits are exceeded or if irritation is experienced.[5][8]

Operational Plan: A Step-by-Step Handling Guide

Proper handling procedures are as critical as the PPE itself in minimizing exposure risks. All operations involving 2-Methylalanine-d6 Hydrochloride should be conducted in a designated area, such as a chemical fume hood, to control potential dust and vapors.[8]

Preparation and Weighing
  • Designate a Workspace: Prepare the work area by covering surfaces with disposable, absorbent, plastic-backed pads.[9]

  • Don PPE: Before handling the compound, ensure all necessary PPE is correctly donned as per the table above.

  • Engineering Controls: All weighing of the powdered compound should be conducted within a containment hood to prevent aerosolization.[9] Use a weigh boat or weighing paper and carefully transfer the material to minimize dust generation.[8]

  • Container Management: Keep the container of 2-Methylalanine-d6 Hydrochloride tightly closed when not in use.[8]

Workflow for Handling 2-Methylalanine-d6 Hydrochloride

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 handling1 Weigh Compound in Containment Hood prep2->handling1 handling2 Transfer to Reaction Vessel handling1->handling2 handling3 Close Primary Container handling2->handling3 post1 Decontaminate Work Area handling3->post1 post2 Dispose of Contaminated Materials post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A streamlined workflow for the safe handling of 2-Methylalanine-d6 Hydrochloride, from preparation to post-handling procedures.

Emergency Procedures: Responding to Exposure and Spills

In the event of accidental exposure or a spill, a swift and appropriate response is crucial.

Exposure Response
  • Inhalation: Move the affected individual to fresh air immediately.[9] If breathing is difficult, administer oxygen. Seek medical attention.[10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[11] Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[12] Seek immediate medical attention.

Spill Management

For minor spills, avoid breathing in the dust.[8] Carefully sweep up the spilled solid and place it into a designated, labeled container for chemical waste.[8] Clean the spill area with a damp cloth to ensure no residue remains.[8] For larger spills, evacuate the area and follow your institution's emergency procedures.[8]

Storage and Disposal: Ensuring Long-Term Safety and Compliance

Proper storage and disposal are critical components of the chemical management lifecycle.

Storage

To maintain the integrity of 2-Methylalanine-d6 Hydrochloride and prevent accidental exposure, store it in a tightly sealed container in a cool, dry, and well-ventilated area.[5][13] It should be stored away from incompatible materials such as strong oxidizing agents.[11][13] Given that some deuterated compounds can be sensitive to light and moisture, storage in an amber, tightly sealed container, potentially within a desiccator under an inert atmosphere, is recommended for long-term stability.[1]

Disposal Plan

All waste contaminated with 2-Methylalanine-d6 Hydrochloride, including empty containers, used PPE, and spill cleanup materials, should be treated as hazardous chemical waste.[1]

  • Waste Segregation: Collect all solid waste contaminated with the compound in a dedicated, clearly labeled hazardous waste container.[1][8] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]

  • Labeling: Ensure all waste containers are accurately labeled with their contents.[1]

  • Storage: Keep waste containers closed and store them in a designated, well-ventilated satellite accumulation area pending pickup by a certified hazardous waste handler.[1]

By adhering to these comprehensive PPE and handling protocols, researchers can confidently and safely work with 2-Methylalanine-d6 Hydrochloride, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • BenchChem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
  • BenchChem. (n.d.). Personal protective equipment for handling CNDAC hydrochloride.
  • BenchChem. (n.d.). Personal protective equipment for handling H-Ala-OEt.HCl.
  • CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid.
  • Isotope Science / Alfa Chemistry. (2024, December 30). Deuterated Solvents for NMR.
  • Fisher Scientific. (2010, November 2). SAFETY DATA SHEET - D-Alanine methyl ester hydrochloride.
  • Clearsynth. (n.d.). 2-Methylalanine-d6 Hydrochloride.
  • Gant, T. G. (2022). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery.
  • Airgas. (2015, April 10). Deuterium - SAFETY DATA SHEET.
  • iPolymer. (2017, November 29). The Tools You Need for the Safe Preparation of HCL Gas and Other Harsh Chemicals.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-6-methylaniline.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Methylalanine-d6 Hydrochloride.
  • Pharmaffiliates. (n.d.). 2-Methylalanine-d6 Hydrochloride.
  • Fisher Scientific. (2010, November 2). SAFETY DATA SHEET - D-Alanine methyl ester hydrochloride.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.